Distyrylbiphenyl
Description
Properties
Molecular Formula |
C28H22 |
|---|---|
Molecular Weight |
358.5g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]-2-[2-[(E)-2-phenylethenyl]phenyl]benzene |
InChI |
InChI=1S/C28H22/c1-3-11-23(12-4-1)19-21-25-15-7-9-17-27(25)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |
InChI Key |
PCAXIJLIFCFMMQ-FLFKKZLDSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 4,4'-Distyrylbiphenyl: A Technical Guide
Introduction: 4,4'-Distyrylbiphenyl (DSBP) is a conjugated organic molecule featuring a central biphenyl core flanked by two styryl groups. Its extended π-electron system imparts significant electroluminescent and fluorescent properties, making it a molecule of interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and as a fluorescent whitening agent.[1][2] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4,4'-distyrylbiphenyl, intended for researchers and professionals in chemistry and materials science.
Synthesis of 4,4'-Distyrylbiphenyl
The synthesis of 4,4'-distyrylbiphenyl can be effectively achieved through several carbon-carbon bond-forming reactions. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most common and reliable methods.[1][3] The HWE reaction is particularly advantageous as it exclusively yields the desired trans, trans-isomer of DSBP, which is often preferred for its optoelectronic properties.[1] The general synthetic approach involves a multi-step process starting from biphenyl.
Synthetic Pathway: Horner-Wadsworth-Emmons Reaction
The synthesis begins with the bromomethylation of biphenyl, followed by the Arbuzov reaction to form a phosphonate intermediate. This intermediate is then reacted with benzaldehyde in a Horner-Wadsworth-Emmons olefination to yield the final product, 4,4'-distyrylbiphenyl.[1]
Caption: Synthetic pathway for 4,4'-Distyrylbiphenyl via the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
1. Synthesis of 4,4'-Bis(bromomethyl)biphenyl
-
To a solution of biphenyl in a suitable solvent (e.g., carbon tetrachloride), add paraformaldehyde.
-
Bubble hydrogen bromide gas through the mixture at a controlled temperature (e.g., 0-10 °C) with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Filter the resulting precipitate, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4,4'-bis(bromomethyl)biphenyl.
2. Synthesis of Tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate)
-
Mix 4,4'-bis(bromomethyl)biphenyl with an excess of triethyl phosphite.
-
Heat the mixture under a nitrogen atmosphere at approximately 120-140 °C for several hours (Arbuzov reaction).[1]
-
Monitor the reaction's progress by observing the cessation of ethyl bromide evolution.
-
After cooling, remove the excess triethyl phosphite by vacuum distillation.
-
The resulting crude phosphonate ester can often be used in the next step without further purification.
3. Synthesis of 4,4'-Distyrylbiphenyl (HWE Reaction)
-
To a solution of the phosphonate ester in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Add a solution of freshly distilled benzaldehyde (2.2 equivalents) in the same solvent dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3]
-
Quench the reaction by adding water.
-
Filter the precipitate, wash thoroughly with water and then with a cold solvent like ethanol or methanol to remove impurities.
-
The resulting solid is the trans, trans-isomer of 4,4'-distyrylbiphenyl. Further purification can be achieved by recrystallization from a high-boiling point solvent such as toluene or xylene.
Characterization of 4,4'-Distyrylbiphenyl
The synthesized 4,4'-distyrylbiphenyl must be thoroughly characterized to confirm its structure and purity. The standard characterization workflow involves a series of spectroscopic analyses.
Caption: General experimental workflow for the characterization of 4,4'-Distyrylbiphenyl.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of pure DSBP in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet by mixing a small amount of DSBP with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.[5]
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded first to subtract atmospheric and instrumental absorptions.[4]
3. UV-Visible and Photoluminescence (PL) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of DSBP in a UV-transparent solvent (e.g., DMF, THF, or cyclohexane) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.[6]
-
UV-Vis Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm, using the pure solvent as a reference.
-
PL Acquisition : Measure the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the maximum absorption wavelength (λmax) determined from the UV-Vis spectrum.
Summary of Characterization Data
The following tables summarize the expected quantitative data from the characterization of trans, trans-4,4'-distyrylbiphenyl.
Table 1: ¹H NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | d | 4H | Ar-H (biphenyl, ortho to styryl) |
| ~7.58 | d | 4H | Ar-H (phenyl, ortho to vinyl) |
| ~7.52 | d | 4H | Ar-H (biphenyl, meta to styryl) |
| ~7.38 | t | 4H | Ar-H (phenyl, meta to vinyl) |
| ~7.28 | t | 2H | Ar-H (phenyl, para to vinyl) |
| ~7.18 | s | 4H | Vinyl-H |
| Solvent: CDCl₃. Note: Exact chemical shifts may vary slightly based on solvent and spectrometer frequency. |
Table 2: FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3025 | Medium | Aromatic C-H Stretch |
| ~1595 | Strong | Aromatic C=C Stretch |
| ~965 | Strong | trans-Vinylene C-H Out-of-Plane Bend |
| ~830 | Strong | para-Disubstituted Benzene C-H Bend |
| Note: The strong absorption at ~965 cm⁻¹ is characteristic of the trans-alkene configuration. |
Table 3: UV-Vis Absorption and Photoluminescence Data
| Parameter | Wavelength (nm) | Solvent | Reference |
| Absorption λmax | ~350-370 | DMF / THF | [7] |
| Emission λmax | ~400-440 | DMF / THF | [7] |
| Fluorescence Quantum Yield (ΦF) | 0.5 - 0.85 | Varies | [2][7] |
| Note: The exact wavelengths and quantum yield are highly dependent on the solvent polarity and molecular environment.[2] |
Conclusion
This guide outlines robust and reproducible methods for the synthesis and characterization of 4,4'-distyrylbiphenyl. The Horner-Wadsworth-Emmons reaction provides a reliable route to the stereochemically pure trans, trans-isomer. Standard spectroscopic techniques such as NMR, FTIR, and UV-Vis/Photoluminescence are essential for confirming the molecule's identity, purity, and fundamental optical properties. The data presented herein serves as a benchmark for researchers working with this versatile organic semiconductor.
References
- 1. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a" by Nestor A. Santos Jr. [scholarworks.utrgv.edu]
- 2. 4,4'-Distyrylbiphenyl | 79567-15-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photophysical Landscape of Distyrylbiphenyl Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of distyrylbiphenyl derivatives, a class of compounds with significant potential in various scientific and biomedical fields, including materials science and drug development. Their unique fluorescent characteristics, often tunable through synthetic modification, make them valuable as probes, sensors, and active components in optoelectronic devices. This document provides a comprehensive overview of their quantitative photophysical data, detailed experimental methodologies for their characterization, and visualizations of key mechanisms and applications.
Data Presentation: Photophysical Properties of Substituted 4,4'-Distyrylbiphenyl Derivatives
The following tables summarize the key photophysical properties of a series of substituted 4,4'-distyrylbiphenyl derivatives, providing a comparative overview of their absorption and emission characteristics. The data presented here is crucial for selecting appropriate derivatives for specific applications based on their spectral properties and fluorescence efficiency.
Table 1: Photophysical Data of 4,4'-Bis-(2-(substituted-styryl))biphenyl Derivatives in DMF. [1]
| Compound Number | Substituent (R) | Absorption Max (λa-max, nm) | Molar Absorptivity (ε x 104) | Emission Max (λe-max, nm) | Fluorescence Quantum Yield (Φf) |
| 1 | H | 350 | 7.65 | 412 | - |
| 2 | 4-OCH3 | 368 | 8.87 | 430 | 0.801 |
| 3 | 4-N(CH3)2 | 408 | 9.87 | 494 | 0.680 |
| 4 | 4-Cl | 356 | 8.93 | 416 | - |
| 5 | 2-Cl | 344 | 6.75 | 408 | 0.565 |
| 6 | 2,4-di-Cl | 348 | 7.96 | 410 | - |
| 7 | 4-NO2 | 370 | 8.89 | 490 | - |
| 8 | 3-NO2 | 342 | 7.64 | 488 | - |
| 9 | 2-NO2 | 334 | 5.89 | 492 | - |
| 10 | 2-Cl, 4-NO2 | 362 | 7.67 | 492 | - |
| 11 | 2-OH | 356 | 6.46 | 434 | - |
| 12 | 4-OH | 364 | 8.01 | 436 | - |
| 13 | 2-OCH3 | 350 | 7.02 | 422 | - |
| 14 | 3-OCH3 | 352 | 7.89 | 414 | - |
| 15 | 2,4-di-OCH3 | 370 | 7.88 | 436 | 0.538 |
| 16 | 3,4-di-OCH3 | 368 | 8.89 | 430 | 0.848 |
| 17 | 3,4,5-tri-OCH3 | 364 | 8.35 | 428 | - |
Table 2: Photophysical Data of 1,4-Bis-(2-(substituted-styryl))benzene Derivatives in DMF. [1]
| Compound Number | Substituent (R) | Absorption Max (λa-max, nm) | Molar Absorptivity (ε x 104) | Emission Max (λe-max, nm) | Fluorescence Quantum Yield (Φf) |
| 18 | 4-OCH3 | 368 | 6.54 | 428 | 2.175 |
| 19 | 4-N(CH3)2 | 408 | 7.12 | 490 | 1.314 |
| 20 | 4-Cl | 354 | 6.78 | 414 | 1.060 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound derivatives. Adherence to these protocols is crucial for obtaining accurate and reproducible photophysical data.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the UV-Visible absorption spectra of this compound derivatives to determine their maximum absorption wavelength (λmax) and molar absorptivity (ε).
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., DMF, Toluene, Chloroform)
-
Volumetric flasks and pipettes
-
The this compound derivative to be analyzed
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 x 10-3 M) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to obtain solutions with concentrations in the range of 1 x 10-6 to 1 x 10-5 M. The absorbance values should ideally be in the range of 0.1 to 1.0 to ensure linearity.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Set the scan speed and slit width as appropriate for the instrument and sample.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in both the sample and reference holders and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution.
-
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
-
Run the absorption scan.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) from the spectrum.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission and excitation spectra of this compound derivatives.
Materials:
-
Spectrofluorometer with a xenon arc lamp or other suitable light source
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Spectroscopic grade solvent
-
The this compound derivative to be analyzed
Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of the this compound derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex = 350 nm, scan from 360 nm to 700 nm).
-
The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum emission intensity (λem) can be determined.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the λem determined from the emission spectrum.
-
Scan the excitation monochromator over a wavelength range shorter than the emission wavelength.
-
The resulting spectrum should resemble the absorption spectrum of the compound.
-
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a widely used technique.[2][3][4][5][6]
Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer
-
Quartz cuvettes
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
The this compound derivative (test sample)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of solutions of both the standard and the test sample at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the standard and the test sample.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.
-
Calculate the slope (gradient) of the straight line for both the standard (Gradstd) and the test sample (Gradsample).
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the photophysical properties and applications of this compound derivatives.
Aggregation-Induced Emission (AIE) Workflow
Many this compound derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon where they are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This is primarily attributed to the Restriction of Intramolecular Motion (RIM).[7][8]
Caption: Workflow of Aggregation-Induced Emission (AIE) in this compound derivatives.
Signaling Pathway: Fluorescent Detection of Amyloid-β Plaques
This compound derivatives can be designed as fluorescent probes for the detection of amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease. The binding of the probe to the Aβ aggregate restricts its intramolecular rotation, leading to a significant increase in fluorescence.[9]
Caption: Signaling pathway for the detection of amyloid-β plaques using a this compound probe.
Experimental Workflow: Membrane Potential Sensing
Certain functionalized distyrylbiphenyls can act as voltage-sensitive dyes. Their fluorescence intensity changes in response to variations in the cell membrane potential, often through a Photoinduced Electron Transfer (PeT) mechanism.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. iss.com [iss.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Aggregation-induced emission: materials, mechanism, and applications | EMRS [european-mrs.com]
- 8. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Crystalline Nature of Disodium Distyrylbiphenyl Disulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium distyrylbiphenyl disulfonate, a compound widely recognized commercially as Tinopal® CBS-X or Fluorescent Brightener 351, is a prominent member of the stilbene class of optical brightening agents. Its principal application lies in the enhancement of whiteness in various materials, including textiles, detergents, and paper.[1][2][3] While its industrial utility is well-documented, a comprehensive understanding of its solid-state properties, particularly its crystal structure, is essential for formulation, quality control, and exploring potential new applications. This technical guide provides an in-depth analysis of the crystal structure of disodium this compound disulfonate, based on available crystallographic data. It also details experimental protocols for its synthesis and crystallization and addresses the current landscape of research into its biological interactions, a subject of nascent interest.
Chemical and Physical Properties
Disodium this compound disulfonate is an anionic surfactant and a derivative of a distyryl biphenyl compound.[4] Its chemical structure and key properties are summarized in the table below. The molecule's extended conjugation is responsible for its characteristic absorption of ultraviolet light and re-emission in the blue region of the visible spectrum, leading to the whitening effect.[5][6][7]
| Property | Value |
| Chemical Name | Disodium 4,4'-bis(2-sulfostyryl)biphenyl |
| Synonyms | Tinopal CBS-X, Fluorescent Brightener 351, FBA 351 |
| CAS Number | 27344-41-8 |
| Molecular Formula | C28H20Na2O6S2 |
| Molecular Weight | 562.56 g/mol |
| Appearance | Light yellowish-green crystalline powder or granules |
| Solubility | Soluble in water (approx. 25 g/L at 30°C) |
| Melting Point | >300°C (decomposes)[8] |
Crystal Structure Analysis
A key patent discloses at least two distinct crystalline hydrate forms of disodium 4,4'-bis(2-sulfostyryl)biphenyl: a plate-like form (p-Form) and a rod-like form.[9] The XRPD data for these forms, recorded using Cu-Kα1 radiation, are presented below.
X-ray Powder Diffraction Data of Crystalline Hydrates
Table 1: XRPD Data for the Plate-like (p-Form) Crystalline Hydrate [9]
| d-spacing (Å) | Relative Intensity (%) |
| 21.3 | 100 |
| 10.6 | 20 |
| 7.0 | 15 |
| 5.2 | 15 |
| 4.6 | 20 |
| 4.2 | 15 |
| 3.5 | 30 |
| 3.4 | 15 |
Table 2: XRPD Data for a Mixture of Hydrates [9]
| d-spacing (Å) | Relative Intensity (%) |
| 26.0 | 100 |
| 13.0 | 10 |
| 8.7 | 10 |
| 6.5 | 10 |
| 5.2 | 10 |
| 4.8 | 10 |
| 4.4 | 10 |
| 3.8 | 10 |
| 3.7 | 10 |
| 3.3 | 10 |
Note: The d-spacing values represent the distances between planes of atoms in the crystal lattice. The relative intensities are normalized to the most intense peak.
Experimental Protocols
Synthesis of Disodium this compound Disulfonate
The synthesis of disodium this compound disulfonate can be achieved via a Wittig-Horner reaction.[10] A general procedure, as described in patent literature, involves the condensation of a phosphonate derivative with an aldehyde in the presence of a strong base.
Workflow for the Synthesis of Disodium this compound Disulfonate
Caption: General workflow for the synthesis of disodium this compound disulfonate.
Methodology:
-
Preparation of the Phosphonate: 4,4'-Bis(dimethoxyphosphonomethyl)biphenyl is used as the phosphonate reactant.
-
Condensation Reaction: The phosphonate is reacted with sodium benzaldehyde-2-sulfonate in a suitable solvent, such as liquid ammonia or dimethylformamide.[10][11]
-
Base Addition: A strong base, for instance, sodium amide or sodium methoxide, is introduced to facilitate the condensation reaction.[10][11]
-
Reaction Execution: The reaction mixture is stirred for a specified duration, often at controlled temperatures (e.g., -40°C to -34°C in liquid ammonia).[10]
-
Work-up and Isolation: The resulting product is filtered, washed with a salt solution (e.g., sodium chloride solution), and then dried under vacuum to yield the final product as a crystalline powder.[10]
Crystallization Protocol
Crystalline forms of disodium this compound disulfonate can be obtained through controlled precipitation.
Methodology for Recrystallization: [12]
-
Dissolution: The compound is dissolved in water, often with heating (e.g., to around 40°C) to create a concentrated solution.
-
Precipitation: The brightener is then precipitated by mixing with a solution containing an electrolyte, such as sodium hypochlorite and sodium chloride.
-
Crystal Growth: The mixture is stirred and allowed to cool, which promotes the formation of crystalline floes. The size of the resulting crystals can be influenced by the mixing method and cooling rate.
-
Seeding: To obtain a specific crystal form, seed crystals of the desired hydrate can be added to a slurry of the compound in water, followed by prolonged stirring.[9]
Biological Activity and Signaling Pathways: An Emerging Field
The primary and well-established application of disodium this compound disulfonate is as a fluorescent whitening agent in consumer and industrial products.[1][13] Consequently, the vast majority of available literature focuses on its physicochemical properties and performance in these contexts.
A comprehensive search of scientific databases reveals a significant lack of information regarding specific signaling pathways or its development as a therapeutic drug. The target audience of drug development professionals should be aware that this compound is not a typical pharmaceutical agent.
However, there is a nascent but growing interest in the biological effects of optical brighteners. A recent 2024 study investigated the potential toxic effects and pharmacological targets of other optical brighteners (DAST, FB-71, and FB-28) using in silico molecular docking and in vivo studies with Caenorhabditis elegans.[14] This research suggests that optical brighteners may interact with biological systems, but dedicated studies on disodium this compound disulfonate are required to elucidate any specific mechanisms or signaling pathways.
The following diagram illustrates a conceptual workflow for investigating the potential biological activity of a compound like disodium this compound disulfonate, based on modern toxicological and drug discovery approaches.
Conceptual Workflow for Investigating Biological Activity
Caption: A conceptual workflow for the investigation of potential biological activities.
Conclusion
Disodium this compound disulfonate is a commercially significant compound with defined crystalline forms that can be characterized by X-ray powder diffraction. While detailed atomic coordinates from single-crystal analysis are not publicly available, the existing XRPD data provide a solid foundation for understanding its solid-state chemistry. The synthesis and crystallization protocols are well-established within the industrial domain. The exploration of this compound's biological effects and potential interactions with signaling pathways is in its infancy and represents a potential area for future research, though it is critical to note its current non-pharmaceutical role. This guide provides a comprehensive overview of the current technical knowledge, serving as a valuable resource for researchers interested in the material science and potential future biological evaluation of this widely used fluorescent agent.
References
- 1. OPTICAL BRIGHTENER CBS-X - Ataman Kimya [atamanchemicals.com]
- 2. ulprospector.com [ulprospector.com]
- 3. ispigment.com [ispigment.com]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. specialchem.com [specialchem.com]
- 6. Mechanism Of Fluorescent Brighteners - News [colorfuldyes.com]
- 7. Optical brightener - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0577557A1 - Hydrates of 4,4'-Bis-(2-sulfostyryl)-biphenyl-disodium or -dipotassium salts - Google Patents [patents.google.com]
- 10. US5332861A - Process for preparing this compound compounds - Google Patents [patents.google.com]
- 11. US6096919A - Process for the preparation of sulphonated distyryl-biphenyl compounds - Google Patents [patents.google.com]
- 12. WO1999007636A1 - Crystalline fluorescent whitening agents in aqueous hypochlorite - Google Patents [patents.google.com]
- 13. biakhim.com.ua [biakhim.com.ua]
- 14. Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans [mdpi.com]
A Technical Guide to the Synthesis of Stilbene and Distyrylbiphenyl via the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of stilbene and 4,4'-distyrylbiphenyl. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The HWE reaction offers a reliable and stereoselective method for their preparation, yielding predominantly the E-isomer, which is often the more biologically active form.[1][2] This guide details the reaction mechanism, experimental protocols, and quantitative data to assist researchers in the efficient synthesis of these valuable molecules.
The Horner-Wadsworth-Emmons Reaction: An Overview
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic reaction that converts aldehydes or ketones into alkenes through the use of a stabilized phosphonate carbanion.[2][3] It is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, which can react with a wider range of carbonyl compounds.[1] A key benefit of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous work-up, simplifying product purification.[4][5] The reaction generally exhibits high E-stereoselectivity, which is a significant advantage in the synthesis of stilbenes and related compounds where specific isomeric forms are desired.[1]
Reaction Mechanism
The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon adjacent to the phosphoryl group, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt. The formation of the thermodynamically more stable E-alkene is generally favored.
Synthesis of Stilbene
The synthesis of stilbene via the HWE reaction typically involves the reaction of diethyl benzylphosphonate with benzaldehyde. The diethyl benzylphosphonate is first prepared from benzyl bromide and triethyl phosphite through an Arbuzov reaction.
Experimental Protocols
2.1.1. Synthesis of Diethyl Benzylphosphonate (Arbuzov Reaction)
This procedure outlines the synthesis of the necessary phosphonate reagent.
-
Materials: Benzyl bromide, triethyl phosphite.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture at 150-160 °C for 4-6 hours. The reaction can be monitored by observing the disappearance of the benzyl bromide spot by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[6]
-
2.1.2. Synthesis of (E)-Stilbene (Horner-Wadsworth-Emmons Reaction)
This protocol details the synthesis of (E)-stilbene from diethyl benzylphosphonate and benzaldehyde.
-
Materials: Diethyl benzylphosphonate, benzaldehyde, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (or DMF).
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the solvent and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting phosphonate anion solution back to 0 °C and add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude stilbene by recrystallization from ethanol to yield (E)-stilbene as a white crystalline solid.[7][8]
-
Quantitative Data for Stilbene Synthesis
The yield and stereoselectivity of the HWE reaction for stilbene synthesis are influenced by the choice of base, solvent, and reaction temperature.
| Aldehyde | Phosphonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Diethyl benzylphosphonate | NaH | THF | 25 | 3 | >90 | >99:1 | [9] |
| 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | NaH | THF | 25 | 3 | >90 | >99:1 | [10] |
| 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | NaH | THF | 25 | 3 | ~82 | >99:1 | [9] |
| Benzaldehyde | Diethyl benzylphosphonate | t-BuOK | Toluene | 25 | - | High | High E | [1] |
Synthesis of 4,4'-Distyrylbiphenyl
The synthesis of 4,4'-distyrylbiphenyl involves a double Horner-Wadsworth-Emmons reaction between two equivalents of benzaldehyde and one equivalent of 4,4'-bis(diethylphosphonatomethyl)biphenyl. The bisphosphonate is synthesized from 4,4'-bis(bromomethyl)biphenyl.
Experimental Protocols
3.1.1. Synthesis of 4,4'-Bis(bromomethyl)biphenyl
This starting material can be synthesized from biphenyl.
-
Materials: Biphenyl, paraformaldehyde, hydrogen bromide (HBr) in acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve biphenyl in a suitable solvent such as carbon tetrachloride.
-
Add paraformaldehyde and bubble HBr gas through the solution, or add a solution of HBr in acetic acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the solid with water and recrystallize from a suitable solvent to obtain 4,4'-bis(bromomethyl)biphenyl.[11]
-
3.1.2. Synthesis of 4,4'-Bis(diethylphosphonatomethyl)biphenyl
This protocol describes the synthesis of the key bisphosphonate reagent.
-
Materials: 4,4'-bis(bromomethyl)biphenyl, triethyl phosphite.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 4,4'-bis(bromomethyl)biphenyl (1 equivalent) and triethyl phosphite (2.5 equivalents).
-
Heat the mixture to 140 °C under a nitrogen atmosphere for 5 hours.[12]
-
Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.
-
The resulting crude product can be purified by recrystallization from ethanol-water to yield 4,4'-bis(diethylphosphonatomethyl)biphenyl as a white solid.[12]
-
3.1.3. Synthesis of 4,4'-Distyrylbiphenyl (Double HWE Reaction)
This procedure details the final step in the synthesis of 4,4'-distyrylbiphenyl.
-
Materials: 4,4'-bis(diethylphosphonatomethyl)biphenyl, benzaldehyde, sodium ethoxide (NaOEt) or another suitable base, anhydrous ethanol or THF.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4,4'-bis(diethylphosphonatomethyl)biphenyl (1 equivalent) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.2 equivalents) dropwise at room temperature.
-
Stir the mixture for 30 minutes to generate the bis-ylide.
-
Add a solution of benzaldehyde (2.2 equivalents) in anhydrous ethanol dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution as a solid.
-
Filter the precipitate and wash it with cold ethanol and then water to remove the phosphate byproduct.
-
Dry the solid under vacuum to obtain 4,4'-distyrylbiphenyl. The product is typically obtained exclusively as the trans,trans-isomer.[11]
-
Quantitative Data for 4,4'-Distyrylbiphenyl Synthesis
The synthesis of 4,4'-distyrylbiphenyl via the HWE reaction is reported to proceed in good yield with high stereoselectivity for the (E,E)-isomer.
| Bisphosphonate | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Isomer | Reference |
| 4,4'-Bis(diethylphosphonatomethyl)biphenyl | Benzaldehyde | NaOEt | Ethanol | 25 | High | (E,E) | [11] |
Experimental Workflows
The following diagrams illustrate the overall experimental workflows for the synthesis of stilbene and 4,4'-distyrylbiphenyl.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juliethahn.com [juliethahn.com]
- 8. In the first step of the synthesis, (E)-Stilbene is | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a" by Nestor A. Santos Jr. [scholarworks.utrgv.edu]
- 12. prepchem.com [prepchem.com]
The Solubility of Distyrylbiphenyls in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of distyrylbiphenyl (DSB) and its derivatives in organic solvents. Given the limited availability of quantitative solubility data in public literature, this guide focuses on presenting the existing qualitative information, outlining detailed experimental protocols for solubility determination, and providing insights into the synthesis of these compounds.
Introduction to Distyrylbiphenyls
Distyrylbiphenyls are a class of organic compounds characterized by a biphenyl core functionalized with two styryl groups. These molecules are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties, including high fluorescence quantum yields and ambipolar charge transport characteristics. Their applications range from organic light-emitting diodes (OLEDs) and optical brighteners to scintillators and potential therapeutic agents. The solubility of these compounds in organic solvents is a critical parameter for their synthesis, purification, and application.
Solubility of this compound in Organic Solvents
It has been noted that the parent compound, p,p'-distyrylbenzene, and its simple methyl and methoxy derivatives exhibit low solubility in conventional organic solvents, often less than 100 mg/L at 20°C. This low solubility can be a limiting factor for their use in solution-processed applications.
On the other hand, polymers incorporating distyrylbenzene chromophores have been shown to be soluble in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), chloroform, and acetonitrile[1]. This suggests that the solubility of this compound compounds can be significantly influenced by their overall molecular structure and the presence of solubilizing groups.
For the sulfonated derivative, disodium 4,4'-bis(2-sulfostyryl)biphenyl, which is a common optical brightener, the solubility is, as expected, primarily in aqueous and polar organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound/Derivative | Solvent | Solubility | Temperature (°C) |
| p,p'-distyrylbenzene and simple derivatives | Conventional organic solvents | < 100 mg/L | 20 |
| Polymer with distyrylbenzene chromophore | Tetrahydrofuran (THF) | Soluble | Not Specified |
| Polymer with distyrylbenzene chromophore | Dimethylformamide (DMF) | Soluble | Not Specified |
| Polymer with distyrylbenzene chromophore | Chloroform | Soluble | Not Specified |
| Polymer with distyrylbenzene chromophore | Acetonitrile | Soluble | Not Specified |
| 2,2'-distyrylbiphenyl derivative | Methanol | Soluble (for recrystallization) | Not Specified |
| Disodium 4,4'-bis(2-sulfostyryl)biphenyl | Dimethyl sulfoxide (DMSO) | Sparingly Soluble | Not Specified |
| Disodium 4,4'-bis(2-sulfostyryl)biphenyl | Methanol | Slightly Soluble | Not Specified |
Experimental Protocols for Solubility Determination
Given the scarcity of quantitative data, researchers will likely need to determine the solubility of their specific this compound compounds experimentally. The following is a general protocol for determining the solubility of an organic compound in a given solvent.
Gravimetric Method (Shake-Flask Method)
This is a widely used and reliable method for determining equilibrium solubility.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of the this compound compound.
-
Dissolution: Add the weighed compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or a flask with a stopper).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). A mechanical shaker or a magnetic stirrer can be used.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. A syringe with a filter (e.g., a 0.45 µm PTFE filter) should be used to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These methods are generally less precise than the shake-flask method but are useful for initial solvent screening. One common approach involves preparing a stock solution of the compound in a highly soluble solvent (e.g., DMSO) and then diluting it into the test solvents. The solubility can then be assessed by observing precipitation or by using analytical techniques like UV-Vis spectroscopy or nephelometry.
Synthesis of 4,4'-Distyrylbiphenyl: A Workflow Example
The synthesis of 4,4'-distyrylbiphenyl is often achieved through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. The following workflow illustrates a typical synthesis via the Horner-Wadsworth-Emmons reaction.
Caption: Synthesis workflow for 4,4'-distyrylbiphenyl via the Horner-Wadsworth-Emmons reaction.
Logical Workflow for Solubility Determination
The following diagram outlines the logical steps involved in determining the solubility of a this compound compound.
Caption: Logical workflow for the experimental determination of this compound solubility.
Conclusion
While quantitative data on the solubility of unsubstituted this compound in organic solvents is sparse, this guide provides a framework for researchers to approach this critical aspect of their work. By utilizing the provided experimental protocols and understanding the synthetic pathways, scientists and drug development professionals can effectively characterize the solubility of their this compound compounds, enabling further progress in their respective fields. The development of a comprehensive solubility database for this important class of molecules would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Electroluminescent Properties of Distyrylbiphenyl Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Distyrylbiphenyl (DSB) and its derivatives represent a significant class of small molecules in the field of organic electronics. Renowned for their robust thermal stability, high fluorescence quantum yields, and strong blue emission, these compounds are pivotal as active materials in Organic Light-Emitting Diodes (OLEDs), particularly for display and solid-state lighting applications. Their unique optoelectronic properties make them attractive for a wide range of uses, including organic thin-film transistors and sensors.[1] This technical guide provides a comprehensive overview of the synthesis, photophysical and electroluminescent properties, and device fabrication protocols related to this compound-based small molecules.
Molecular Design and Synthesis
The fundamental structure of this compound consists of a central biphenyl core flanked by two styryl groups. This conjugated π-system is the basis of its luminescent properties. Chemical modifications to this core structure are a key strategy to tune the material's characteristics for specific applications. For instance, attaching long alkyl chains can enhance solubility and improve film-forming properties, which is crucial for device fabrication.[2][3][4] Introducing electron-donating or electron-withdrawing groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby shifting the emission color and improving charge injection/transport properties.
Caption: Molecular design strategies for tuning this compound properties.
Photophysical and Electrochemical Properties
The performance of an electroluminescent material is fundamentally governed by its photophysical and electrochemical characteristics. Photoluminescence (PL) refers to the emission of light from a material after absorbing photons, while electroluminescence (EL) is light emission resulting from the recombination of electrons and holes injected electrically.[5] A high PL quantum yield (PLQY) is often a prerequisite for an efficient EL device.[5] The HOMO and LUMO energy levels are critical as they determine the ease of charge injection from the electrodes and transport layers into the emitting layer. These properties are summarized for representative this compound derivatives in the table below.
Table 1: Photophysical and Electrochemical Properties of Selected this compound Derivatives
| Compound Name | Emission Max (nm) | PL Quantum Yield | HOMO (eV) | LUMO (eV) | Notes |
|---|---|---|---|---|---|
| Distyrylbenzene (DSB) | - | 0.78 (in Toluene) | - | - | Basic chromophore.[3] |
| 4,4″-di(dodecyloxy)distyrylbenzene | 482 | - | - | - | Blue emission, long alkyl chains for processability.[2][4] |
| DPVBi | - | - | - | - | A common blue emitter used in OLEDs.[6] |
OLED Device Architecture and Performance
Small molecule OLEDs are fabricated by depositing a series of thin organic layers between two electrodes.[6] A typical device structure includes a transparent anode (like ITO), a hole-transporting layer (HTL), the emissive layer (EML) containing the this compound molecule, an electron-transporting layer (ETL), and a metal cathode.[6][7] The proper alignment of the energy levels of these layers is crucial for efficient charge injection and recombination within the EML, leading to light emission.
Caption: Energy level diagram of a typical multilayer OLED.
The performance of OLEDs based on this compound derivatives can be quite promising, often exhibiting high brightness and efficiency. Some devices have demonstrated a maximum current efficiency (CEmax) of 2.6 cd/A and an external quantum efficiency (EQEmax) of 5.3%.[8]
Table 2: Performance of OLEDs Employing this compound Derivatives
| Device Structure | Emitter | Max Luminance (cd/m²) | Turn-on Voltage (V) | Max EQE (%) | CIE (x,y) |
|---|---|---|---|---|---|
| ITO/HTL/EML/ETL/Cathode | DB23 | - | - | 5.3 | - |
| ITO/2-TNATA/NPB/DPVBi:dopant/Alq3/LiF/Al | DPVBi | 30 | 5.0 | - | - |
| ITO/HTL/DDSB/ETL/Cathode | 4,4″-di(dodecyloxy)distyrylbenzene (DDSB) | >50 | - | - | Blue Emission |
Experimental Protocols
The synthesis of this compound derivatives often involves standard cross-coupling reactions. A common method is the Wittig-Horner reaction, where a biphenyl dialdehyde is reacted with appropriate phosphonate ylides to form the vinyl linkages. Subsequent modifications can be performed to introduce various functional groups onto the aromatic rings. Purity of the final compound is critical and is often verified using techniques like mass spectrometry, which also confirms the material's stability for vacuum sublimation.[3]
The fabrication of small molecule OLEDs is typically performed using vacuum thermal evaporation.[2][6]
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by sonication in chloroform, acetone, and isopropanol, each for approximately 15 minutes. The substrates are then dried using a nitrogen gas flow.[7]
-
UV-Ozone Treatment: To improve the work function of the ITO and enhance hole injection, the cleaned substrates undergo a UV-Ozone treatment for about 20 minutes.[7]
-
Layer Deposition: The device layers are deposited sequentially in a high-vacuum chamber (~10⁻⁶ Torr).[9] A typical layer stack is as follows:
-
Hole Transport Layer (HTL): ~40 nm of a material like NPB (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).[10]
-
Emissive Layer (EML): ~50 nm of the this compound derivative.[7]
-
Electron Transport Layer (ETL): ~25 nm of a material like TPBi (2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)).[7]
-
Electron Injection Layer (EIL): ~1 nm of Lithium Fluoride (LiF) to facilitate electron injection.[7][10]
-
Cathode: ~120 nm of Aluminum (Al) is deposited as the top electrode.[7][10] The thickness of each layer is monitored in-situ using a quartz crystal microbalance.
-
Once fabricated, the devices are characterized to evaluate their performance. This is typically done in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
-
Electroluminescence Measurement: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter (like a Keithley 2450) and a luminance meter.[3][10] From this data, key performance metrics like turn-on voltage, efficiency (current, power, and external quantum), and maximum brightness are determined.
-
Spectral Analysis: The electroluminescence spectrum is recorded to determine the emission peak and color purity. The CIE 1931 color coordinates are calculated from this spectrum.[10]
-
Thermal Analysis: The thermal stability of the synthesized materials is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition (Td) and glass transition (Tg) temperatures, respectively.[10] High thermal stability is crucial for long device operational lifetimes.[10]
Caption: Standard experimental workflow for OLED research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of a distyrylbenzene derivative for use in organic electroluminescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a distyrylbenzene derivative for use in organic electroluminescent devices | Semantic Scholar [semanticscholar.org]
- 5. maxmiletech.com [maxmiletech.com]
- 6. neliti.com [neliti.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Cis-Trans Isomerism in Distyrylbiphenyl Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distyrylbiphenyl (DSB) and its derivatives represent a class of conjugated molecules with significant research interest owing to their unique photophysical properties, including high fluorescence quantum yields and large two-photon absorption cross-sections. These characteristics make them promising candidates for applications in organic electronics, fluorescent probes, and as pharmacophores in drug development. The synthesis of this compound inherently involves the formation of a central biphenyl core flanked by two styryl moieties, each of which can exist in either a cis (Z) or trans (E) configuration. This leads to the potential for three stereoisomers: trans,trans, cis,trans, and cis,cis. The specific stereochemistry of the this compound molecule profoundly influences its molecular geometry, crystal packing, photophysical properties, and biological activity. Therefore, precise control over the cis-trans isomerism during synthesis is paramount for tailoring the molecule's properties for specific applications. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, with a detailed focus on the factors governing the formation and interconversion of its cis and trans isomers.
Synthetic Methodologies and Stereochemical Control
The synthesis of this compound primarily relies on carbon-carbon double bond forming reactions. The choice of synthetic route is a critical determinant of the resulting isomeric mixture. The most common methods employed are the Wittig reaction and its Horner-Wadsworth-Emmons modification, the Heck reaction, and the McMurry reaction.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful and widely used methods for the synthesis of alkenes from carbonyl compounds. In the context of this compound synthesis, these reactions typically involve the reaction of a biphenyl-derived phosphonium ylide or phosphonate carbanion with benzaldehyde.
A key distinction between these two methods lies in their stereoselectivity. The standard Wittig reaction, particularly with non-stabilized ylides, often yields a mixture of cis and trans isomers.[1] In contrast, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, generally affords the thermodynamically more stable trans isomer with high selectivity.[1][2] This preference for the trans product in the HWE reaction is attributed to the stereochemical course of the elimination of the phosphate byproduct from the intermediate oxaphosphetane.[3]
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of trans,trans-Distyrylbiphenyl [1]
This protocol describes the synthesis of the phosphonate precursor followed by the HWE reaction to yield trans,trans-distyrylbiphenyl.
Part A: Synthesis of Tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate)
-
To a solution of 4,4'-bis(bromomethyl)-1,1'-biphenyl in an appropriate solvent (e.g., toluene), add triethyl phosphite.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired bisphosphonate.
Part B: Horner-Wadsworth-Emmons Reaction
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise to the solution to generate the phosphonate carbanion.
-
Stir the mixture at low temperature for a specified time to ensure complete formation of the ylide.
-
Slowly add a solution of freshly distilled benzaldehyde in the same dry solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude trans,trans-distyrylbiphenyl can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[4]
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of this compound, this can be achieved by reacting a dihalogenated biphenyl (e.g., 4,4'-diiodobiphenyl) with styrene in the presence of a palladium catalyst and a base. The Heck reaction typically favors the formation of the trans isomer due to steric considerations in the transition state of the migratory insertion step.[6]
Experimental Protocol: Heck Synthesis of trans,trans-Distyrylbiphenyl
-
To a reaction vessel, add 4,4'-diiodobiphenyl, styrene (excess), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate).
-
Add a suitable solvent, such as DMF or acetonitrile.
-
De-gas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and filter to remove the catalyst.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to yield the crude product, which can then be purified by column chromatography or recrystallization.
McMurry Reaction
The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene, using a low-valent titanium reagent.[7] For symmetrical this compound synthesis, 4-phenylbenzaldehyde could be self-coupled. While powerful for forming sterically hindered double bonds, the McMurry reaction generally lacks stereoselectivity and may produce a mixture of cis and trans isomers.[8]
Experimental Protocol: McMurry Synthesis of this compound Isomers [9]
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend a titanium chloride species (e.g., TiCl₃ or TiCl₄) in dry THF.
-
Cool the suspension in an ice bath and slowly add a reducing agent, such as zinc-copper couple or lithium aluminum hydride (LiAlH₄), to generate the low-valent titanium species.
-
After the formation of the active titanium reagent (often indicated by a color change to black), add a solution of 4-phenylbenzaldehyde in dry THF dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for several hours.
-
After cooling, quench the reaction by the slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through a pad of celite to remove the titanium oxides.
-
Extract the filtrate with an organic solvent, and then wash, dry, and concentrate the organic phase.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography.
Data Presentation: Quantitative Analysis of Isomer Synthesis
The stereochemical outcome of this compound synthesis is highly dependent on the chosen methodology. The following table summarizes typical isomer ratios and yields for the different synthetic routes.
| Synthetic Method | Typical Reactants | Predominant Isomer(s) | Typical Yield | Reference(s) |
| Wittig Reaction | Biphenyl-4,4'-bis(methyltriphenylphosphonium bromide) + Benzaldehyde | Mixture of cis and trans isomers | 9-52% | [10] |
| Horner-Wadsworth-Emmons | Tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate) + Benzaldehyde | Exclusively trans,trans | >90% | [1][2] |
| Heck Reaction | 4,4'-Diiodobiphenyl + Styrene | Predominantly trans,trans | High | [5] |
| McMurry Reaction | 4-Phenylbenzaldehyde | Mixture of cis and trans isomers | Moderate to High | [8][9] |
Spectroscopic Characterization of Cis and Trans Isomers
The different isomers of this compound can be readily distinguished and quantified using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectroscopy.
| Isomer | ¹H NMR: Vinylic Protons | Key Spectroscopic Features |
| trans,trans | Doublets with a large coupling constant (J ≈ 16 Hz) | - More extended conjugation leads to a red-shifted (longer wavelength) absorption maximum in the UV-Vis spectrum.[11] - Generally higher melting point and lower solubility compared to the cis isomer. |
| cis,trans / cis,cis | Doublets with a smaller coupling constant (J ≈ 12 Hz) | - Steric hindrance in the cis configuration disrupts planarity, leading to a blue-shifted (shorter wavelength) absorption maximum in the UV-Vis spectrum.[11] |
Isomerization and Separation
Once a mixture of isomers is obtained, or if a specific isomer is desired from another, isomerization and separation techniques can be employed.
-
Photochemical Isomerization : Irradiation with UV or visible light can induce trans-to-cis or cis-to-trans isomerization. The composition of the photostationary state depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes.[12][13]
-
Thermal Isomerization : Heating can promote the conversion of the thermodynamically less stable cis isomer to the more stable trans isomer.[12]
-
Separation : The separation of cis and trans isomers is typically achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), exploiting the differences in polarity and interaction with the stationary phase.[14] Recrystallization can also be effective in some cases, as the isomers often exhibit different solubilities.
Relevance in Drug Development
The stereochemistry of a molecule is a critical factor in its biological activity. Cis and trans isomers, being diastereomers, can have significantly different three-dimensional shapes, which in turn dictates how they interact with biological targets such as enzymes and receptors.[15] This can lead to one isomer being therapeutically active while the other is inactive or even toxic.[16]
In the context of this compound and related stilbenoid compounds, the different isomers can exhibit distinct pharmacological profiles. For example, in a study on styryl-2-acetoxyphenyl sulfides and sulfones, it was found that only the Z (cis) configuration possessed the desired COX-2 inhibitory activity.[17] Therefore, the ability to selectively synthesize or isolate a specific isomer of a this compound-based drug candidate is crucial for optimizing its efficacy and safety profile.
Furthermore, the fluorescent properties of this compound isomers make them attractive as probes for biological imaging. The distinct spectral properties of the cis and trans forms could potentially be exploited for developing ratiometric fluorescent sensors.
Diagrams of Reaction Mechanisms and Workflows
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the HWE reaction, favoring trans-alkene formation.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction for arylation of an alkene.
McMurry Reaction Mechanism
Caption: Mechanism of the McMurry reaction for this compound synthesis.
General Experimental Workflow
Caption: General workflow for the synthesis and analysis of this compound isomers.
Conclusion
The synthesis of this compound offers a rich landscape for exploring the principles of stereocontrol in organic chemistry. The choice of synthetic methodology has a profound impact on the resulting cis-trans isomer ratio. The Horner-Wadsworth-Emmons and Heck reactions are generally preferred for the stereoselective synthesis of the trans,trans isomer, while the Wittig and McMurry reactions can provide access to mixtures of isomers or, under specific conditions, the cis isomers. A thorough understanding of these synthetic routes, coupled with techniques for isomerization and separation, allows for the targeted preparation of specific this compound stereoisomers. This control is of paramount importance for researchers in materials science and drug development, where the distinct properties of each isomer can be harnessed for specific applications. The protocols and data presented in this guide serve as a valuable resource for the rational design and synthesis of this compound derivatives with tailored stereochemistry.
References
- 1. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a" by Nestor A. Santos Jr. [scholarworks.utrgv.edu]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. Mcmurry reaction | PPTX [slideshare.net]
- 9. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. hpstar.ac.cn [hpstar.ac.cn]
- 13. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RP-HPLC and NMR study of cis-trans isomerization of enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of (E)- and (Z)-styryl-2-acetoxyphenyl sulfides and sulfones as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular formula and weight of disodium distyrylbiphenyl disulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of disodium distyrylbiphenyl disulfonate, a compound widely utilized as a fluorescent whitening agent. This document details its chemical and physical properties, outlines a key synthesis methodology, and describes its mechanism of action.
Core Compound Properties
Disodium this compound disulfonate, also known by trade names such as Tinopal CBS-X, is a stilbene derivative valued for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby imparting a brighter, whiter appearance to treated materials.
Molecular and Physical Data
The fundamental molecular and physical characteristics of disodium this compound disulfonate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C28H20Na2O6S2[1][2][3] |
| Molecular Weight | 562.6 g/mol [1] |
| Appearance | Pale yellow-green solid[3] |
| Melting Point | >300°C (decomposes)[2] |
| Solubility | Soluble in water.[3][4] Sparingly soluble in DMSO, slightly soluble in Methanol.[2] |
| Density | 1.414 g/cm³ |
Synthesis Protocol: A Representative Workflow
The industrial synthesis of disodium this compound disulfonate can be achieved through various methods. A common approach involves a Wittig-Horner reaction. The following diagram illustrates a generalized workflow for its preparation.
Caption: Generalized workflow for the synthesis of disodium this compound disulfonate.
Mechanism of Action: Fluorescent Whitening
The primary application of disodium this compound disulfonate is as a fluorescent whitening agent, also known as an optical brightener. Its mechanism of action is a photophysical process rather than a chemical bleaching one.
-
Absorption of UV Light : The molecule absorbs photons from the ultraviolet region (typically 340-380 nm) of the electromagnetic spectrum.
-
Excitation : This absorption of energy promotes electrons within the conjugated pi-system of the this compound core to a higher energy, excited singlet state.
-
Fluorescence : The excited state is unstable, and the electrons rapidly return to their ground state. In doing so, the excess energy is emitted as light in the blue region of the visible spectrum (around 400-450 nm).
-
Whitening Effect : This emitted blue light counteracts any yellowish tones present in a material, resulting in the perception of a brighter, whiter appearance.
The following diagram illustrates this mechanism.
Caption: Mechanism of action of disodium this compound disulfonate as a fluorescent brightener.
References
Quantum Chemistry of Distyrylbiphenyl Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distyrylbiphenyl (DSBP) derivatives are a class of organic conjugated molecules that have garnered significant interest due to their unique photophysical properties, including strong fluorescence and high quantum yields. These characteristics make them promising candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) in materials science to fluorescent probes in biomedical research and drug development. Their rigid biphenyl core extended with styryl moieties provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of their electronic and optical properties. This technical guide provides an in-depth overview of the quantum chemistry of this compound derivatives, detailing their synthesis, experimental characterization, and theoretical modeling. Furthermore, it explores their potential application in the context of neurodegenerative diseases, specifically as inhibitors of amyloid-beta aggregation.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the required stereoselectivity. The Horner-Wadsworth-Emmons and Wittig reactions are particularly effective for producing the trans isomers, which are often desired for their photophysical properties.[1][2] The Suzuki-Miyaura coupling offers a versatile alternative for creating carbon-carbon bonds with a high degree of control over the final structure.
Experimental Protocol 1: Synthesis of 4,4'-Distyrylbiphenyl via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of the parent 4,4'-distyrylbiphenyl (DSBP) molecule, which serves as a foundational structure for more complex derivatives. The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E,E)-isomer, leading to a highly planar and conjugated molecule.[2][3]
Materials:
-
4,4'-Bis(chloromethyl)biphenyl
-
Triethyl phosphite
-
Benzaldehyde
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Phosphonate Ylide:
-
In a round-bottom flask, dissolve 4,4'-bis(chloromethyl)biphenyl in excess triethyl phosphite.
-
Heat the mixture at reflux for 4-6 hours under a nitrogen atmosphere.
-
After cooling, remove the excess triethyl phosphite under reduced pressure to obtain the tetraethyl 4,4'-biphenylylenedimethylenebis(phosphonate).
-
-
Horner-Wadsworth-Emmons Reaction:
-
Dissolve the bis(phosphonate) and 2 equivalents of benzaldehyde in anhydrous DMF under a nitrogen atmosphere.
-
Slowly add a solution of sodium methoxide in methanol (2.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with water and then with cold methanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent.[4][5][6]
-
Recrystallize the purified product from a suitable solvent system (e.g., toluene/hexane) to obtain pure (E,E)-4,4'-distyrylbiphenyl as a crystalline solid.
-
Characterization:
The structure and purity of the synthesized DSBP should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry: To determine the molecular weight.
-
FTIR Spectroscopy: To identify characteristic functional groups.
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 7.60-7.55 (m, 4H, Ar-H) | 137.3 |
| 7.52 (d, J = 8.4 Hz, 4H, Ar-H) | 136.8 |
| 7.38 (t, J = 7.6 Hz, 4H, Ar-H) | 128.9 |
| 7.28 (t, J = 7.2 Hz, 2H, Ar-H) | 128.8 |
| 7.15 (s, 4H, -CH=CH-) | 127.8 |
| 127.2 | |
| 126.6 |
Table 1: Representative NMR data for 4,4'-Distyrylbiphenyl.[1]
II. Photophysical Characterization
The photophysical properties of this compound derivatives are central to their applications. UV-Vis absorption and fluorescence spectroscopy are fundamental techniques used to probe the electronic transitions and emissive properties of these molecules.
Experimental Protocol 2: UV-Vis Absorption and Fluorescence Spectroscopy
Materials and Equipment:
-
Synthesized this compound derivative
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a chosen solvent at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) for both absorption and fluorescence measurements.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the sample solutions from 200 to 600 nm.
-
Use the pure solvent as a reference.
-
Determine the wavelength of maximum absorption (λ_max).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law.[7]
-
-
Fluorescence Spectroscopy:
-
Excite the sample solutions at their respective λ_max determined from the absorption spectrum.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λ_em).
-
Measure the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]
-
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| 4,4'-Distyrylbiphenyl | Toluene | 355 | 410 | 0.85 |
| Substituted DSBP 1 | Dichloromethane | 368 | 435 | 0.78 |
| Substituted DSBP 2 | Acetonitrile | 362 | 422 | 0.91 |
Table 2: Representative photophysical data for this compound derivatives. Note: Values are illustrative and will vary with specific substitutions and solvent.
III. Quantum Chemical Calculations
Theoretical calculations based on quantum mechanics provide invaluable insights into the electronic structure and photophysical properties of this compound derivatives, complementing experimental findings. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for this purpose.[9][10][11][12]
Computational Protocol 1: TD-DFT Calculation of Absorption Spectra
This protocol outlines a typical workflow for calculating the electronic absorption spectrum of a this compound derivative using the Gaussian software package.
Software: Gaussian 16 or later, GaussView
Methodology:
-
Geometry Optimization:
-
Build the molecule of interest (e.g., 4,4'-distyrylbiphenyl) in GaussView.
-
Perform a ground-state geometry optimization using DFT with the B3LYP functional and the 6-31G(d) basis set.[10][11] This level of theory provides a good balance between accuracy and computational cost for many organic molecules.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Excited State Calculation (TD-DFT):
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
Specify the same functional and basis set (B3LYP/6-31G(d)) and request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the spectral region of interest.[13][14][15]
-
-
Spectrum Simulation:
-
Visualize the output of the TD-DFT calculation in GaussView to generate a simulated UV-Vis absorption spectrum. The software convolutes the calculated excitation energies and oscillator strengths with Gaussian functions to produce a continuous spectrum.
-
Example Gaussian Input File for TD-DFT Calculation:
| Parameter | Calculated Value | Experimental Value |
| λ_max (nm) | ~350 | 355 |
| Oscillator Strength (f) | ~1.5 | - |
| Major Contribution | HOMO -> LUMO | - |
Table 3: Comparison of representative calculated and experimental data for 4,4'-Distyrylbiphenyl in a non-polar solvent.
IV. Application in Drug Development: Targeting Amyloid-β Aggregation
The structural similarity of this compound derivatives to stilbenes, which are known to interact with amyloid-beta (Aβ) plaques, makes them intriguing candidates for the development of diagnostics and therapeutics for Alzheimer's disease.[16][17][18][19] These derivatives can act as fluorescent probes for the detection of Aβ aggregates and may also inhibit their formation.[20][21][22][23][24]
Logical Relationship: Inhibition of Amyloid-β Fibril Formation
The following diagram illustrates the proposed mechanism by which this compound derivatives can interfere with the aggregation of Aβ monomers into neurotoxic fibrils.
Experimental Workflow: Screening for Aβ Aggregation Inhibitors
The following workflow outlines the key steps in evaluating the potential of novel this compound derivatives as inhibitors of Aβ aggregation.
Conclusion
This compound derivatives represent a versatile class of molecules with significant potential in both materials science and drug development. Their synthesis is achievable through robust organic chemistry reactions, and their photophysical properties can be readily characterized by standard spectroscopic techniques. Quantum chemical calculations, particularly TD-DFT, provide a powerful tool for understanding their electronic structure and predicting their optical behavior, thus guiding the design of new derivatives with tailored properties. The demonstrated interaction of the parent stilbene scaffold with amyloid-beta aggregates opens up exciting avenues for the development of novel diagnostics and therapeutics for Alzheimer's disease. The detailed protocols and workflows presented in this guide are intended to provide researchers with a solid foundation for exploring the rich quantum chemistry and diverse applications of this compound derivatives.
References
- 1. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a" by Nestor A. Santos Jr. [scholarworks.utrgv.edu]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. rsc.org [rsc.org]
- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. gaussian.com [gaussian.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Bifunctional Stilbene Derivatives for Targeting and Modulating Metal-Amyloid-β Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory activity of stilbenes on Alzheimer's beta-amyloid fibrils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amphiphilic stilbene derivatives attenuate the neurotoxicity of soluble Aβ 42 oligomers by controlling their interactions with cell membranes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02654F [pubs.rsc.org]
- 20. Fluorescent Amyloid β Probes | Fluorescent Probes and Stains | Tocris Bioscience [tocris.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Early Detection of Alzheimer's Disease With New Probe | Technology Networks [technologynetworks.com]
Methodological & Application
Application Notes and Protocols for Two-Photon Microscopy in Neuroscience Using Distyrylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distyrylbiphenyl (DSB) derivatives have emerged as a powerful class of fluorescent probes for two-photon microscopy (TPM) in neuroscience research. Their unique photophysical properties, including large two-photon absorption cross-sections, high quantum yields, and significant fluorescence enhancement upon binding to specific targets, make them ideal for high-resolution, deep-tissue imaging in living animals. A primary application of DSB derivatives is the in vivo visualization of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[1][2] This allows for real-time monitoring of plaque dynamics, evaluation of therapeutic interventions, and a deeper understanding of disease progression. More recently, their potential in imaging neuroinflammation is also being explored. This document provides detailed application notes and experimental protocols for the use of DSB derivatives in two-photon neuroscience imaging.
Core Principles of Two-Photon Microscopy with DSB Derivatives
Two-photon microscopy offers several advantages over traditional confocal microscopy for in vivo brain imaging, including reduced phototoxicity, deeper tissue penetration, and inherent optical sectioning.[3][4][5] DSB derivatives are particularly well-suited for TPM due to their molecular design, which often features a donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) structure. This architecture enhances their two-photon absorption efficiency.[2]
A key characteristic of many DSB probes designed for Aβ imaging is their "turn-on" fluorescence mechanism. In aqueous environments, these molecules typically exhibit low fluorescence. However, upon binding to the hydrophobic pockets of Aβ aggregates, their conformation becomes planarized, leading to a significant increase in fluorescence intensity.[2] This property ensures a high signal-to-background ratio, which is crucial for clear visualization of plaques within the complex environment of the brain.[1]
Quantitative Data of Selected this compound Derivatives
The selection of an appropriate DSB derivative depends on the specific experimental needs, including the target of interest and the available laser wavelength. The table below summarizes key quantitative data for some reported DSB derivatives used in two-photon microscopy for neuroscience applications.
| Probe Name | Target | Excitation Wavelength (nm) | Emission Wavelength (nm) | Two-Photon Action Cross-Section (Φδmax, GM) | Quantum Yield (Φ) | Dissociation Constant (Kd, nM) | Reference |
| QAD1 | Aβ Plaques | 750 | 546 | 420 | - | 16.2 | [2] |
| DN | Aβ Plaques | 1000 | Red Fluorescence | - | - | - | [1] |
| Compound 1 | Aβ Plaques | 800 | 550-650 | 150 | 0.45 (in THF) | 25 | |
| Compound 2 | Aβ Plaques | 820 | 500-600 | 210 | 0.52 (in THF) | 18 | |
| Compound 3 | Neuroinflammation | 850 | 580-680 | 180 | - | - |
Note: "-" indicates data not specified in the cited literature. GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).
Experimental Protocols
Protocol 1: In Vivo Two-Photon Imaging of Amyloid-β Plaques in a Mouse Model of Alzheimer's Disease
This protocol describes the procedure for imaging Aβ plaques in a transgenic mouse model of AD (e.g., 5XFAD) using a this compound derivative.
Materials:
-
This compound derivative probe (e.g., QAD1)
-
Transgenic AD mouse model (e.g., 5XFAD, 10-12 months old)
-
Anesthesia (e.g., isoflurane)
-
Saline or appropriate vehicle for probe dissolution
-
Surgical tools for craniotomy
-
Dental cement
-
Cover glass (3-5 mm diameter)
-
Two-photon microscope equipped with a tunable femtosecond laser
-
Image acquisition and analysis software
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the mouse using isoflurane (4% for induction, 1-1.5% for maintenance).
-
Secure the mouse in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., frontal cortex). A circular piece of skull (3-5 mm in diameter) is carefully removed to expose the dura mater.
-
Gently remove the dura to expose the cortical surface.
-
Place a sterile cover glass over the exposed brain tissue and secure it with dental cement to create a chronic imaging window.
-
Allow the animal to recover for at least one week before imaging.
-
-
Probe Administration:
-
Prepare a stock solution of the DSB derivative in a suitable solvent (e.g., DMSO) and then dilute it in saline to the final injection concentration.
-
Intravenous (IV) Injection: For probes like QAD1, administer via tail vein injection.[2] The exact concentration and volume will depend on the specific probe and animal weight.
-
Intraperitoneal (IP) Injection: For some probes like DN, an IP injection of 5-10 mg/kg body weight can be used.[1]
-
Allow sufficient time for the probe to cross the blood-brain barrier and label the plaques. This can range from 30 minutes to a few hours, depending on the probe's kinetics.[2]
-
-
Two-Photon Imaging:
-
Anesthetize the mouse and fix its head under the microscope objective.
-
Tune the laser to the optimal two-photon excitation wavelength for the specific DSB derivative (e.g., 750 nm for QAD1).[2]
-
Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity. Laser power at the focal point is typically around 30 mW.[1]
-
Acquire z-stacks of images through the cortex to visualize the three-dimensional distribution of Aβ plaques. Images can be acquired at depths of up to 300-500 µm.[1][2]
-
Use appropriate emission filters to collect the fluorescence signal from the probe.
-
-
Data Analysis:
-
Process the acquired images using software such as ImageJ or MATLAB.
-
Quantify plaque number, size, and fluorescence intensity.
-
The signal-to-background ratio (SBR) can be calculated to assess the quality of plaque labeling.
-
For longitudinal studies, image the same brain region at different time points to track plaque dynamics.
-
Visualizations
Experimental Workflow for In Vivo Two-Photon Imaging
Caption: Workflow for in vivo two-photon imaging of amyloid plaques.
Signaling Pathway (Hypothetical)
While DSB derivatives are primarily used for structural imaging of pathological hallmarks like Aβ plaques, their application can be extended to investigate the downstream cellular consequences. For instance, the binding of a DSB derivative to an Aβ plaque could be the starting point for observing subsequent neuroinflammatory responses.
Caption: Visualizing neuroinflammation around Aβ plaques.
Applications in Drug Development
The use of this compound derivatives in two-photon microscopy offers significant advantages for drug development in the context of neurodegenerative diseases:
-
Preclinical Efficacy Studies: Longitudinally track the effect of therapeutic candidates on Aβ plaque burden in living animals.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determine the kinetics of blood-brain barrier penetration and target engagement of novel compounds.[2]
-
Mechanism of Action Studies: Visualize the cellular and subcellular interactions of drugs with their targets in the brain.
-
High-Content Screening: While primarily an in vivo technique, derivatives can be adapted for high-throughput screening of compounds that inhibit Aβ aggregation in cell-based or in vitro assays.
Conclusion
This compound derivatives are versatile and powerful tools for two-photon microscopy in neuroscience. Their application in imaging Aβ plaques has provided invaluable insights into the pathophysiology of Alzheimer's disease and offers a robust platform for the development of new therapeutics. The detailed protocols and data presented here serve as a guide for researchers to effectively utilize these probes in their studies. As new DSB derivatives with improved photophysical properties and targeting capabilities are developed, their role in unraveling the complexities of the brain and developing treatments for neurological disorders will undoubtedly expand.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Distyrylbiphenyl as a Fluorescent Whitening Agent in Detergents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of distyrylbiphenyl (DSBP), a prominent fluorescent whitening agent (FWA), in detergent formulations. The information is intended to guide researchers and scientists in the development and evaluation of laundry care products.
Introduction to this compound (DSBP)
This compound and its sulfonated derivatives, such as Disodium this compound Disulfonate, are widely utilized as optical brightening agents in the detergent industry.[1] A common commercially available example is Tinopal® CBS-X.[1][2][3] These compounds are designed to enhance the whiteness and brightness of fabrics by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, which counteracts the natural yellowish tinge of textiles.[2][4][5] This optical compensation results in a perception of a brighter and cleaner white. DSBP-based FWAs are incorporated into a variety of detergent products, including conventional and compact powders, liquid detergents, and detergent bars.[1][3][6]
Mechanism of Action
The whitening effect of this compound is a photophysical process known as fluorescence. The molecule absorbs photons from the UV-A region of the electromagnetic spectrum (typically around 340-370 nm), causing an electronic transition to an excited singlet state. This excited state is short-lived, and as the molecule returns to its ground state, it releases the absorbed energy in the form of visible light at a longer wavelength, predominantly in the blue region of the spectrum (around 420-470 nm). This emitted blue light masks the yellow and off-white appearance of fabrics, leading to a visually whiter and brighter perception.[2][4][5]
Formulation Guidelines
The successful incorporation of DSBP into detergent formulations is crucial for its stability and efficacy.
Compatibility:
-
Surfactants: DSBP is compatible with a wide range of anionic, non-ionic, and zwitterionic surfactants commonly used in laundry detergents.
-
Bleaching Agents: Tinopal® CBS-X exhibits good stability in the presence of both chlorine-based (e.g., sodium hypochlorite) and oxygen-based (e.g., sodium percarbonate) bleaching agents.[3][7]
-
Enzymes: DSBP is generally compatible with common detergent enzymes such as proteases, amylases, and cellulases.
-
Builders and Chelating Agents: These ingredients do not typically interfere with the performance of DSBP.
Formulation Strategies:
-
Powder Detergents: DSBP can be incorporated by spray-drying, agglomeration, or post-blending. The granular form of products like Tinopal® CBS-X facilitates easy and uniform dosing.[1][3]
-
Liquid Detergents: To prevent precipitation and ensure stability in liquid formulations, especially in concentrated products, it is recommended to pre-dissolve the FWA in the water/solvent or surfactant/solvent mixture before adding other components.[8] Lowering the pH to near the pKa of fatty acids in the formulation can also help prevent gel formation and solidification at low temperatures.
Data Presentation
The performance of this compound as a fluorescent whitening agent is influenced by its concentration, the type of fabric, and washing conditions.
| Parameter | Recommended Range/Value | Fabric Type | Notes |
| Concentration in Detergent | |||
| Conventional Powder | 0.05 - 0.25% w/w[1] | Cotton, Cellulosics | |
| Compact Powder | 0.10 - 0.40% w/w[1] | Cotton, Cellulosics | |
| Liquid Detergents | 0.05 - 0.40% w/w[1] | Cotton, Cellulosics, Synthetics | A broader range of 0.01 - 2% has been noted in some patents.[8] |
| Industrial Detergents | 0.20 - 1.00% w/w[1] | Cotton, Cellulosics | |
| Washing Temperature | Cold to Medium (10 - 60°C)[6] | Cotton, Cellulosics, Synthetics | DSBP is highly soluble and effective even at low temperatures.[1][3] |
| Performance | |||
| Whiteness Index Improvement | Significant increase | Cotton, Cellulosics | Repeated washing can lead to an accumulation of the FWA on the fabric, enhancing whiteness without causing greening.[3][9] |
| Whiteness Index Improvement | Moderate increase | Polyester, Nylon | Substantivity on synthetic fabrics may be lower than on cotton. |
| Stability | |||
| pH Stability | Stable in alkaline and acidic conditions typical of detergents.[3] | N/A | |
| Light Fastness | Good to very good wet and dry light fastness.[3] | N/A | Ensures whiteness is maintained even when laundry is dried outdoors. |
Experimental Protocols
Protocol for Evaluation of Whitening Performance
This protocol details the procedure for assessing the whitening efficacy of a detergent formulation containing DSBP.
1. Materials and Equipment:
-
Standard fabric swatches (e.g., cotton, polyester/cotton blend)
-
Test detergent formulation with and without DSBP
-
Laboratory-scale washing machine (e.g., Tergotometer)
-
Spectrophotometer with UV calibration capabilities
-
Drying rack or line
-
Deionized water
2. Procedure:
-
Preparation of Detergent Solutions: Prepare detergent solutions at the desired concentration (e.g., 5 g/L) in deionized water of a specified hardness. Include a control solution without DSBP and test solutions with varying concentrations of DSBP.
-
Washing Cycle: Place pre-cut fabric swatches into the washing apparatus. Add the detergent solution and run a standard washing cycle at a controlled temperature (e.g., 30°C for 15 minutes).
-
Rinsing and Drying: After the wash cycle, thoroughly rinse the fabric swatches with deionized water and dry them in a controlled environment, avoiding direct sunlight.
-
Whiteness Index Measurement:
-
Calibrate the spectrophotometer according to the manufacturer's instructions, ensuring the UV component of the light source is calibrated.
-
Measure the CIE Whiteness Index of the unwashed (control) and washed fabric swatches. Take at least three readings per swatch and calculate the average.
-
-
Data Analysis: Calculate the change in the Whiteness Index (ΔWI) by subtracting the Whiteness Index of the swatch washed in the control detergent from that of the swatch washed in the DSBP-containing detergent.
Protocol for Photostability Testing
This protocol is adapted from ICH Q1B guidelines for photostability testing and is intended to assess the stability of DSBP in a detergent formulation upon exposure to light.
1. Materials and Equipment:
-
Photostability chamber with a light source capable of emitting a standardized spectrum (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Transparent, UV-permeable containers
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
HPLC system for quantifying DSBP
2. Procedure:
-
Sample Preparation: Place the detergent formulation containing DSBP into the transparent containers. Prepare control samples by wrapping identical containers in aluminum foil.
-
Exposure: Place the samples and controls in the photostability chamber. Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, quantify the concentration of DSBP in both the exposed and control samples using a validated HPLC method.
-
Evaluation: Compare the concentration of DSBP in the exposed sample to that in the control sample. A significant degradation of DSBP in the exposed sample indicates photolability.
Protocol for Analytical Determination of DSBP in Detergents by HPLC
This protocol outlines a method for the quantification of DSBP in detergent samples.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column
-
DSBP analytical standard
-
Methanol, water (HPLC grade)
-
Ion-pairing reagent (e.g., tetrabutylammonium hydrogensulfate)
2. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of methanol and water containing an ion-pairing reagent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for DSBP (e.g., Excitation: ~350 nm, Emission: ~430 nm).
3. Procedure:
-
Standard Preparation: Prepare a series of standard solutions of DSBP of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the detergent sample and dissolve it in the mobile phase. The solution may need to be filtered before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the DSBP peak in the chromatogram based on its retention time compared to the standard. Quantify the concentration of DSBP in the sample by comparing its peak area to the calibration curve.
Safety and Environmental Considerations
A summary of the safety and environmental profile of Disodium this compound Disulfonate is presented below.
Human Health:
-
Acute Toxicity: Disodium this compound Disulfonate exhibits low acute oral toxicity.[6]
-
Eye Irritation: The substance is classified as causing serious eye irritation.[10]
-
Skin Irritation and Sensitization: It is not considered to be a skin irritant or a skin sensitizer.[10]
Environmental Fate:
-
Biodegradability: While the parent compound may be persistent, Tinopal® CBS-X is reported to undergo rapid photodegradation in the aquatic environment, forming metabolites that are readily biodegradable.[1][11]
-
Aquatic Toxicity: The substance is classified as harmful to aquatic life.[12]
-
Persistence: In the environment, DSBP is considered persistent, particularly in the absence of light.[13][14]
It is recommended to consult the latest Safety Data Sheet (SDS) for detailed handling and safety information.
References
- 1. scribd.com [scribd.com]
- 2. TINOPAL CBS-X – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. ulprospector.com [ulprospector.com]
- 5. textilelearner.net [textilelearner.net]
- 6. disodium this compound disulfonate, 27344-41-8 [thegoodscentscompany.com]
- 7. US3646015A - Optical brightener compounds and detergent and bleach compositions containing same - Google Patents [patents.google.com]
- 8. US4925595A - Liquid detergent compositions containing disulfonated fluorescent whitening agents: di-styryl-biphenyl or di-styryl-benzene derivatives - Google Patents [patents.google.com]
- 9. Enhancing Textile Fiber Identification with Detergent Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disodium this compound disulfonate, (E,E)- | C28H20Na2O6S2 | CID 5332133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. assets-global.website-files.com [assets-global.website-files.com]
- 13. ewg.org [ewg.org]
- 14. Disodium this compound disulfonate - Pure Living [pureliving.com]
Application Notes and Protocols for Utilizing Distyrylbiphenyl as a Fluorescent Probe for Amyloid Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distyrylbiphenyl (DSB) and its derivatives are a class of fluorescent probes that exhibit high affinity and specificity for the β-sheet structures characteristic of amyloid fibrils. Upon binding, these probes display a significant enhancement in fluorescence quantum yield and a notable shift in their emission spectra, making them valuable tools for the detection and characterization of amyloid aggregates associated with various neurodegenerative diseases, including Alzheimer's disease. This document provides detailed protocols for the use of this compound-based probes for the fluorescent labeling of amyloid fibrils in vitro.
Data Presentation: Photophysical and Binding Properties of Amyloid-Binding Fluorescent Probes
The following table summarizes key quantitative data for several fluorescent probes, including those with structural similarities to this compound, that are commonly used for the detection of amyloid fibrils. This allows for a comparative assessment of their performance.
| Probe Name | Excitation Max (nm) (Bound) | Emission Max (nm) (Bound) | Binding Affinity (Kd) to Aβ1-42 (nM) | Reference |
| Thioflavin T (ThT) | 450 | 482 | Moderate Affinity | [1][2] |
| BTDSB | - | - | 93 ± 5 | [1] |
| X-34 | - | - | 299 ± 21 | [1] |
| NSB | 380 | 446 | 264 ± 13 | [1] |
Note: Specific data for a generic "this compound" probe is not available in a consolidated format. The listed probes share structural motifs and binding characteristics with this compound derivatives.
Experimental Protocols
Preparation of Amyloid-β (Aβ) Fibrils (In Vitro)
This protocol describes the preparation of Aβ1-42 fibrils, a common model for studying amyloid aggregation.
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
10 mM Hydrochloric acid (HCl) or Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Peptide Solubilization: Dissolve the synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mM. Incubate for 1-2 hours at room temperature to ensure the peptide is in a monomeric, unstructured state. Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator. Store the resulting peptide film at -20°C.[3]
-
Resuspension: Resuspend the dried peptide film in DMSO to a concentration of 5 mM.[3]
-
Fibril Formation: Dilute the DMSO stock solution into 10 mM HCl or PBS (pH 7.4) to a final peptide concentration of 100 μM.[3]
-
Incubation: Incubate the solution at 37°C for 24-72 hours with gentle agitation to promote fibril formation.[3]
-
Confirmation of Fibril Formation: The formation of amyloid fibrils can be confirmed using techniques such as Transmission Electron Microscopy (TEM) or by using a standard fluorescent probe like Thioflavin T.[4]
Staining of Amyloid Fibrils with a this compound-based Probe
This protocol provides a general procedure for staining pre-formed amyloid fibrils with a this compound derivative.
Materials:
-
Pre-formed amyloid fibrils (from Protocol 1)
-
This compound fluorescent probe (e.g., K114 or similar derivative)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microplate reader or fluorometer
-
Black 96-well plates with clear bottoms
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the this compound probe in a suitable solvent like DMSO. Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (typically in the low micromolar to nanomolar range). It is recommended to determine the optimal probe concentration empirically.
-
Staining Reaction: In a black 96-well plate, mix the pre-formed amyloid fibrils with the diluted this compound probe solution. A typical final concentration for the fibrils is in the low micromolar range.
-
Incubation: Incubate the mixture at room temperature for 10-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorometer. Set the excitation and emission wavelengths according to the specific spectral properties of the this compound probe being used. For many this compound derivatives, the excitation is in the range of 380-450 nm and the emission is in the range of 500-600 nm.[1]
-
Data Analysis: Compare the fluorescence intensity of the samples containing amyloid fibrils to control samples containing only the probe in buffer. A significant increase in fluorescence intensity indicates the binding of the probe to the amyloid fibrils.
Fluorescence Microscopy of Stained Amyloid Fibrils
This protocol outlines the steps for visualizing stained amyloid fibrils using fluorescence microscopy.
Materials:
-
Amyloid fibrils stained with a this compound probe (from Protocol 2)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Sample Preparation: Apply a small volume (e.g., 10 µl) of the stained amyloid fibril suspension onto a clean microscope slide.
-
Coverslip Placement: Gently place a coverslip over the droplet, avoiding the formation of air bubbles.
-
Imaging: Visualize the fibrils using a fluorescence microscope. Use an excitation filter that matches the absorption maximum of the bound probe and an emission filter that captures its fluorescence emission. For example, a DAPI or a custom filter set may be appropriate depending on the specific probe's spectral characteristics.
-
Image Acquisition: Capture images using a sensitive camera. The amyloid fibrils should appear as bright fluorescent structures against a dark background.
Mandatory Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Producing amyloid fibrils in vitro: A tool for studying AL amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Distyrylbiphenyl Derivatives in Polymers and Plastics
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Investigation of Distyrylbiphenyl (DSBP) Derivatives as UV Stabilizers in Polymeric Matrices.
Introduction:
This compound (DSBP) derivatives are a class of organic compounds known for their strong ultraviolet (UV) absorption and fluorescence in the blue region of the visible spectrum. This property has led to their widespread use as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs) in various industries, including textiles, detergents, and paper manufacturing.[1][2] In these applications, DSBP compounds absorb UV radiation and re-emit it as blue light, which counteracts the natural yellowish tinge of materials, resulting in a whiter and brighter appearance.[1][3]
While their function involves UV absorption, it is crucial to distinguish their primary role as aesthetic enhancers from that of UV stabilizers. UV stabilizers are specifically designed to protect polymers from the degradative effects of UV radiation by dissipating the absorbed energy as heat over extended periods, thus preserving the mechanical and structural integrity of the material.[4] In contrast, optical brighteners may themselves be susceptible to photodegradation and are not typically employed for the long-term photostabilization of polymers.[5]
This document provides a detailed overview of the established applications of DSBP as an optical brightener and outlines a generalized protocol for the evaluation of a compound's potential as a UV stabilizer in polymers, which could be adapted for investigational studies of DSBP in such a role.
Part 1: this compound Derivatives as Optical Brightening Agents
DSBP and its sulfonated salts are highly effective in enhancing the whiteness of plastics.[3] They are typically used in low concentrations and can be combined with other additives like titanium dioxide to achieve a desired level of whiteness and opacity.[3][5]
Mechanism of Action as an Optical Brightener:
The fundamental mechanism relies on fluorescence. DSBP molecules absorb UV radiation in the 300-400 nm range and re-emit it as visible blue light. This added blue light masks the inherent yellow color of the polymer, making it appear whiter to the human eye.
Part 2: General Protocols for Evaluating UV Stabilizer Efficacy in Polymers
The following sections detail a comprehensive, albeit generalized, set of protocols for assessing the performance of a test compound as a UV stabilizer in a polymer matrix. These methodologies can be applied to investigate the potential of DSBP derivatives in a UV-stabilizing capacity.
Experimental Protocol 1: Incorporation of a Test UV Stabilizer into a Polymer Matrix via Melt Blending
Objective: To prepare polymer samples with a homogenous dispersion of a test UV stabilizer.
Materials and Equipment:
-
Polymer resin (e.g., Polypropylene, Polyethylene)
-
Test UV stabilizer (e.g., a hypothetical DSBP derivative)
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Granulator
-
Drying oven
Procedure:
-
Drying: Dry the polymer resin and the test UV stabilizer to the manufacturer's recommended specifications to prevent hydrolytic degradation during processing.
-
Premixing: Create a masterbatch by dry blending a concentrated amount of the test UV stabilizer with a portion of the polymer resin. This ensures a more uniform distribution in the final product. Alternatively, for laboratory-scale experiments, a direct "salt and pepper" blend of the polymer granules and the powdered test stabilizer at the desired final concentration can be prepared.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the specific polymer being used.
-
Feed the premixed blend into the extruder.
-
The melt blending process should be optimized (screw speed, residence time) to ensure thorough mixing without causing thermal degradation of the polymer or the additive.
-
Extrude the molten polymer blend through a die to form strands.
-
-
Granulation: Cool the polymer strands in a water bath and feed them into a granulator to produce pellets.
-
Sample Preparation:
-
Dry the compounded pellets thoroughly.
-
Use an injection molding machine or a compression molder to prepare standardized test specimens (e.g., tensile bars, impact test specimens, color plaques) from the pellets.
-
Prepare a control batch of the polymer without the test UV stabilizer using the same processing conditions.
-
Experimental Protocol 2: Accelerated Weathering of Polymer Samples
Objective: To simulate the long-term effects of UV radiation and environmental factors on the polymer samples in a condensed timeframe.
Materials and Equipment:
-
Accelerated weathering chamber (e.g., QUV or Xenon Arc)
-
Polymer test specimens (with and without the test UV stabilizer)
Procedure:
-
Sample Mounting: Mount the polymer test specimens in the sample holders of the accelerated weathering chamber.
-
Cycle Programming: Program the weathering chamber to a standard test cycle, such as ASTM G154 (for fluorescent UV lamps) or ASTM G155 (for xenon arc). A typical cycle includes alternating periods of UV exposure and moisture (condensation or water spray) at controlled temperatures.
-
Exposure: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Sample Removal and Evaluation: Periodically remove a set of samples for analysis of their mechanical and optical properties as described in the following protocols.
Experimental Protocol 3: Evaluation of Mechanical Properties
Objective: To quantify the extent of polymer degradation by measuring the change in key mechanical properties after UV exposure.
Materials and Equipment:
-
Universal Testing Machine (for tensile properties)
-
Impact tester (e.g., Izod or Charpy)
Procedure:
-
Tensile Testing (ASTM D638):
-
Condition the exposed and unexposed tensile bars at standard temperature and humidity.
-
Measure the tensile strength, elongation at break, and tensile modulus of the samples.
-
Compare the results of the stabilized and unstabilized samples at different exposure intervals.
-
-
Impact Testing (ASTM D256):
-
Perform Izod or Charpy impact tests on notched specimens to determine the material's toughness.
-
Compare the impact strength of the stabilized and unstabilized samples.
-
Experimental Protocol 4: Evaluation of Optical Properties
Objective: To assess the changes in color and appearance of the polymer samples after UV exposure.
Materials and Equipment:
-
Spectrophotometer or Colorimeter
Procedure:
-
Color Measurement (ASTM D2244):
-
Measure the color coordinates (L, a, b*) of the samples before and after UV exposure.
-
Calculate the total color change (ΔE) to quantify discoloration. A higher ΔE indicates greater color change.
-
-
Yellowness Index (ASTM E313):
-
Measure the yellowness index to specifically quantify the yellowing of the polymer, which is a common sign of UV degradation.
-
Data Presentation
The following tables present a hypothetical data set for a generic UV absorber (UVA) in polypropylene to illustrate how the performance of a test compound like a DSBP derivative could be quantified and compared.
Table 1: Mechanical Properties of Polypropylene After Accelerated UV Exposure
| Exposure Time (hours) | Sample | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | PP (Control) | 35.0 | 450 |
| PP + 0.5% UVA | 34.8 | 445 | |
| 1000 | PP (Control) | 22.5 | 80 |
| PP + 0.5% UVA | 32.1 | 350 | |
| 2000 | PP (Control) | 15.2 | 20 |
| PP + 0.5% UVA | 29.5 | 280 |
Table 2: Optical Properties of Polypropylene After Accelerated UV Exposure
| Exposure Time (hours) | Sample | Total Color Change (ΔE*) | Yellowness Index |
| 0 | PP (Control) | 0 | 1.5 |
| PP + 0.5% UVA | 0 | 1.6 | |
| 1000 | PP (Control) | 12.8 | 15.2 |
| PP + 0.5% UVA | 3.5 | 4.1 | |
| 2000 | PP (Control) | 25.4 | 30.8 |
| PP + 0.5% UVA | 6.8 | 8.5 |
Visualizations
The following diagrams illustrate the general mechanisms of UV degradation and stabilization, and a typical experimental workflow.
Caption: UV degradation pathway in polymers.
References
- 1. News - Understanding plastic optical brighteners: Are they the same as bleach? [debornchem.com]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. News - What is the difference between UV absorbers and light stabilizers? [njreborn.com]
- 5. Optical Brightener vs Titanium Dioxide for Plastic Whitening - Raytop Chemical [raytopoba.com]
Application of Distyrylbiphenyl in Organic Electroluminescent Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distyrylbiphenyl (DSB) and its derivatives are a prominent class of organic semiconductor materials widely utilized in the field of organic electroluminescent devices (OLEDs). Their rigid, conjugated molecular structure imparts excellent photoluminescent and electroluminescent properties, making them particularly suitable for use as blue-emitting materials in OLED displays and lighting applications. The biphenyl core extended with styryl groups forms a robust chromophore that can be chemically modified to fine-tune its optical and charge-transporting characteristics. This document provides detailed application notes on the use of distyrylbiphenyls in OLEDs, experimental protocols for device fabrication and characterization, and a summary of their performance data.
Application Notes
This compound derivatives, such as 4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl (DPVBi), are frequently employed as the emissive layer (EML) in blue OLEDs.[1] Their wide bandgap allows for the emission of high-energy blue light. The performance of these materials is highly dependent on the molecular design, where the introduction of various substituent groups on the phenyl rings can significantly influence the emission wavelength, quantum efficiency, and device stability.[2] For instance, attaching bulky groups like tert-butyl can prevent intermolecular aggregation, which often leads to quenching of the luminescence and a decrease in device efficiency.
Unsymmetrical this compound derivatives have also been investigated to understand the impact of molecular asymmetry on OLED performance.[3] The modification of functional groups and their positions on the biphenyl backbone can alter the charge carrier mobility and the recombination zone within the device, thereby affecting the electroluminescence spectrum and efficiency.
In device architecture, distyrylbiphenyls are often used as the host material in the emissive layer, doped with a small amount of a guest emitter to achieve different colors or to improve efficiency through energy transfer processes. They can also function as the primary blue emitter. Due to their good hole-transporting properties, some this compound derivatives can also play a role in the hole transport layer (HTL).
Quantitative Data Presentation
The performance of OLEDs incorporating this compound derivatives is summarized in the table below. The data is compiled from various research articles and provides a comparative overview of key performance metrics.
| Compound/Device Structure | Role of this compound | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Lifetime (T95 @ 3000 cd/m²) (hours) |
| DPVBi [1] | Blue Emitter/Host | 7,822 | - | - | - | - |
| U-DSB-tBM [3] | Emissive Layer | > 1000 | ~4 | - | (0.14-0.21, 0.15-0.28) | - |
| U-DSB-tBtB [3] | Emissive Layer | > 1000 | ~4 | - | (0.14-0.21, 0.15-0.28) | - |
| DITBDAP [4] | Deep-Blue Emitter | - | - | 20.6 | (-, 0.04) | 250 |
Note: "-" indicates that the data was not specified in the cited sources.
Experimental Protocols
Two primary methods for the fabrication of OLEDs incorporating small molecule organic materials like distyrylbiphenyls are vacuum thermal evaporation and solution processing (spin coating).
Protocol 1: Fabrication of a this compound-Based OLED via Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for depositing thin films of small organic molecules.
1. Substrate Preparation: 1.1. Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. 1.2. Clean the substrates by sequentially sonicating in a detergent solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[5] 1.3. Dry the substrates using a stream of dry nitrogen gas.[5] 1.4. Treat the substrates with oxygen plasma for 5-10 minutes to enhance the work function of the ITO and improve hole injection.[5]
2. Organic Layer Deposition: 2.1. Place the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). 2.2. Sequentially deposit the organic layers. A typical device structure could be:
- Hole Injection Layer (HIL): 2-TNATA (4,4',4''-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine), deposited at a rate of 1-2 Å/s to a thickness of 30 nm.
- Hole Transport Layer (HTL): NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), deposited at a rate of 1-2 Å/s to a thickness of 20 nm.
- Emissive Layer (EML): DPVBi (4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl), deposited at a rate of 1-2 Å/s to a thickness of 40 nm.
- Electron Transport Layer (ETL): Alq3 (Tris(8-hydroxyquinolinato)aluminium), deposited at a rate of 1-2 Å/s to a thickness of 20 nm. 2.3. Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.
3. Cathode Deposition: 3.1. Without breaking the vacuum, deposit an electron injection layer (EIL), such as Lithium Fluoride (LiF), at a rate of 0.1-0.2 Å/s to a thickness of 1 nm. 3.2. Deposit the metal cathode, typically Aluminum (Al), at a rate of 5-10 Å/s to a thickness of 100-150 nm.
4. Encapsulation: 4.1. Transfer the fabricated device to a nitrogen-filled glovebox. 4.2. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.
Protocol 2: Fabrication of a Polymer-Based OLED via Spin Coating
This protocol outlines the fabrication of a polymer-based OLED, which can also be adapted for solution-processable small molecules.
1. Substrate Preparation: 1.1. Follow the same substrate cleaning and treatment procedure as in Protocol 1 (steps 1.1-1.4).
2. Hole Transport Layer Deposition: 2.1. In a nitrogen-filled glovebox, dispense a filtered solution of a hole transport material, such as PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), onto the center of the ITO substrate.[2] 2.2. Spin-coat the PEDOT:PSS solution at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film.[2] 2.3. Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes to remove residual solvent.[2]
3. Emissive Layer Deposition: 3.1. Prepare a solution of the emissive polymer (or a solution-processable this compound derivative) in a suitable organic solvent (e.g., toluene, chlorobenzene). 3.2. Dispense the emissive layer solution onto the PEDOT:PSS layer. 3.3. Spin-coat the solution at a speed of 1500-3000 rpm for 30-60 seconds. The final thickness will depend on the solution concentration and spin speed. 3.4. Anneal the substrate at an appropriate temperature (e.g., 80-100°C) to remove the solvent.
4. Cathode Deposition and Encapsulation: 4.1. Transfer the substrate to a thermal evaporator for cathode deposition. 4.2. Follow the same cathode deposition and encapsulation steps as in Protocol 1 (steps 3.1, 3.2, and 4).
Mandatory Visualizations
Caption: A typical multilayer OLED structure with a this compound-based emissive layer and the corresponding energy level diagram illustrating charge injection and transport.
Caption: A generalized workflow for the fabrication and characterization of this compound-based OLEDs.
References
Application Notes and Protocols for Distyrylbiphenyl Compounds in Paper Whitening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of distyrylbiphenyl (DSBP) compounds as fluorescent whitening agents (FWAs) in the paper industry. The information compiled is intended to guide researchers and scientists in the formulation and evaluation of these compounds for enhancing the optical properties of paper.
Introduction to this compound Compounds in Paper Whitening
This compound (DSBP) derivatives are a prominent class of optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs), utilized to enhance the whiteness and brightness of paper products.[1][2] These compounds function by absorbing ultraviolet (UV) light in the invisible spectrum (typically around 340-370 nm) and re-emitting it as visible blue light (typically 420-470 nm).[3][4] This emitted blue light counteracts the natural yellowish cast of paper fibers, resulting in a visually whiter and brighter appearance.[3] The effectiveness of DSBP compounds is influenced by the UV content of the light source under which the paper is viewed.[3]
DSBP-based FWAs are valued for their high performance and are available in various forms, primarily classified by their degree of sulfonation, which affects their solubility and affinity for paper fibers.[5][6] The most common types are di-, tetra-, and hexa-sulfonated derivatives, each suited for different application points in the papermaking process.[1][5] One of the most widely used DSBP compounds is 4,4'-Bis-(2-sulfostyryl)-biphenyl disodium salt, commercially known as Tinopal CBS-X.[2]
Data Presentation: Performance of this compound Compounds
The following tables summarize quantitative data on the performance of DSBP compounds in paper whitening applications, including typical dosage ranges and their effect on the optical properties of paper.
Table 1: Recommended Dosage of this compound Compounds for Various Paper Whitening Applications
| Application Method | Recommended Dosage | pH Range | Suitable DSBP Type |
| Pulp Whitening (Wet-End) | 0.05% - 0.2% of dry pulp weight | 7 - 8 | Disulfonated, Tetrasulfonated |
| Surface Coating | 0.01% - 0.2% of coating dosage | 7 - 8.5 | Tetrasulfonated, Hexasulfonated |
| Surface Sizing | 0.2% - 1.0% of coating amount | 8 - 9 | Tetrasulfonated, Hexasulfonated |
Source: Adapted from various industry sources.[6]
Table 2: Impact of this compound OBA on Paper Brightness and Whiteness in a Coating Formulation
| OBA Carrier Additive (parts) | OBA (parts) | OBA Type | Brightness (%) | Whiteness (CIE) |
| 0.5 | 1.0 | This compound | 88.5 | 110.5 |
| 1.0 | 1.0 | This compound | 88.2 | 110.1 |
| 0.5 | 1.0 | Tetra-sulfonated stilbene | 87.4 | 106.1 |
| 1.0 | 1.0 | Tetra-sulfonated stilbene | 86.7 | 104.9 |
Source: Data extracted from a European Patent document.[7] The formulation included a standard paper coating composition with the specified OBA and carrier.
Table 3: Effect of Wet-End Application Dosage of a Di-sulfonated DSBP on Paper Optical Properties
| Dosage ( kg/t of pulp) | ISO Brightness (%) | CIE Whiteness |
| 4 | 88.2 | 120.5 |
| 6 | 89.5 | 125.3 |
| 8 | 90.1 | 128.7 |
Note: These values are illustrative and based on findings from an innovative study on OBA synthesis and application.[5] Actual results may vary depending on pulp type and other wet-end additives.
Table 4: Influence of a Hexa-sulfonated DSBP in a Coating Formulation on Paper Optical Properties
| OBA Dosage (parts per 100 parts pigment) | ISO Brightness (%) | CIE Whiteness |
| 0.25 | 90.0 | 127.2 |
| 0.50 | 90.5 | 129.8 |
Note: These values are illustrative and derived from a study on synthesized OBAs for paper coating.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application and evaluation of this compound compounds in paper whitening.
Protocol 1: Preparation of Laboratory Handsheets with Wet-End Addition of DSBP
Objective: To prepare laboratory-scale paper sheets (handsheets) with a DSBP compound added to the pulp slurry (wet-end) to evaluate its whitening effect.
Materials:
-
Bleached hardwood or softwood pulp
-
This compound (DSBP) compound solution (e.g., 1% w/v in deionized water)
-
Standard handsheet former
-
Press and dryer for handsheets
-
Cationic polyacrylamide (CPAM) solution (as a retention aid)
-
Deionized water
-
pH meter and adjustment chemicals (e.g., dilute NaOH or H₂SO₄)
Procedure:
-
Pulp Slurry Preparation: Disintegrate a known weight of dry pulp in a specified volume of deionized water to achieve a desired consistency (e.g., 0.5%).
-
pH Adjustment: Adjust the pH of the pulp slurry to the target range (typically 7-8 for neutral/alkaline papermaking) using dilute acid or base.[6]
-
DSBP Addition: While stirring, add the desired volume of the DSBP solution to the pulp slurry to achieve the target dosage (e.g., 0.05% to 0.2% based on the dry weight of the pulp).[6] Allow for a mixing time of at least 5 minutes.
-
Retention Aid Addition: Add a retention aid such as CPAM (e.g., 200 g/t of pulp) to the slurry to improve the retention of the DSBP and fine particles.[5] Mix for a further 2 minutes.
-
Handsheet Formation: Form handsheets of a specific grammage (e.g., 70 g/m²) using a standard handsheet former according to TAPPI Test Method T 205 sp-02 or a similar standard.
-
Pressing and Drying: Press the formed handsheets to remove excess water and then dry them under controlled conditions as per standard methods.[5]
-
Conditioning: Condition the dried handsheets at a standard temperature and relative humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
Protocol 2: Application of DSBP in a Paper Coating Formulation
Objective: To prepare a paper coating formulation containing a DSBP compound and apply it to a base paper to evaluate its effect on surface whiteness.
Materials:
-
Base paper (uncoated)
-
Pigment slurry (e.g., calcium carbonate or kaolin clay)
-
Binder (e.g., styrene-butadiene latex or starch)
-
This compound (DSBP) compound solution
-
Co-binders and other additives (e.g., rheology modifiers, lubricants)
-
Laboratory bar coater
-
Oven for drying
-
pH meter and adjustment chemicals
Procedure:
-
Coating Formulation Preparation:
-
In a mixing vessel, disperse the pigment in water.
-
Add the binder and any co-binders to the pigment slurry while stirring.
-
Add other additives such as rheology modifiers and lubricants as required.[8]
-
Incorporate the desired amount of the DSBP solution into the coating formulation (e.g., 0.01% to 0.2% based on the total coating weight).[6]
-
Adjust the pH of the final coating formulation to the desired range (typically 8.5-9.0).[5]
-
Measure and adjust the total solids content of the coating color (e.g., to 60-65%).[5]
-
-
Coating Application:
-
Cut the base paper to the desired size.
-
Apply the coating formulation to the base paper using a laboratory bar coater to achieve a target coat weight (e.g., 10-15 g/m²).[5]
-
-
Drying: Immediately dry the coated paper sheets in an oven at a specified temperature and time (e.g., 105°C for 60 seconds).[5]
-
Conditioning: Condition the coated paper sheets at a standard temperature and relative humidity for at least 24 hours before testing.
Protocol 3: Measurement of CIE Whiteness of Paper
Objective: To quantitatively measure the whiteness of paper samples treated with DSBP compounds according to the CIE (Commission Internationale de l'Éclairage) standard.
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring diffuse reflectance and calculating CIE whiteness. The instrument should be equipped with a D65 standard illuminant source.[9][10]
Procedure:
-
Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions using a calibrated white standard and a black trap.
-
Sample Preparation: Prepare a stack of at least 10 sheets of the paper sample to be measured to ensure opacity.
-
Measurement with UV Included:
-
Place the stack of paper samples at the measurement port of the instrument.
-
Ensure the instrument's UV filter is in the "out" or "UV included" position.
-
Take a reading to measure the CIE whiteness (W) and tint (T).
-
Repeat the measurement at several different locations on the paper sample and for multiple samples to obtain an average value.[11]
-
-
Measurement with UV Excluded (for Fluorescence Contribution):
-
Place a sharp cut-off UV-absorbing filter in the light path of the instrument.[9]
-
Repeat the measurement on the same paper samples. This reading represents the whiteness of the paper without the contribution of the fluorescent whitening agent.
-
-
Calculation: The difference between the whiteness value with UV included and the whiteness value with UV excluded gives an indication of the fluorescence contribution of the DSBP compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound compounds in paper whitening.
Caption: Mechanism of fluorescence of this compound compounds.
Caption: Workflow for applying DSBP compounds in papermaking.
Caption: Protocol for measuring CIE whiteness of paper.
References
- 1. CN105400229A - Preparation method of liquid fluorescent whitening agent used for papermaking - Google Patents [patents.google.com]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. qdjrx.com [qdjrx.com]
- 4. researchgate.net [researchgate.net]
- 5. ippta.co [ippta.co]
- 6. APPLICATION FOR OPTICAL BRIGHTENER ON PAPER-MAKING_China Shanxi Colorshine Chemical Industry Co., ltd [shine-tex.com]
- 7. data.epo.org [data.epo.org]
- 8. WO2000066834A1 - Paper coating composition with improved optical brighteners carriers - Google Patents [patents.google.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. laboratorioseyco.com [laboratorioseyco.com]
- 11. tappi.org [tappi.org]
Application Notes and Protocols: Two-Photon Absorption Cross-Section of Distyrylbiphenyl Chromophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distyrylbiphenyl (DSB) and its derivatives represent a significant class of organic chromophores that have garnered considerable interest for their robust two-photon absorption (2PA) properties. Their rigid, planar structures and extended π-conjugation systems make them highly efficient for nonlinear optical applications. This document provides a comprehensive overview of the 2PA cross-sections of selected this compound chromophores, detailed protocols for their measurement, and visualizations of experimental workflows and potential applications in cellular imaging. Understanding the 2PA cross-section is crucial for the rational design and application of these chromophores in fields such as two-photon microscopy, photodynamic therapy, and optical data storage.
Data Presentation: Two-Photon Absorption Cross-Sections
The following table summarizes the experimentally determined two-photon absorption cross-section (σ₂) values for a selection of this compound-based chromophores. The data is presented to facilitate comparison between different derivatives and experimental conditions.
| Chromophore/Derivative | Excitation Wavelength (nm) | 2PA Cross-Section (σ₂) (GM¹) | Solvent | Measurement Technique | Reference |
| 4,4'-Bis(p-dihexylaminostyryl)biphenyl derivative | 780 - 960 | 740 - 3940 | Not Specified | Not Specified | [1] |
| Distyryl-BODIPY with methoxy and phenol units | 800 | 74 | Not Specified | Open Aperture Z-scan | [2] |
| Distyryl-BODIPY with methoxy and -COOMe units | 800 | 81 | Not Specified | Open Aperture Z-scan | [2] |
| Triphenylamine-based D-π-A chromophore (3B) | Not Specified | 394 | DMSO/Water | Two-Photon Excited Fluorescence | [3] |
¹GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)
Experimental Protocols
Accurate determination of the 2PA cross-section is paramount for the reliable application of this compound chromophores. The two most common and reliable techniques are the Z-scan method and the Two-Photon Excited Fluorescence (TPEF) method.
Z-Scan Technique for Measuring 2PA Cross-Section
The Z-scan technique is a sensitive method to determine the nonlinear absorption coefficient (β) of a material, from which the 2PA cross-section (σ₂) can be calculated. It relies on monitoring the transmittance of a focused laser beam through a sample as it is translated along the beam's propagation axis (z-axis).
Materials and Equipment:
-
Pulsed laser source (femtosecond or picosecond) with tunable wavelength.
-
High-quality focusing lens.
-
Motorized translation stage for sample movement.
-
Photodetector and power meter.
-
Optical components: beam splitters, apertures, and neutral density filters.
-
Sample cuvette (e.g., 1 mm path length quartz cell).
-
Solution of the this compound chromophore in a suitable solvent (e.g., THF, Chloroform).
Protocol:
-
Sample Preparation:
-
Dissolve the this compound chromophore in a high-purity, non-absorbing solvent at the excitation wavelength to a known concentration (typically in the range of 10⁻⁴ to 10⁻³ M).
-
Ensure the solution is optically clear and free of bubbles.
-
Measure the linear absorption spectrum to confirm there is no one-photon absorption at the laser wavelength.
-
-
Experimental Setup:
-
Align the laser beam to be a high-quality Gaussian beam.
-
Focus the laser beam using a lens of known focal length.
-
Mount the sample cuvette on the motorized translation stage.
-
Place a photodetector in the far field to measure the transmitted intensity.
-
For an "open-aperture" Z-scan, a lens is used to collect the entire transmitted beam onto the detector. This configuration is sensitive to nonlinear absorption.
-
For a "closed-aperture" Z-scan, an aperture is placed before the detector to measure changes in beam divergence due to nonlinear refraction.
-
-
Data Acquisition:
-
Move the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity at each z-position.
-
Perform a scan with the pure solvent to account for any solvent-related nonlinear effects.
-
-
Data Analysis:
-
Normalize the transmittance of the sample by dividing the transmitted intensity through the sample by the transmitted intensity without the sample.
-
Plot the normalized transmittance as a function of the z-position.
-
For an open-aperture Z-scan, the resulting curve will be a valley centered at the focal point (z=0) for a material with positive nonlinear absorption.
-
Fit the experimental data to the theoretical Z-scan equation to extract the nonlinear absorption coefficient (β).
-
Calculate the 2PA cross-section (σ₂) using the following equation: σ₂ = (hνβ) / (Nₐc) where:
-
h is Planck's constant
-
ν is the frequency of the incident light
-
β is the nonlinear absorption coefficient
-
Nₐ is Avogadro's number
-
c is the concentration of the chromophore in mol/L
-
-
Two-Photon Excited Fluorescence (TPEF) Method
The TPEF method is a highly sensitive technique for fluorescent molecules and is often considered the standard for determining 2PA cross-sections. It involves comparing the two-photon excited fluorescence intensity of the sample to that of a well-characterized reference standard.
Materials and Equipment:
-
Pulsed laser source (femtosecond) with tunable wavelength.
-
Microscope objective for focusing.
-
Sample holder (cuvette or microscope slide).
-
Spectrometer or a photodetector with appropriate emission filters.
-
Reference standard with a known 2PA cross-section (e.g., Rhodamine B, Fluorescein).
-
Solution of the this compound chromophore and the reference standard.
Protocol:
-
Sample and Reference Preparation:
-
Prepare dilute solutions of both the this compound sample and the reference standard in the same solvent to minimize solvent effects. The concentration should be low enough to avoid inner-filter effects (typically ~10⁻⁶ M).
-
Ensure the quantum yields of both the sample and the reference are known or measured.
-
-
Experimental Setup:
-
Direct the laser beam into a fluorescence microscope setup.
-
Focus the beam into the sample solution.
-
Collect the emitted fluorescence at a 90-degree angle to the excitation beam.
-
Use appropriate filters to block the scattered laser light and transmit only the fluorescence signal.
-
Direct the fluorescence signal to a spectrometer or photodetector.
-
-
Data Acquisition:
-
Measure the integrated fluorescence intensity (F) for both the sample and the reference standard under identical excitation conditions (laser power, wavelength, focusing).
-
Verify the quadratic dependence of the fluorescence intensity on the excitation power to confirm that the signal is due to a two-photon process.
-
-
Data Analysis:
-
Calculate the 2PA cross-section of the sample (σ₂,s) using the following ratiometric equation: σ₂,s = σ₂,r * (Fₛ / Fᵣ) * (Φᵣ / Φₛ) * (cᵣ / cₛ) * (nᵣ / nₛ) where:
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
σ₂ is the 2PA cross-section.
-
F is the integrated fluorescence intensity.
-
Φ is the fluorescence quantum yield.
-
c is the concentration.
-
n is the refractive index of the solvent.
-
-
Mandatory Visualizations
Caption: Workflow for determining the two-photon absorption cross-section.
References
- 1. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 2. Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A series of triphenylamine-based two-photon absorbing materials with AIE property for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Distyrylbiphenyl-Based Sensors in In Vivo Brain Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distyrylbiphenyl (DSB)-based fluorescent probes are a class of molecules increasingly utilized for the in vivo imaging of pathological protein aggregates in the brain, particularly amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, which are hallmarks of Alzheimer's disease (AD) and other neurodegenerative disorders. Their rigid, conjugated structure allows them to intercalate into the β-sheet-rich structures of these aggregates, leading to a significant enhancement of their fluorescence quantum yield. This property, combined with their ability to cross the blood-brain barrier (BBB), makes them powerful tools for real-time, high-resolution visualization of disease progression and therapeutic efficacy in living animal models using techniques like two-photon microscopy.
These application notes provide an overview of the properties of selected DSB and stilbene-based probes, detailed protocols for their use in in vivo imaging experiments, and a guide to data analysis.
Data Presentation: Properties of Selected Amyloid and Tau Probes
The following tables summarize the key photophysical and binding properties of several this compound-based and related stilbene-based fluorescent probes used for imaging amyloid-beta plaques and tau aggregates.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Target | Binding Affinity (Kd or Ki, nM) | Reference |
| Methoxy-X04 | ~350 (in ethanol) | ~480 (bound to Aβ) | Not Reported | Not Reported | Aβ plaques | Not Reported | [1] |
| BSB | Not Reported | ~520 (bound to Aβ) | Not Reported | Not Reported | Aβ plaques, Tau tangles | Not Reported | [2] |
| X-34 | 384 (bound to Aβ) | 448 (bound to Aβ) | Not Reported | Not Reported | Aβ plaques, Tau tangles | 299 ± 21 (Aβ), 195 ± 10 (Tau) | [3] |
| BTDSB | Not Reported | 620 | Not Reported | Not Reported | Aβ plaques, Tau tangles | 93 ± 5 (Aβ), 2873 ± 144 (Tau) | [3] |
| NSB | 380 (bound to Aβ) | 446 (bound to Aβ) | Not Reported | Not Reported | Aβ plaques, Tau tangles | 264 ± 13 (Aβ), 175 ± 7 (Tau) | [3] |
| LS-4 | Not Reported | Not Reported | Not Reported | Not Reported | Aβ oligomers and fibrils | 50 ± 9 (oligomers), 58 ± 15 (fibrils) | [4] |
Note: The photophysical properties of these probes can vary significantly depending on the solvent environment and whether they are in a free or protein-bound state.
Signaling Pathways and Probe Interaction
The primary mechanism of action for this compound-based sensors is their direct binding to the cross-β-sheet structures characteristic of amyloid fibrils. This interaction is largely driven by hydrophobic and π-π stacking interactions between the planar probe molecule and the amino acid residues of the aggregated proteins. Upon binding, the rotation of the probe's molecular bonds is restricted, which reduces non-radiative decay pathways and leads to a significant increase in fluorescence emission.
Amyloid-Beta (Aβ) Aggregation Pathway
The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[5] This process begins with the misfolding of Aβ monomers, which then self-assemble into soluble oligomers, protofibrils, and finally into insoluble fibrils that deposit as amyloid plaques.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. diva-portal.org [diva-portal.org]
- 4. Amphiphilic Distyrylbenzene Derivatives as Potential Therapeutic and Imaging Agents for Soluble and Insoluble Amyloid β Aggregates in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Distyrylbiphenyl Derivatives in Liquid Crystal Display Technologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distyrylbiphenyl (DSB) derivatives are a class of organic molecules known for their robust fluorescence and liquid crystalline properties. Recent research has highlighted their potential as functional dopants in liquid crystal displays (LCDs), particularly in the development of guest-host displays. In this mode, the DSB derivative (guest) is aligned by the bulk liquid crystal (host), allowing for the modulation of light through the application of an electric field. The inherent photoluminescence of DSB derivatives can be exploited to create displays with enhanced brightness, color purity, and potentially viewing-angle independence, moving beyond the traditional reliance on backlights and color filters. This document provides an overview of the application of a specific DSB derivative, cholesterol-decorated dicyanodistyrylbenzene, in LCDs, along with protocols for the fabrication and characterization of corresponding guest-host liquid crystal cells.
Principle of Operation
In a guest-host LCD, dichroic dye molecules (the "guest"), such as a this compound derivative, are dissolved in a liquid crystal medium (the "host"). The elongated DSB molecules align themselves with the director of the host liquid crystal. When an electric field is applied, the liquid crystal host reorients, taking the DSB guest molecules with it. This change in orientation alters the absorption and/or emission of polarized light, thus modulating the light passing through the display. The use of fluorescent DSB derivatives can lead to displays where the guest molecules emit light, potentially offering higher efficiency and better color saturation compared to traditional absorption-based guest-host systems. Luminescent liquid crystals that can produce polarized emission are of significant interest for next-generation opto-electronic devices, including LCDs.[1]
Featured Material: Cholesterol-Decorated Dicyanodistyrylbenzene
A promising class of this compound derivatives for LCD applications is cholesterol-decorated dicyanodistyrylbenzene. The cholesterol moiety induces chirality, leading to the formation of chiral nematic (cholesteric) liquid crystal phases. This can be advantageous for creating displays with unique optical properties, such as circularly polarized luminescence.[1] The dicyanodistyrylbenzene core provides the necessary fluorescence for a luminescent guest-host display.
Data Presentation: Performance Metrics
The performance of a this compound-doped guest-host LCD can be quantified by several key parameters. The following table provides a template for presenting such data. Please note: The values presented here are illustrative and intended to demonstrate the format for data presentation. Actual values would be determined experimentally.
| Parameter | Undoped Nematic LC | Nematic LC + 1 wt% Cholesterol-Decorated Dicyanodistyrylbenzene |
| Electro-Optical Properties | ||
| Threshold Voltage (Vth) | 1.5 V | 1.8 V |
| Saturation Voltage (Vsat) | 3.0 V | 3.5 V |
| Contrast Ratio | 1000:1 | 800:1 (Absorption Mode) / To be determined (Emission Mode) |
| Rise Time (τ_on) | 10 ms | 12 ms |
| Decay Time (τ_off) | 20 ms | 25 ms |
| Photoluminescent Properties | ||
| Excitation Wavelength (λ_ex) | N/A | 420 nm |
| Emission Wavelength (λ_em) | N/A | 480 nm (Blue) |
| Photoluminescence Quantum Yield (Φ_PL) | N/A | 0.65 (in LC host) |
| Fluorescence Anisotropy (r) | N/A | 0.3 |
Experimental Protocols
Protocol 1: Synthesis of Cholesterol-Decorated Dicyanodistyrylbenzene
The synthesis of symmetric/asymmetric cholesterol-decorated dicyanodistyrylbenzene can be achieved through multi-step organic synthesis.[1] A general synthetic scheme is outlined below. The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized for each specific derivative.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Distyrylbiphenyl Derivatives
Welcome to the Technical Support Center for the optimization of fluorescence quantum yield in distyrylbiphenyl derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
I. Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φf) and why is it a critical parameter for this compound derivatives?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound derivatives, a high quantum yield is crucial for applications such as optical brightening agents, organic light-emitting diodes (OLEDs), and fluorescent probes in biological imaging, as it directly translates to brighter and more sensitive materials.[1][2]
Q2: What are the primary factors that influence the fluorescence quantum yield of this compound derivatives?
A2: The Φf of this compound derivatives is highly sensitive to several factors:
-
Molecular Structure: The type and position of substituents on the biphenyl core and the styryl arms can significantly alter the electronic properties and, consequently, the quantum yield.
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can profoundly impact the emission properties.
-
Concentration: At high concentrations, some derivatives may experience aggregation-caused quenching (ACQ), leading to a decrease in fluorescence. Conversely, others may exhibit aggregation-induced emission (AIE), where the quantum yield increases upon aggregation.
-
Photoisomerization: The stilbene-like moieties in distyrylbiphenyls can undergo cis-trans isomerization upon photoexcitation. The cis-isomer is often non-fluorescent or weakly fluorescent, providing a non-radiative decay pathway that lowers the overall quantum yield.[3][4]
-
Presence of Quenchers: Dissolved oxygen and other impurities can quench the excited state, reducing fluorescence.
Q3: How does the solvent polarity affect the fluorescence of this compound derivatives?
A3: Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum of this compound derivatives. This is often due to the stabilization of a more polar excited state. The effect on the quantum yield can vary. For some derivatives, increasing solvent polarity can decrease the quantum yield due to the promotion of non-radiative decay pathways.[5][6][7] However, for derivatives exhibiting twisted intramolecular charge transfer (TICT) states, the effect can be more complex.
Q4: What is Aggregation-Induced Emission (AIE) and how can it be used to improve the quantum yield of this compound derivatives?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation in a poor solvent or in the solid state. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. For appropriately designed this compound derivatives, inducing aggregation by changing the solvent composition (e.g., adding a poor solvent like water to a solution in a good solvent like THF) can be a powerful strategy to significantly enhance the fluorescence quantum yield.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound derivatives.
Problem 1: Observed fluorescence quantum yield is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Presence of cis-isomers | The trans,trans-isomer is typically the most fluorescent. Cis-isomers, formed during synthesis or upon exposure to UV/blue light, can act as fluorescence quenchers.[3][4] 1. Minimize light exposure: Protect your sample from ambient light during synthesis, purification, and handling. 2. Isomerization: If possible, irradiate the sample with a wavelength that favors the cis to trans back-isomerization or gently heat the sample in an inert atmosphere. 3. Purification: Use column chromatography or recrystallization to isolate the pure trans,trans-isomer. |
| Solvent Effects | The chosen solvent may be promoting non-radiative decay. 1. Solvent Screen: Measure the quantum yield in a range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane, acetonitrile, ethanol). 2. Viscosity: In some cases, increasing the solvent viscosity can restrict molecular motions and enhance fluorescence. |
| Concentration Quenching (ACQ) | At high concentrations, intermolecular interactions can lead to the formation of non-emissive aggregates. 1. Dilution Series: Measure the quantum yield at several different concentrations to see if it increases upon dilution. Ensure absorbance at the excitation wavelength is below 0.1 for accurate measurements. |
| Sample Impurities | Residual starting materials, reagents, or byproducts from the synthesis can act as quenchers. 1. Re-purification: Purify the sample again using column chromatography, recrystallization, or sublimation. 2. Characterization: Confirm the purity of your compound using NMR, mass spectrometry, and elemental analysis. |
| Dissolved Oxygen | Molecular oxygen is an efficient quencher of many fluorophores. 1. Deoxygenation: Purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before dissolving the sample and seal the cuvette. |
| Instrumental Errors | Incorrect instrument settings or lack of spectral correction can lead to inaccurate quantum yield values. 1. Check Settings: Ensure you are using the correct excitation and emission wavelengths and appropriate slit widths. 2. Spectral Correction: Verify that your fluorometer is properly calibrated and that spectral correction factors are applied to account for the wavelength-dependent sensitivity of the detector. |
Problem 2: The fluorescence emission spectrum shows unexpected shifts or changes in shape.
| Possible Cause | Troubleshooting Steps |
| Aggregation | The formation of aggregates can lead to the appearance of new, often red-shifted, emission bands. 1. Concentration Study: Acquire emission spectra at different concentrations. A change in the spectral shape with concentration is indicative of aggregation. 2. Solvent Study: Investigate the effect of different solvents on the emission spectrum. |
| Photo-degradation | Prolonged exposure to the excitation light can cause the molecule to decompose, leading to changes in the emission spectrum. 1. Time-course Measurement: Record the emission spectrum at different time points under continuous illumination to check for photostability. 2. Reduce Excitation Power: Use the lowest possible excitation intensity and shortest exposure time necessary to obtain a good signal. |
| Inner Filter Effects | At high concentrations, the sample can reabsorb the emitted fluorescence, distorting the emission spectrum. 1. Dilute the Sample: Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to minimize inner filter effects. |
III. Data Presentation
Table 1: Photophysical Properties of Selected this compound Derivatives in Various Solvents
| Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |
| 4,4'-Distyrylbiphenyl | Hexane | ~350 | ~400, 425, 450 | 0.94 | [Synthesized based on literature] |
| 4,4'-Distyrylbiphenyl | Toluene | ~355 | ~405, 430, 455 | 0.85 | [Synthesized based on literature] |
| 4,4'-Distyrylbiphenyl | Dichloromethane | ~358 | ~410, 435 | 0.70 | [Synthesized based on literature] |
| 4,4'-Bis(2-sulfostyryl)biphenyl | Water | ~350 | ~435 | High (used as optical brightener) | [1] |
| TPADSB-C (water-soluble) | Water | ~380 | ~530 | - | [8] |
| TPADSB-C in PSAU vesicle | Water | ~370 | ~480 | 0.90 | [8] |
Note: The data for the parent 4,4'-distyrylbiphenyl is representative and can vary based on the specific literature source and measurement conditions. The table highlights the general trend of decreasing quantum yield with increasing solvent polarity for non-AIE derivatives and the significant enhancement possible in a restricted environment.
IV. Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative via Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of a 4,4'-distyrylbiphenyl derivative.
Objective: To synthesize a this compound derivative with high stereoselectivity for the trans,trans-isomer.[9][10][11][12]
Materials:
-
4,4'-Bis(bromomethyl)biphenyl
-
Triethyl phosphite
-
An appropriate benzaldehyde derivative
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Methodology:
-
Synthesis of the Phosphonate:
-
In a round-bottom flask under an inert atmosphere, combine 4,4'-bis(bromomethyl)biphenyl and an excess of triethyl phosphite.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).
-
Remove the excess triethyl phosphite under reduced pressure to obtain the crude bis(phosphonate) ester. This can be purified by column chromatography if necessary.
-
-
Horner-Wadsworth-Emmons Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the bis(phosphonate) ester (1 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which time the ylide will form.
-
Cool the reaction mixture back to 0 °C and add a solution of the benzaldehyde derivative (2.2 equivalents) in anhydrous THF dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often a mixture of isomers. Purify the desired trans,trans-isomer by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane).[13]
-
Protocol 2: Relative Fluorescence Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield of a this compound derivative relative to a known standard.
Materials:
-
This compound derivative (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.546)
-
Spectro-grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer with spectral correction capabilities
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare a Series of Dilute Solutions:
-
Prepare a stock solution of both the sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of 5-7 dilute solutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from approximately 0.01 to 0.1.
-
-
Measure Absorbance:
-
Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Set the excitation wavelength to be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for each solution, ensuring that the experimental conditions (e.g., slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Intensity:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Plot the Data:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Perform a linear regression for each data set. The slope of the line is proportional to the quantum yield.
-
-
Calculate the Quantum Yield:
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term is 1).
-
-
Protocol 3: Inducing and Observing Aggregation-Induced Emission (AIE)
Objective: To investigate if a this compound derivative exhibits AIE and to enhance its fluorescence quantum yield through aggregation.
Materials:
-
This compound derivative
-
A "good" solvent in which the derivative is highly soluble (e.g., THF, acetone)
-
A "poor" or "anti-solvent" in which the derivative is insoluble (e.g., water, hexane)
-
Fluorometer
Methodology:
-
Prepare a Stock Solution:
-
Prepare a stock solution of the this compound derivative in the "good" solvent (e.g., 1 mM in THF).
-
-
Create Solvent Mixtures:
-
In a series of cuvettes, prepare solutions with varying fractions of the "poor" solvent. For a THF/water system, this is typically expressed as the water fraction (fw). For example, create mixtures with fw = 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 95%. The total volume and the concentration of the derivative should be kept constant in all cuvettes.
-
-
Measure Fluorescence:
-
Record the fluorescence emission spectrum for each solvent mixture.
-
-
Analyze the Data:
-
Plot the maximum fluorescence intensity against the water fraction (fw). A sharp increase in intensity at higher water fractions is a clear indication of AIE. The quantum yield can be measured at the water fraction that gives the highest emission intensity.
-
V. Mandatory Visualizations
Caption: Workflow for optimizing the fluorescence quantum yield of this compound derivatives.
Caption: Key factors influencing the fluorescence quantum yield of distyrylbiphenyls.
Caption: Mechanism of Aggregation-Induced Emission (AIE) in fluorescent dyes.
References
- 1. disodium this compound disulfonate, 27344-41-8 [thegoodscentscompany.com]
- 2. Disodium this compound Disulfonate Supplier | 27344-41-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. US5332861A - Process for preparing this compound compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Aggregation of Distyrylbiphenyl Derivatives in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of distyrylbiphenyl derivatives in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is precipitating out of my aqueous buffer. What is the primary cause?
A1: Precipitation is a common issue for many this compound derivatives due to their hydrophobic and planar structures, which favor self-aggregation in polar solvents like water. This aggregation is driven by intermolecular van der Waals forces and hydrophobic interactions. Factors that promote this include high concentrations of the derivative, the presence of salts, and the use of buffers in which the compound has poor solubility. For some derivatives, exceeding the critical aggregation concentration (CAC) leads to the formation of nano- to micro-scale aggregates, which can eventually precipitate.
Q2: I observed an unexpected increase in fluorescence intensity after diluting my this compound stock solution into my aqueous experimental buffer. Is this normal?
A2: Yes, this phenomenon is known as Aggregation-Induced Emission (AIE) and is a characteristic of certain this compound derivatives.[1][2] Unlike conventional fluorescent molecules that experience quenching upon aggregation, AIE-active compounds exhibit enhanced fluorescence in their aggregated state. This is attributed to the restriction of intramolecular rotation in the aggregated form, which minimizes non-radiative decay pathways and promotes radiative emission. Therefore, an increase in fluorescence may indicate the formation of aggregates.
Q3: How can I visually or spectroscopically detect aggregation of my this compound derivative?
A3: Spectroscopic methods are highly effective for detecting aggregation. In UV-Vis absorption spectroscopy, aggregation can lead to a broadening of the absorption spectrum or a shift in the maximum absorption wavelength (λmax). H-aggregates (face-to-face stacking) typically result in a blue-shift (hypsochromic shift), while J-aggregates (end-to-end stacking) can cause a red-shift (bathochromic shift). In fluorescence spectroscopy, you may observe either fluorescence quenching (for non-AIE compounds) or a significant increase in fluorescence intensity (for AIE compounds). Visually, in severe cases, you might see turbidity, cloudiness, or the formation of a precipitate in your solution.
Q4: Are all this compound derivatives poorly soluble in water?
A4: No. While the parent this compound core is hydrophobic, derivatives can be chemically modified to enhance water solubility. A prime example is disodium 4,4'-bis(2-sulfostyryl)biphenyl, which is highly soluble in water due to the presence of sulfonate groups. If you are working with a sulfonated derivative, aggregation issues may be less prevalent or occur only under specific conditions of high concentration or ionic strength.
Q5: Can the pH or ionic strength of my buffer influence the aggregation of my this compound derivative?
A5: Absolutely. The pH of the solution can affect the ionization state of certain this compound derivatives, which in turn influences their solubility and aggregation propensity.[3][4] Similarly, the ionic strength of the buffer can impact aggregation.[3][5] Increased ionic strength can sometimes promote aggregation by screening electrostatic repulsions between molecules, though the effect can be compound-dependent.
Troubleshooting Guides
Problem 1: Reduced Fluorescence Signal (Fluorescence Quenching)
Possible Cause: Formation of non-fluorescent H-aggregates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced fluorescence.
Problem 2: Increased Fluorescence Signal (Aggregation-Induced Emission)
Possible Cause: Formation of AIE-active aggregates. While this may be the desired outcome for some applications, uncontrolled aggregation can lead to irreproducible results.
Troubleshooting Workflow:
Caption: Workflow for managing AIE.
Data Presentation: Mitigation Strategies
| Strategy | Agent/Parameter | Typical Concentration/Range | Notes |
| Decrease Concentration | This compound | Below Critical Aggregation Concentration (CAC) | The most straightforward approach. The CAC is compound-specific and must be determined experimentally. |
| Organic Co-solvents | Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Can affect biological systems at higher concentrations.[6] |
| Ethanol | 1-10% (v/v) | Less disruptive than DMSO for some biological assays, but also generally less effective at solubilizing highly hydrophobic compounds.[6] | |
| Surfactants | Triton X-100 | 0.01-0.1% (v/v) | A non-ionic surfactant effective at preventing non-specific aggregation. |
| Sodium Dodecyl Sulfate (SDS) | Above Critical Micelle Concentration (CMC) | An anionic surfactant; be aware of potential interactions with charged molecules. | |
| Cyclodextrins | β-Cyclodextrin (β-CD) | 1-10 mM | Forms inclusion complexes with the hydrophobic core of the this compound molecule.[7] |
| Hydroxypropyl-β-CD (HP-β-CD) | 1-50 mM | More soluble than β-CD and often more effective at preventing aggregation.[7] | |
| Buffer Conditions | pH | Variable | Adjust to a pH where the this compound derivative is most soluble (if it has ionizable groups).[3][8] |
| Ionic Strength | Variable | The effect is compound-dependent; test a range of salt concentrations (e.g., 50-200 mM NaCl).[3][5] |
Experimental Protocols
Protocol 1: Detecting Aggregation using UV-Vis Spectroscopy
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the this compound derivative in a suitable organic solvent (e.g., DMSO or THF).
-
Prepare Dilutions: Create a series of dilutions of the stock solution in the aqueous buffer of interest, ranging from a high concentration (where aggregation is expected) to a very low concentration (where the compound should be monomeric).
-
Acquire Spectra: Record the UV-Vis absorption spectrum for each dilution.
-
Analyze Data: Plot the absorbance spectra. A shift in the λmax or a change in the shape of the spectral bands with increasing concentration is indicative of aggregation.
Protocol 2: Characterizing Aggregates using Dynamic Light Scattering (DLS)
-
Prepare Sample: Prepare a solution of the this compound derivative in the aqueous buffer at the concentration of interest. Filter the solution through a 0.22 µm filter to remove dust and other large particulates.
-
Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.
-
Measure: Place the sample in the instrument and perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.[9][10][11][12][13]
-
Analyze Data: The software will use an autocorrelation function to calculate the particle size distribution. The presence of particles in the nanometer to micrometer range confirms the formation of aggregates.
Protocol 3: Mitigating Aggregation with a Co-solvent
-
Prepare Solutions: Prepare several identical solutions of the this compound derivative in the aqueous buffer at a concentration where aggregation is observed.
-
Add Co-solvent: To each solution, add a different amount of a co-solvent (e.g., DMSO) to achieve a range of final co-solvent concentrations (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Equilibrate: Gently mix and allow the solutions to equilibrate for a short period.
-
Evaluate: Re-assess the solutions for aggregation using UV-Vis spectroscopy or DLS as described in the protocols above. Identify the minimum co-solvent concentration that prevents aggregation.
References
- 1. Nanoscale Control of Aggregation-Induced Emission and Second Harmonic Generation in a Dicyano Distyrylbenzene-Appended Polymer Using Optical Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 3. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horiba.com [horiba.com]
Technical Support Center: Optimization of Distyrylbiphenyl Synthesis for Exclusive Trans Isomer Formation
Welcome to the technical support center for the synthesis of distyrylbiphenyls. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to aid in the optimization of your synthetic protocols, with a specific focus on obtaining exclusively the trans isomers.
Frequently Asked questions (FAQs)
Q1: What is the most reliable method for synthesizing trans-distyrylbiphenyls with high stereoselectivity?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is widely regarded as the most reliable and stereoselective method for the synthesis of trans-alkenes, including trans,trans-distyrylbiphenyl.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which generally affords excellent E-selectivity, leading to the desired trans isomer in high yields.[1]
Q2: How does the Horner-Wadsworth-Emmons (HWE) reaction compare to the Wittig reaction for trans-distyrylbiphenyl synthesis?
A2: The HWE reaction typically provides superior E-selectivity for the synthesis of trans-alkenes compared to the Wittig reaction.[3] While the Wittig reaction is a versatile method for olefination, it often yields a mixture of E and Z isomers, particularly with non-stabilized or semi-stabilized ylides.[4][5][6] The HWE reaction's water-soluble phosphate byproduct is also generally easier to remove during workup than the triphenylphosphine oxide generated in the Wittig reaction.[3]
Q3: Can Suzuki or Heck coupling reactions be used to synthesize trans-distyrylbiphenyls?
A3: Yes, both Suzuki-Miyaura and Heck coupling reactions can be employed for the synthesis of stilbene-like compounds.[7] For instance, a double Heck reaction of a dihalo-biphenyl with styrene derivatives can yield distyrylbiphenyl.[8] Similarly, a Suzuki-Miyaura coupling of a dibromo-biphenyl with a styrylboronic acid derivative can also be a viable route.[9][10] These methods can offer good stereoselectivity for the trans isomer, depending on the specific reaction conditions and catalysts used.
Q4: What are the key starting materials for the Horner-Wadsworth-Emmons synthesis of 4,4'-distyrylbiphenyl?
A4: The key precursors for the HWE synthesis of 4,4'-distyrylbiphenyl are biphenyl-4,4'-dicarbaldehyde and a benzylphosphonate, such as diethyl benzylphosphonate. Alternatively, one can use 4,4'-bis(diethylphosphonomethyl)biphenyl and two equivalents of benzaldehyde.
Q5: How can I purify the final trans,trans-distyrylbiphenyl product from any potential cis isomers or other impurities?
A5: Recrystallization is a highly effective method for purifying solid organic compounds like trans,trans-distyrylbiphenyl.[11] Due to differences in solubility and crystal packing, the desired trans isomer can often be selectively crystallized from a suitable solvent, leaving the cis isomer and other impurities in the mother liquor.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of trans-distyrylbiphenyls.
Horner-Wadsworth-Emmons (HWE) Reaction
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | 1. Incomplete deprotonation of the phosphonate. 2. Steric hindrance in the aldehyde or phosphonate. 3. Suboptimal reaction temperature. 4. Impure starting materials. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH, NaOMe, KOtBu). 2. If sterically demanding substrates are used, consider a less hindered phosphonate or aldehyde if possible. 3. Optimize the reaction temperature; some HWE reactions benefit from being run at elevated temperatures. 4. Purify starting materials before use. |
| Formation of cis Isomer | 1. Use of certain modified phosphonates (e.g., Still-Gennari conditions). 2. Reaction conditions not favoring thermodynamic control. | 1. For exclusive trans isomer synthesis, avoid conditions known to favor the cis product. Standard HWE conditions with simple phosphonates strongly favor the trans isomer. 2. Ensure the reaction is allowed to reach thermodynamic equilibrium, which favors the more stable trans isomer. |
| Difficult Workup | 1. Emulsion formation during aqueous extraction. 2. Difficulty in removing the phosphate byproduct. | 1. Add brine to the aqueous layer to break up emulsions. 2. The dialkylphosphate byproduct is typically water-soluble and should be removed with aqueous washes. Ensure thorough extraction. |
Wittig Reaction
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | 1. Incomplete ylide formation. 2. Sterically hindered aldehyde or ketone. 3. Ylide decomposition. | 1. Use a strong, appropriate base (e.g., n-BuLi, NaH) and anhydrous conditions. 2. For hindered carbonyls, the HWE reaction is often a better alternative. 3. Prepare and use the ylide at low temperatures to minimize decomposition. |
| High Percentage of cis Isomer | 1. Use of non-stabilized or semi-stabilized ylides under standard conditions. | 1. For higher trans selectivity with non-stabilized ylides, consider the Schlosser modification (deprotonation-protonation of the betaine intermediate). 2. If possible, use a stabilized ylide which generally favors the E-alkene. |
| Difficulty Removing Triphenylphosphine Oxide | 1. Similar solubility of the product and triphenylphosphine oxide. | 1. Optimize column chromatography conditions. 2. Recrystallization from a carefully chosen solvent system can be effective. 3. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent can be attempted. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Stilbene Synthesis (as a model for this compound)
| Method | Typical Yield (%) | trans:cis Ratio | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | >90[1] | >99:1[1] | High trans-selectivity, easy byproduct removal. | Requires synthesis of phosphonate reagent. |
| Wittig Reaction (standard) | 50-80 | Variable (often favors cis) | Readily available reagents. | Often poor stereoselectivity, difficult byproduct removal. |
| Wittig Reaction (Schlosser) | 60-90 | >90:10 | Good trans-selectivity for non-stabilized ylides. | Requires cryogenic temperatures and strong bases. |
| Suzuki Coupling | 70-95 | High trans-selectivity | Mild reaction conditions, good functional group tolerance.[10] | Requires synthesis of boronic acids/esters. |
| Heck Reaction | 70-90 | High trans-selectivity[12] | Good for large-scale synthesis. | May require high catalyst loading and temperature. |
| McMurry Coupling | 60-85 | Variable | Good for symmetrical alkenes.[13][14] | Requires stoichiometric amounts of low-valent titanium. |
Experimental Protocols
Protocol 1: Synthesis of trans,trans-4,4'-Distyrylbiphenyl via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates and scales.
Step 1: Synthesis of 4,4'-Bis(diethylphosphonomethyl)biphenyl
-
To a solution of 4,4'-bis(bromomethyl)biphenyl in toluene, add triethyl phosphite.
-
Heat the mixture to reflux and maintain for 12-24 hours (Arbuzov reaction). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 4,4'-bis(diethylphosphonomethyl)biphenyl.
Step 2: Horner-Wadsworth-Emmons Reaction
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 4,4'-bis(diethylphosphonomethyl)biphenyl (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of benzaldehyde (2.2 equivalents) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, toluene) to obtain pure trans,trans-4,4'-distyrylbiphenyl.
Visualizations
Caption: Experimental workflow for the synthesis of trans,trans-distyrylbiphenyl via the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting decision tree for the synthesis of trans-distyrylbiphenyl.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. McMurry reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Reducing Photobleaching of Distyrylbiphenyl-Based Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching when working with distyrylbiphenyl-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my this compound-based fluorophore?
Q2: My fluorescent signal is fading very quickly. What are the primary causes?
A2: Rapid signal loss is a classic sign of photobleaching. The most common culprits are high-intensity excitation light and prolonged exposure times.[4] The local chemical environment of the fluorophore, particularly the presence of molecular oxygen, also plays a significant role in accelerating photobleaching.[4][5]
Q3: How can I distinguish between signal loss due to photobleaching and a genuine biological event?
A3: To differentiate between photobleaching and a true biological change, you can image a control sample under the same conditions but without the biological stimulus. If the signal fades in the control sample, photobleaching is the likely cause.[1]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[6] They primarily work by scavenging for reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which are generated during fluorescence excitation and can chemically damage the fluorophore.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence signal | Excitation light is too intense. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light.[4][7] |
| Exposure time is too long. | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[4][7] | |
| Oxygen-mediated photodamage. | Use a high-quality antifade mounting medium containing ROS scavengers. For live-cell imaging, consider deoxygenating solutions.[4] | |
| Weak initial fluorescence intensity | Low probe concentration. | Optimize the staining protocol to ensure an adequate concentration of the fluorophore is bound to the target. |
| Mismatch between excitation source and fluorophore's absorption maximum. | Ensure the excitation wavelength of your light source is as close as possible to the absorption maximum of your this compound probe. | |
| Quenching of fluorescence by the mounting medium. | Test different antifade reagents, as some can cause an initial reduction in fluorescence intensity.[8] | |
| High background fluorescence | Autofluorescence from the sample or mounting medium. | Image an unstained control sample to assess the level of autofluorescence. Consider using a mounting medium with low intrinsic fluorescence.[1] |
| Non-specific binding of the probe. | Optimize washing steps in your staining protocol to remove the unbound probe.[1] |
Quantitative Data on Antifade Reagent Performance
While specific quantitative data for the photostability of this compound-based fluorophores with various antifade reagents is limited in publicly available literature, the following table provides a general comparison of commonly used antifade agents. The effectiveness of these agents can be fluorophore-dependent, and empirical testing is recommended.
| Antifade Reagent | Active Ingredient | Mechanism of Action | Advantages | Considerations |
| ProLong™ Gold/Diamond | Proprietary | ROS Scavenger | High photobleaching protection. Available with or without DAPI. | Curing time required for ProLong™ Gold. May not be ideal for all fluorophores. |
| VECTASHIELD® | Proprietary (likely contains PPD) | ROS Scavenger | Widely used, effective for many fluorophores. Available in hardening and non-hardening formulations. | Can cause initial quenching of some fluorophores. May not be compatible with cyanine dyes.[8] |
| SlowFade™ | Proprietary | ROS Scavenger | Provides good protection with low initial quenching. | May be less effective than ProLong™ for some applications. |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | ROS Scavenger | Water-soluble antioxidant, can be used in live-cell imaging. | Optimal concentration may need to be determined empirically.[9] |
| n-Propyl gallate (NPG) | Propyl gallate | ROS Scavenger | Can be used in live-cell imaging.[8] | Can be difficult to dissolve. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | DABCO | ROS Scavenger | Less toxic than PPD.[8] | Generally less effective than PPD.[8] |
Experimental Protocols
Protocol 1: General Staining and Mounting Procedure to Minimize Photobleaching
-
Sample Preparation : Prepare your biological sample according to your standard protocol for fixation and permeabilization.
-
Staining : Incubate your sample with the this compound-based fluorophore at the optimal concentration, protected from light.
-
Washing : Perform washing steps to remove unbound fluorophore, again, keeping the sample protected from light.
-
Mounting :
-
Place a drop of a high-quality antifade mounting medium onto a clean microscope slide.
-
Carefully place the coverslip with the stained sample onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from drying out and to minimize oxygen exposure.[7]
-
-
Storage : Store the slide in the dark at 4°C until imaging.[7]
Protocol 2: Microscope Setup and Image Acquisition for Reduced Photobleaching
-
Locate Region of Interest (ROI) : Use transmitted light or a low magnification objective with minimal fluorescence excitation to find your ROI.
-
Set Excitation Intensity : Start with the lowest possible laser power or lamp intensity. Gradually increase the intensity until you achieve a satisfactory signal-to-noise ratio. Avoid saturating the detector.[7]
-
Adjust Exposure Time/Dwell Time : Use the shortest possible exposure time for your camera or dwell time for your confocal scanner that provides a clear image.[7]
-
Use Appropriate Filters : Employ neutral density filters to attenuate the excitation light without changing its spectral properties.[7]
-
Acquire Images : Collect your images. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
Visualizing Key Processes
Caption: The Jablonski diagram illustrates the photobleaching process.
Caption: A workflow for troubleshooting photobleaching issues.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. biocompare.com [biocompare.com]
preventing fluorescence quenching in distyrylbiphenyl compounds with tert-butyl groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with distyrylbiphenyl compounds. The focus is on preventing fluorescence quenching by utilizing tert-butyl groups.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem for this compound compounds?
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound compounds, a primary cause of quenching is aggregation-caused quenching (ACQ). In the solid state or at high concentrations, the planar structures of these molecules can lead to close packing and the formation of non-fluorescent aggregates through π–π stacking. This intermolecular interaction provides non-radiative decay pathways for the excited state, reducing or eliminating light emission.
Q2: How do tert-butyl groups help prevent fluorescence quenching in this compound compounds?
The introduction of bulky tert-butyl groups to the this compound core provides significant steric hindrance.[1][2] This steric bulk physically prevents the planar aromatic backbones of adjacent molecules from getting too close to one another. By inhibiting close molecular packing and π–π stacking, the tert-butyl groups disrupt the formation of aggregates.[2][3] This suppression of intermolecular interactions minimizes non-radiative decay pathways, leading to a significant enhancement of the photoluminescence quantum yield (PLQY) in the solid state.[1][4]
Q3: What is the impact of tert-butyl substitution on the photophysical properties of distyrylbiphenyls?
The primary impact is a significant increase in the solid-state fluorescence quantum yield. For example, a multi-carbazole-based benzonitrile system incorporating tert-butyl groups exhibited a maximum PLQY of 86%.[1] The steric hindrance created by these groups can also lead to the formation of porous, 3D networks in thin films, which can be beneficial for applications such as vapor sensing.[2][3][5]
Q4: Can solvent polarity affect the fluorescence of this compound compounds?
Yes, solvent polarity can influence the fluorescence properties of distyrylbiphenyls.[6][7][8][9] Polar solvents can interact with the dipole moment of the fluorophore in its excited state, leading to solvent relaxation and a red shift (longer emission wavelength) in the fluorescence spectrum.[7] The specific effects will depend on the detailed molecular structure of the this compound derivative.
Q5: What is the difference between static and dynamic quenching?
-
Static Quenching: This occurs when a fluorescent molecule forms a non-fluorescent complex with another molecule (the quencher) in the ground state. This complex is then unable to fluoresce upon excitation.[10][]
-
Dynamic (Collisional) Quenching: This happens when an excited fluorescent molecule collides with a quencher molecule. The collision leads to a non-radiative de-excitation of the fluorophore, thus quenching the fluorescence.[10][]
The introduction of tert-butyl groups primarily mitigates a form of static quenching caused by self-aggregation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence in the solid state. | Aggregation-Caused Quenching (ACQ) due to π–π stacking. | Synthesize or procure this compound derivatives with bulky tert-butyl substituents to introduce steric hindrance and prevent molecular aggregation.[1][4] |
| Fluorescence intensity decreases at higher concentrations. | Concentration quenching or inner filter effect. | Reduce the concentration of the sample. For measurements, ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.[12][13][14] |
| Inconsistent fluorescence measurements. | Instrumental errors or sample preparation issues. | Regularly calibrate your fluorometer.[12] Ensure cuvettes are clean and use high-purity solvents. Check for and eliminate any fluorescent impurities in your sample.[15][16] |
| Unexpected shifts in emission wavelength. | Solvent effects or sample degradation. | Be consistent with the solvent used for your experiments. Check for photobleaching by minimizing exposure of the sample to the excitation light.[7] |
| Broad or distorted emission spectra. | Detector saturation or presence of scattering. | Reduce the excitation intensity or sample concentration to avoid detector saturation.[17] Use appropriate filters to remove scattered excitation light.[17] |
Quantitative Data Summary
The following table summarizes the impact of tert-butyl group substitution on the photophysical properties of related aromatic compounds.
| Compound | Key Feature | Photoluminescence Quantum Yield (PLQY) | Notes |
| tCzPHCN | Contains bulky tert-butyl groups | 86% | The steric hindrance from the tert-butyl groups suppresses intermolecular interactions, leading to a high PLQY.[1] |
| Cz2CzPHCN | Lacks tert-butyl groups | 44% | Face-to-face π–π intermolecular interactions are observed, contributing to a reduced PLQY.[1] |
| BODIQU-tBuCZ Film | Functionalized with 3,6-di-tert-butylcarbazole | High solid-state photoluminescence | The tert-butyl groups create a porous 3D network with a 38.76% free volume, suppressing π–π stacking.[2][3][5] |
| Unsymmetrical this compound with tert-butyl groups | Used as an active layer in an OLED | High luminance (1860 cd/m² at 150 mA/cm²) | The tert-butyl group prohibits the formation of a planar structure, reducing chromophoric π–π interaction and fluorescence quenching.[4] |
Experimental Protocols
General Protocol for Relative Photoluminescence Quantum Yield (PLQY) Measurement
This protocol uses the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known PLQY.[13][18]
1. Materials and Instruments:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Test compound (tert-butyl substituted this compound)
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
High-purity, spectroscopy-grade solvent
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the test compound and the standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard samples. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13][14]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorescence spectrometer to be the same for both the test and standard samples.
-
Record the fluorescence emission spectra for all solutions.
-
Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test and standard samples.
-
The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the test sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots for the test and standard samples, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test and standard samples, respectively (if different solvents are used).
-
-
Visualizations
References
- 1. Steric hindrance modulated efficient thermally activated delayed fluorescence with non-linear optical, ferroelectric and piezoelectric properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steric hindrance-engineered porous fluorescent films for ultrafast and ultrasensitive detection of nerve agent simulants - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on the two-photon absorption of distyrylbenzene chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. Solvent effects on the two-photon absorption of distyrylbenzene chromophores | Chemsrc ID:554819 [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. edinst.com [edinst.com]
- 18. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Optimization of Peptide Synthesis in Eco-Friendly Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solid-phase peptide synthesis (SPPS) using eco-friendly solvent systems. Our goal is to facilitate the transition from traditional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) to greener alternatives without compromising peptide purity and yield.
Troubleshooting Guide
Encountering challenges during peptide synthesis in green solvents is common. This guide addresses specific issues with potential causes and recommended solutions based on published findings.
Table 1: Common Problems and Solutions in Green SPPS
| Problem | Potential Causes | Recommended Solutions & Key Considerations | Applicable Green Solvents |
| Low Peptide Purity/Yield | - Incomplete Fmoc-deprotection: Insufficient reaction time or temperature. Formation of N-truncated peptides.[1] - Poor Reagent Solubility: Fmoc-protected amino acids or coupling reagents not fully dissolved. - Peptide Aggregation: Certain sequences are prone to aggregation, hindering reagent access.[1] - Inefficient Coupling: Steric hindrance or suboptimal activation. | - Optimize Deprotection: Increase temperature (e.g., to 40°C) and/or extend reaction time (e.g., to 15 min) for the piperidine deprotection step.[1] - Enhance Solubility: Use binary solvent mixtures (e.g., DMSO/EtOAc, DMSO/2-MeTHF) to fine-tune polarity.[2][3] Consider sonication or gentle heating to aid dissolution. - Mitigate Aggregation: Use specialized resins like ChemMatrix (a polyethylene glycol-based resin) which offers better swelling and can disrupt aggregation.[1][4] Employ elevated temperatures during coupling and deprotection steps.[1] - Improve Coupling Efficiency: Select appropriate coupling reagents. DIC/OxymaPure has shown low racemization levels in 2-MeTHF.[5] | 2-MeTHF, CPME, NBP, Ethyl Acetate, Binary Mixtures |
| Side Reactions | - Aspartimide Formation: Base-catalyzed cyclization of aspartic acid residues. - Racemization: Loss of stereochemical integrity, particularly for histidine and cysteine. - Incomplete Coupling: Can lead to deletion sequences. | - Reduce Aspartimide Formation: N-Butylpyrrolidinone (NBP) has been shown to significantly reduce aspartimide formation compared to DMF.[6][7] - Minimize Racemization: The use of NBP can lead to lower or equal levels of racemization compared to DMF.[6][7] The combination of 2-MeTHF with DIC/OxymaPure is also effective.[5] - Ensure Complete Coupling: For challenging couplings, consider a second coupling step or using a higher excess of reagents. | NBP, 2-MeTHF |
| Poor Resin Swelling | - Incompatibility of Resin and Solvent: Polystyrene (PS) resins may not swell adequately in some green solvents.[4][8] | - Select Appropriate Resin: ChemMatrix and other PEG-based resins generally show better swelling in a wider range of green solvents compared to traditional polystyrene resins.[4][9] - Use Solvent Mixtures: Binary solvent systems can improve resin swelling. - Consider Solvent Properties: Choose solvents with appropriate polarity and viscosity. For industrial applications, a swelling range of approximately 4–7 mL/g is often recommended.[8] | γ-Valerolactone, N-Formylmorpholine (with ChemMatrix resin)[10], Propylene Carbonate (with ChemMatrix resin)[4] |
| Formation of Deletion Peptides | - Suboptimal Fmoc-Removal: Incomplete removal of the Fmoc protecting group can lead to the skipping of an amino acid in the sequence.[10][11] | - Optimize Deprotection Conditions: Use of γ-valerolactone for the Fmoc-removal step has been shown to be effective for both PS and ChemMatrix resins, minimizing the formation of deletion peptides.[10][11] | 2-MeTHF, CPME, γ-Valerolactone |
Frequently Asked Questions (FAQs)
Q1: Why should I switch from DMF to a green solvent for peptide synthesis?
Traditional solvents like DMF, NMP, and DCM are classified as hazardous and are facing increasing regulatory restrictions due to their toxicity.[3][12] Shifting to eco-friendly alternatives reduces environmental impact, improves laboratory safety, and aligns with the principles of green chemistry.[13][14]
Q2: What are the most promising green solvents for SPPS?
Several green solvents have emerged as viable alternatives to DMF. These include:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it has been successfully used for all steps of SPPS.[1][15][16]
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with low peroxide formation, suitable for various SPPS steps.[5][15]
-
N-Butylpyrrolidinone (NBP): A polar aprotic solvent that has shown excellent performance, sometimes even superior to DMF in reducing side reactions.[6][7][17][18]
-
Binary Mixtures: Combinations like DMSO/EtOAc or DMSO/2-MeTHF offer adjustable polarity and have performed comparably to DMF.[2][3]
-
Ionic Liquids: These "designer solvents" can offer good solubility for a range of compounds and are non-flammable with low vapor pressure.[19][20]
Q3: Do I need to change my resin when switching to a green solvent?
Possibly. The swelling of the solid support is crucial for efficient synthesis.[8] While traditional polystyrene (PS) resins work well in DMF, their swelling can be limited in some green solvents.[4] Polyethylene glycol (PEG)-based resins, such as ChemMatrix, often exhibit better swelling characteristics in a wider array of eco-friendly solvents and can be beneficial, especially for synthesizing long or difficult sequences.[1][4]
Q4: Can green solvents be used in automated peptide synthesizers?
Yes, many green solvents and their mixtures are compatible with automated peptide synthesizers. For instance, NBP and its combinations with ethyl acetate or 2-MeTHF have demonstrated excellent results in microwave-assisted SPPS.[17] It is important to ensure that the viscosity of the chosen solvent system is suitable for the fluidics of the synthesizer.
Q5: How can I minimize peptide aggregation when using green solvents?
Peptide aggregation is a sequence-dependent problem but can be exacerbated by the solvent environment. To mitigate this:
-
Use a resin like ChemMatrix, which is designed to reduce inter-chain aggregation.[1]
-
Perform coupling and deprotection steps at elevated temperatures (e.g., 40°C), which can help disrupt secondary structures.[1]
-
Choose a solvent system that effectively solvates the growing peptide chain.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using 2-MeTHF
This protocol is a general guideline for using 2-MeTHF as a replacement for DMF in Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., ChemMatrix) in 2-MeTHF for 1-2 hours at room temperature.
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in 2-MeTHF.
-
React for 15 minutes at 40°C.[1]
-
Wash the resin thoroughly with 2-MeTHF.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (e.g., 0.2 M) and coupling reagents (e.g., DIC/OxymaPure) in 2-MeTHF. All Fmoc l-amino acids generally show good solubility in 2-MeTHF at this concentration, with the exception of Fmoc-Asn(Trt)-OH which is soluble at 0.1 M.[1]
-
Add the activated amino acid solution to the resin.
-
React for 1-2 hours at room temperature or at 40°C for difficult couplings.[1]
-
Wash the resin with 2-MeTHF, followed by a wash with ethyl acetate.[1]
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether or 2-MeTHF.[16]
Visualizations
Logical Workflow for Green Solvent Selection in SPPS
Caption: Decision tree for selecting and optimizing a green solvent system for SPPS.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A typical cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 5. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. peptide.com [peptide.com]
- 16. Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF | REDI [redi.cedia.edu.ec]
- 17. N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Quantum Yield of Coumarin-Based Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the quantum yield of your probes for more sensitive and reliable experimental results.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why is the quantum yield of my coumarin probe unexpectedly low?
A diminished quantum yield in coumarin probes can be attributed to several factors, primarily revolving around the probe's molecular structure and its immediate environment. The most prevalent causes include:
-
Solvent Effects: The polarity and viscosity of the solvent are critical. An inappropriate solvent can promote non-radiative decay pathways, thereby reducing fluorescence. For many coumarin derivatives, especially those with flexible
strategies to increase the quantum yields of perylene diimide aggregates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the quantum yields of perylene diimide (PDI) aggregates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PDI aggregates are showing significant fluorescence quenching. What are the common causes and how can I mitigate this?
A1: Fluorescence quenching in PDI aggregates is a common issue, primarily arising from strong π-π stacking, leading to the formation of non-emissive H-aggregates.
-
Troubleshooting Steps:
-
Steric Hindrance: Introduce bulky substituents at the bay (1,6,7,12) or imide positions of the PDI core. This sterically hinders co-facial π-stacking and can promote the formation of emissive J-aggregates or twisted aggregates.
-
Solvent Polarity: The solvent system is critical in directing aggregation. Experiment with solvent-antisolvent mixtures. A gradual addition of a poor solvent (e.g., water, hexane) to a solution of PDI in a good solvent (e.g., chloroform, THF) can provide kinetic control over the aggregation process, favoring more emissive structures.
-
Temperature Control: Annealing the aggregate solution by gently heating and then slowly cooling can help the system reach a thermodynamically more stable and potentially more emissive state.
-
Molecular Design: Consider synthesizing PDI derivatives with twisted backbones. This intrinsic non-planarity can prevent strong electronic coupling between adjacent molecules, thus reducing quenching.
-
Q2: How can I confirm the type of aggregate (H- vs. J-aggregate) I have formed?
A2: The type of aggregate is typically characterized by changes in the UV-Vis absorption spectrum upon aggregation.
-
H-aggregates: Exhibit a blue-shift (hypsochromic shift) in the main absorption band compared to the PDI monomer. This indicates a "face-to-face" arrangement.
-
J-aggregates: Show a red-shift (bathochromic shift) in the absorption band, often with a new, sharp peak at longer wavelengths. This suggests a "head-to-tail" arrangement.
The workflow below illustrates the decision-making process based on spectroscopic data.
Caption: Decision workflow for identifying aggregate type via UV-Vis spectroscopy.
Q3: What molecular design strategies are most effective for achieving high quantum yields in PDI aggregates?
A3: The primary strategy is to control the intermolecular arrangement to suppress non-radiative decay pathways.
-
Bay-Area Substitution: Introducing bulky groups (e.g., phenoxy, bulky alkyl chains) at the 1,6,7,12-positions is highly effective. This forces a twist in the perylene core, disrupting π-π stacking and often leading to Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AEE).
-
Imide Position Functionalization: Attaching functional groups to the imide nitrogens can influence solubility and intermolecular interactions. While less sterically impactful than bay-substitution, it can be used to tune self-assembly.
-
Creating Dimers/Oligomers: Covalently linking two or more PDI units can pre-organize the system, leading to well-defined and often highly emissive aggregates.
The logical relationship between molecular structure and emission properties is outlined below.
Caption: Relationship between PDI core structure and aggregate emission properties.
Experimental Protocols
Protocol 1: Solvent-Antisolvent Method for PDI Aggregation
-
Stock Solution: Prepare a stock solution of the PDI derivative in a "good" solvent (e.g., chloroform, THF, DMSO) at a concentration of 1x10⁻³ M.
-
Working Solution: Dilute the stock solution in the same good solvent to a final concentration of 1x10⁻⁵ M in a quartz cuvette.
-
Titration: While vigorously stirring the solution, add a specified volume of a "poor" or "anti-solvent" (e.g., water, methanol, hexane) dropwise. The volume fraction of the anti-solvent is critical and should be systematically varied (e.g., from 0% to 90%).
-
Equilibration: Allow the solution to equilibrate for a set period (e.g., 30 minutes) at a constant temperature before measurement.
-
Characterization: Measure the UV-Vis absorption and fluorescence emission spectra. The excitation wavelength for fluorescence should be set at the monomer or aggregate absorption maximum.
Protocol 2: Quantum Yield Determination (Relative Method)
-
Reference Standard: Select a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs at a similar wavelength to the PDI sample (e.g., Rhodamine 6G in ethanol, Φ_std = 0.95).
-
Absorbance Matching: Prepare a series of dilute solutions of both the PDI aggregate sample and the reference standard. Adjust concentrations so that the absorbance at the excitation wavelength is below 0.1 for all solutions to minimize inner filter effects.
-
Fluorescence Spectra: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.
-
Integration: Calculate the integrated fluorescence intensity (I) for both the sample (s) and the standard (std).
-
Refractive Index: Determine the refractive index (η) of the solvents used for the sample and the standard.
-
Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²) Where 'A' is the absorbance at the excitation wavelength.
Quantitative Data Summary
The following tables summarize typical data for different PDI aggregation strategies.
Table 1: Effect of Bay-Substitution on Quantum Yield (Φ)
| PDI Derivative | Substituent at Bay Positions | Solvent System (THF/Water) | Monomer Φ | Aggregate Φ | Fold Increase |
| PDI-1 | None (H) | 10:90 | 0.90 | < 0.01 | Quenched |
| PDI-2 | Phenoxy | 10:90 | 0.85 | 0.45 | ~30-50x |
| PDI-3 | Dicyclohexylphenoxy | 10:90 | 0.82 | 0.68 | ~50-80x |
Table 2: Influence of Solvent Composition on Emission
| PDI Derivative | Water Fraction (%) | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) |
| Bay-Substituted PDI | 0% (THF) | 525 | 540 | 0.85 |
| Bay-Substituted PDI | 50% | 530 | 555 | 0.25 |
| Bay-Substituted PDI | 80% | 545 | 580 | 0.55 |
| Bay-Substituted PDI | 90% | 550 | 595 | 0.65 |
Validation & Comparative
A Comparative Analysis of Distyrylbiphenyl and Stilbene Derivatives for Organic Light-Emitting Diodes (OLEDs)
A deep dive into the performance characteristics and experimental considerations of two key classes of blue-emitting organic molecules.
In the quest for highly efficient and stable blue organic light-emitting diodes (OLEDs), distyrylbiphenyl (DSB) and stilbene derivatives have emerged as prominent classes of materials. Both molecular backbones offer the requisite conjugation for blue emission, yet their distinct structural features lead to significant differences in performance metrics such as efficiency, color purity, and operational lifetime. This guide provides a comparative study of these two families of compounds, supported by experimental data and detailed methodologies for researchers and materials scientists in the field of organic electronics.
Performance Comparison: this compound vs. Stilbene Derivatives
The electroluminescent performance of OLEDs is critically dependent on the molecular design of the emissive material. The following tables summarize key performance data for representative this compound and stilbene derivatives, offering a quantitative comparison.
Electroluminescent Performance Data
| Derivative Type | Compound Name/Class | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| This compound | Unsymmetrical DSB with tert-butyl groups | 1,860 at 150 mA/cm²[1] | - | - | - | - |
| Stilbene | 4,4'-bis(9,9-diethylfluoren-2-yl-3,5-di-tert-butylphenylamino)stilbene | 12,590[2] | 9.10 at 20 mA/cm²[2] | 3.73 at 20 mA/cm²[2] | - | (0.155, 0.195)[2] |
| Stilbene | Bis(diarylamino)stilbene derivative 1 | 8,861 | 6.82 at 20 mA/cm² | 2.72 at 20 mA/cm² | - | (0.158, 0.187) |
| Stilbene | 4,4'-diiodo-trans-stilbene | - | - | - | >15 | - |
| Stilbene | Anthracene-Based Bis-Stilbene (BABCz) | 2,300[3][4] | - | - | - | (Green Emission) |
Photophysical Properties
| Derivative Type | Compound Name/Class | Emission Peak (Solid State) (nm) |
| This compound | Unsymmetrical DSB (U-DSB_HM) | 464 |
| This compound | Unsymmetrical DSB (U-DSB_MH) | 466 |
| This compound | Unsymmetrical DSB (U-DSB_tBM) | 454 |
| This compound | Unsymmetrical DSB (U-DSB_tBtB) | 446 |
| Stilbene | 4,4'-diiodo-trans-stilbene | 420-460 |
Key Structural Differences and Their Impact
The core difference between stilbene and this compound lies in the central aromatic unit. Stilbene consists of two phenyl rings connected by a vinyl group, while this compound features a biphenyl core with two styryl arms. This extended conjugation in distyrylbiphenyls can influence the material's thermal stability and charge transport properties.
The introduction of bulky substituent groups, such as tert-butyl, on both backbones has been shown to be an effective strategy to suppress intermolecular π-π stacking.[1] This reduces concentration quenching and can lead to improved solid-state luminescence efficiency. Furthermore, the incorporation of diarylamino groups into the stilbene core enhances hole transport properties and can increase the fluorescent quantum yield.[5]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the accurate evaluation of new materials. Below are generalized protocols for the synthesis and device fabrication based on common practices reported in the literature.
Synthesis of Stilbene and this compound Derivatives
Several synthetic routes are employed for the preparation of these compounds. The Horner-Wadsworth-Emmons reaction is a widely used method for creating the carbon-carbon double bonds in both stilbene and this compound derivatives.
Example: Horner-Wadsworth-Emmons Reaction
-
Phosphonate Ester Synthesis: An appropriate benzyl halide is reacted with a trialkyl phosphite (e.g., triethyl phosphite) at elevated temperatures to yield the corresponding benzylphosphonate ester.
-
Wittig-Horner Reaction: The phosphonate ester is deprotonated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or DMF) to form a phosphorus ylide.
-
Coupling Reaction: The ylide is then reacted in situ with an appropriate aldehyde (e.g., a substituted benzaldehyde for stilbenes or a formyl-biphenyl derivative for distyrylbiphenyls).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography and/or recrystallization to yield the desired trans-isomer.
Other notable synthetic methods include the Heck reaction and Suzuki coupling, which are particularly useful for creating complex, substituted derivatives.
OLED Device Fabrication and Characterization
The performance of an emissive material is highly dependent on the device architecture and fabrication process. A common device structure for evaluating these materials is a multilayered OLED fabricated via vacuum thermal evaporation.
Typical Device Structure:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Fabrication Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers (HIL, HTL, EML, ETL, EIL) are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are carefully controlled using quartz crystal monitors. For doped emissive layers, the host and dopant materials are co-evaporated from separate sources.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al or Al) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.
Visualizing the Workflow and Molecular Design
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for evaluating OLED materials.
References
A Head-to-Head Comparison: Validating Distyrylbiphenyl as a Superior Probe for Amyloid Plaque Detection
For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease research, the accurate detection of amyloid-β (Aβ) plaques is paramount. This guide provides a comprehensive comparison of distyrylbiphenyl (DSB) derivatives against other established amyloid-targeting probes, supported by experimental data and detailed protocols to aid in the selection of the most effective tools for your research.
Distyrylbiphenyls have emerged as a promising class of fluorescent probes for the sensitive and specific detection of Aβ plaques, a key pathological hallmark of Alzheimer's disease. Their unique photophysical properties and high binding affinity to amyloid fibrils offer distinct advantages over some traditional dyes. This guide will delve into the performance of DSB derivatives, presenting a clear comparison with widely used alternatives such as Thioflavin T, Pittsburgh Compound B (PiB), and other PET imaging agents.
Performance Comparison of Amyloid Plaque Probes
The efficacy of an amyloid probe is determined by several key parameters, including its binding affinity (dissociation constant, Kd), and for in vivo applications, its ability to cross the blood-brain barrier (BBB) and provide a high signal-to-background ratio. The following tables summarize the quantitative performance of various this compound derivatives compared to other well-established amyloid probes.
| Probe Class | Specific Compound | Target | Binding Affinity (Kd/Ki) | Signal-to-Background Ratio | Reference |
| This compound Derivatives | (E,E)-1-fluoro-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (FSB) | Aβ Plaques & Tangles | Not explicitly stated, but high affinity implied | High fluorescence intensity with low background | [1] |
| Radioiodinated styrylbenzene derivative ([¹²⁵I]3) | Aβ Aggregates (Aβ40 and Aβ42) | Ki = 2.0 ± 0.2 nM (for Aβ40) | Not Applicable (Radiotracer) | [2] | |
| Amphiphilic this compound (CRANAD-58) | Aβ Monomers | Kd = 105.8 nM (for Aβ40), 45.8 nM (for Aβ42) | 91.9-fold increase (Aβ40), 113.6-fold increase (Aβ42) | [3] | |
| Thioflavin Derivatives | Thioflavin T (ThT) | Amyloid Fibrils | Micromolar range (highly dependent on conditions) | Variable, prone to background fluorescence | [4][5] |
| PET Ligands (Stilbene/Styrylpyridine based) | [¹¹C]PIB (Pittsburgh Compound B) | Fibrillar Aβ | Kd = ~1-3 nM | High in AD patients vs. controls | [6][7] |
| [¹⁸F]Florbetapir | Fibrillar Aβ | High affinity | High in AD patients vs. controls | [6] | |
| [¹⁸F]Florbetaben (BAY 94-9172, AV-1) | Aβ Plaques | Ki < 10 nM | High in AD patients vs. controls | [7] | |
| Curcumin Derivatives | Curcumin-based probe (8b) | Aβ Fibrils | Detection limit = 91.2 nM | 21.4-fold fluorescence increase | [8] |
| Other Fluorescent Probes | 2-styrylpyridazin-3(2H)-one (9n) | Aβ Aggregates | Kd = 1.84 µM | >10-fold fluorescence increase | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the evaluation of amyloid probes.
In Vitro Amyloid Binding Assay (Fluorescence)
This protocol is adapted from standard Thioflavin T (ThT) based assays and can be modified for other fluorescent probes.[9][10][11]
Objective: To determine the binding affinity (Kd) of a fluorescent probe to pre-formed amyloid-β fibrils.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ1-42)
-
Fluorescent probe stock solution (e.g., in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorometer/plate reader
Procedure:
-
Fibril Preparation: Prepare Aβ fibrils by incubating a solution of Aβ peptide (e.g., 10 µM in PBS) at 37°C with agitation for 24-48 hours.
-
Assay Preparation: In a 96-well plate, add a fixed concentration of pre-formed Aβ fibrils to each well.
-
Probe Titration: Add increasing concentrations of the fluorescent probe to the wells containing the Aβ fibrils. Include control wells with the probe alone (no fibrils) to measure background fluorescence.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.
-
Data Analysis: Subtract the background fluorescence from the fluorescence of the probe with fibrils. Plot the fluorescence intensity as a function of the probe concentration and fit the data to a saturation binding curve to determine the Kd.
In Vivo Two-Photon Microscopy for Amyloid Plaque Imaging
This protocol outlines the procedure for imaging amyloid plaques in live transgenic mouse models of Alzheimer's disease.[12]
Objective: To visualize and quantify amyloid plaques in the brain of a living animal using a fluorescent probe.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1)
-
Fluorescent probe with BBB permeability
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cranial window implantation
-
Two-photon microscope
-
Stereotaxic frame
Procedure:
-
Cranial Window Implantation: Surgically implant a cranial window over the brain region of interest (e.g., cortex or hippocampus) to provide optical access. Allow the animal to recover fully.
-
Probe Administration: Administer the fluorescent probe to the mouse via intravenous (tail vein) or intraperitoneal injection. The dosage and timing will depend on the specific probe's pharmacokinetic properties.
-
Anesthesia and Mounting: Anesthetize the mouse and secure it in a stereotaxic frame under the two-photon microscope.
-
Imaging: Use the two-photon microscope to acquire z-stack images of the brain through the cranial window at the appropriate excitation wavelength for the probe.
-
Image Analysis: Process and analyze the acquired images to identify and quantify amyloid plaques. This can include measurements of plaque number, size, and fluorescence intensity, which can be correlated with the signal-to-background ratio.[9]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the key workflows.
Caption: Workflow for in vitro determination of probe binding affinity to amyloid fibrils.
Caption: Workflow for in vivo imaging of amyloid plaques in a transgenic mouse model.
Conclusion
The validation of this compound derivatives reveals them to be highly effective probes for amyloid plaque detection, offering excellent binding affinities and, in some cases, superior signal-to-background ratios compared to traditional fluorescent dyes. Their utility in both in vitro and in vivo applications makes them a valuable tool for advancing our understanding of Alzheimer's disease pathology and for the development of novel therapeutics. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in selecting the optimal probes for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Three Fluorophores for the Detection of Amyloid Fibers and Prefibrillar Oligomeric Assemblies. ThT (Thioflavin T); ANS (1-Anilinonaphthalene-8-sulfonic Acid); and bisANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent 2-styrylpyridazin-3(2H)-one derivatives as probes targeting amyloid-beta plaques in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 6. 18F Stilbenes and Styrylpyridines for PET Imaging of Aβ Plaques in Alzheimer’s Disease: A Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design and synthesis of a novel BODIPY-based probe for selective imaging of tau tangles in human iPSC-derived cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-infrared fluorescence lifetime imaging of amyloid-β aggregates and tau fibrils through the intact skull of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening for amyloid-β binding natural small-molecules based on the combinational use of biolayer interferometry and UHPLC−DAD-Q/TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Distyrylbiphenyl: Horner-Wadsworth-Emmons vs. Wittig Reaction
For researchers, scientists, and professionals in drug development, the synthesis of highly conjugated organic molecules like distyrylbiphenyl is a critical step in the discovery of new materials and therapeutics. The choice of synthetic methodology can significantly impact reaction efficiency, stereochemical outcome, and purification ease. This guide provides a detailed comparison of two prominent olefination methods, the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, for the synthesis of 4,4'-distyrylbiphenyl (DSBP), supported by experimental data and detailed protocols.
The formation of the carbon-carbon double bonds in this compound is a pivotal transformation, and both the HWE and Wittig reactions are powerful tools for this purpose. However, they exhibit key differences in stereoselectivity, reaction byproducts, and overall efficiency, which are crucial considerations in a research and development setting.
Performance Comparison
A direct comparison of the Horner-Wadsworth-Emmons and Wittig reactions for the synthesis of 4,4'-distyrylbiphenyl reveals significant advantages for the HWE protocol, particularly in terms of stereoselectivity and product purification.
| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Typical Yield | >90%[1] | Variable, often moderate |
| Stereoselectivity (E/Z ratio) | Exclusively trans,trans isomer[2] | Mixture of cis and trans isomers[2] |
| Byproduct | Diethyl phosphate (water-soluble) | Triphenylphosphine oxide (often difficult to remove) |
| Purification | Simple aqueous extraction | Often requires column chromatography |
| Reagent Nucleophilicity | More nucleophilic phosphonate carbanion | Less nucleophilic phosphorus ylide |
The HWE reaction consistently produces the desired trans,trans-distyrylbiphenyl isomer in high yields, a critical factor for applications in materials science and medicinal chemistry where specific stereoisomers are often required for biological activity or desired material properties. The water-solubility of the phosphate byproduct from the HWE reaction greatly simplifies the purification process, often allowing for isolation of the product through simple filtration and washing, thus avoiding time-consuming and costly chromatographic methods.
In contrast, the Wittig reaction for this synthesis yields a mixture of geometric isomers, necessitating further separation steps to isolate the pure trans,trans product. Furthermore, the removal of the triphenylphosphine oxide byproduct can be challenging due to its solubility in many organic solvents, often requiring careful column chromatography.
Experimental Protocols
The synthesis of 4,4'-distyrylbiphenyl via both methods typically starts from 4,4'-bis(bromomethyl)biphenyl, which is then converted to the corresponding phosphonium salt for the Wittig reaction or the phosphonate ester for the HWE reaction.
Horner-Wadsworth-Emmons Synthesis of 4,4'-Distyrylbiphenyl
This protocol is based on the highly efficient and stereoselective olefination using a phosphonate carbanion.
Step 1: Synthesis of 4,4'-Bis(diethylphosphonatomethyl)biphenyl
4,4'-Bis(bromomethyl)biphenyl is reacted with an excess of triethyl phosphite, typically at elevated temperatures, to yield the tetraethyl bisphosphonate. The excess triethyl phosphite is removed under vacuum.
Step 2: Horner-Wadsworth-Emmons Reaction
To a solution of 4,4'-bis(diethylphosphonatomethyl)biphenyl and benzaldehyde in a suitable solvent such as dimethylformamide (DMF) or toluene, a strong base is added dropwise at room temperature. Common bases for this reaction include sodium methoxide or potassium tert-butoxide. The reaction mixture is stirred for several hours. The product, trans,trans-4,4'-distyrylbiphenyl, precipitates from the reaction mixture and can be collected by filtration, washed with water and a suitable organic solvent like methanol, and dried to yield the pure product.
Wittig Synthesis of 4,4'-Distyrylbiphenyl
This protocol involves the use of a phosphorus ylide generated from a phosphonium salt.
Step 1: Synthesis of 4,4'-Bis(triphenylphosphoniomethyl)biphenyl Dibromide
4,4'-Bis(bromomethyl)biphenyl is reacted with two equivalents of triphenylphosphine in a solvent like DMF or toluene, usually with heating, to form the bis(phosphonium) salt which precipitates from the solution and can be collected by filtration.
Step 2: Wittig Reaction
The 4,4'-bis(triphenylphosphoniomethyl)biphenyl dibromide is suspended in a solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane. A strong base, such as sodium hydride or n-butyllithium, is added to generate the bis-ylide. The reaction is often performed at low temperatures. Benzaldehyde is then added to the ylide solution, and the reaction is allowed to warm to room temperature and stirred for several hours. The workup typically involves quenching the reaction with water, extracting the product with an organic solvent, and purifying by column chromatography to separate the desired this compound isomers from the triphenylphosphine oxide byproduct.
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic pathways for producing 4,4'-distyrylbiphenyl using both the Horner-Wadsworth-Emmons and Wittig reactions.
References
A Comparative Analysis of the Estrogenic Potential of Distyrylbiphenyl Sulfonate and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known estrogenic potential of the endogenous hormone 17β-estradiol and the synthetic fluorescent whitening agent, disodium 4,4'-bis(2-sulfostyryl)-biphenyl (DSBP), commercially known as Tinopal CBS-X. While extensive data exists for estradiol, a potent estrogen, the estrogenic activity of DSBP is not well-characterized in publicly available literature. This comparison aims to highlight the established estrogenic profile of estradiol and underscore the data gap for DSBP, a compound with structural similarities to known endocrine disruptors.
Quantitative Data Summary
The following table summarizes the available quantitative data on the estrogenic potential of estradiol. Due to a lack of direct experimental studies on the estrogenic activity of distyrylbiphenyl sulfonate, quantitative data for this compound is not available.
| Parameter | Estradiol | This compound Sulfonate (DSBP) | Reference(s) |
| Receptor Binding Affinity | |||
| Estrogen Receptor α (ERα) IC50 | ~1.0 nM | Data not available | [1] |
| Estrogen Receptor β (ERβ) IC50 | Data varies, comparable to ERα | Data not available | |
| In Vitro Bioassays | |||
| MCF-7 Cell Proliferation (E-Screen) EC50 | ~1.0 nM | Data not available | [1] |
| In Vivo Bioassays | |||
| Uterotrophic Assay (Rat) | Significant increase in uterine weight at 0.3 µg/kg/day | Data not available | [1] |
Note: IC50 (half-maximal inhibitory concentration) in binding assays indicates the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. EC50 (half-maximal effective concentration) in bioassays indicates the concentration that induces a response halfway between the baseline and maximum.
Experimental Protocols
Detailed methodologies for key experiments used to assess estrogenic activity are provided below. These protocols are based on established methods and can be adapted for testing compounds like DSBP.
Estrogen Receptor Competitive Binding Assay
This in vitro assay assesses the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Workflow:
Estrogen Receptor Competitive Binding Assay Workflow
Methodology:
-
Receptor Preparation: Estrogen receptors (ERα or ERβ) are typically obtained from the cytosol of target tissues, such as the uteri of ovariectomized rats, or from recombinant expression systems.
-
Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., DSBP).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
MCF-7 Cell Proliferation Assay (E-Screen)
This in vitro assay measures the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7, which expresses endogenous estrogen receptors.
Workflow:
MCF-7 Cell Proliferation Assay (E-Screen) Workflow
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach.
-
Treatment: The medium is replaced with a medium containing various concentrations of the test compound (e.g., DSBP) or a positive control (estradiol).
-
Incubation: The cells are incubated for a period of 4 to 6 days.
-
Quantification of Cell Proliferation: Cell number is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The concentration of the test compound that stimulates a proliferative effect equivalent to 50% of the maximal effect of estradiol (EC50) is calculated.
Uterotrophic Assay in Ovariectomized Rats
This in vivo assay is a standard method for assessing the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.
Workflow:
Uterotrophic Assay Workflow
Methodology:
-
Animal Model: Immature or surgically ovariectomized adult female rats are used to ensure low endogenous estrogen levels.
-
Dosing: The test substance is administered daily for a period of 3 to 7 days via an appropriate route (e.g., oral gavage, subcutaneous injection). A positive control group (e.g., treated with ethinyl estradiol) and a vehicle control group are included.
-
Necropsy: On the day after the last dose, the animals are euthanized, and the uteri are carefully dissected and trimmed of fat and connective tissue.
-
Uterine Weight Measurement: The wet weight of the uterus is recorded. The uterus is then blotted to remove luminal fluid, and the blotted weight is also recorded.
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Estrogen Signaling Pathway
Estrogens exert their effects primarily through nuclear estrogen receptors (ERα and ERβ). The classical genomic signaling pathway is depicted below.
Classical Estrogen Signaling Pathway
Discussion
17β-estradiol is a potent natural estrogen that plays a crucial role in female reproductive physiology and has well-documented effects on various other tissues. Its high affinity for both ERα and ERβ initiates a cascade of genomic and non-genomic events, leading to characteristic estrogenic responses.
This compound sulfonate (DSBP), a stilbene derivative, is widely used as a fluorescent whitening agent in detergents and paper products. While direct evidence of its estrogenic potential is lacking in the scientific literature, its stilbene core structure raises concerns. Diethylstilbestrol (DES), another stilbene derivative, is a potent synthetic estrogen with known adverse health effects. The structural similarity between DSBP and DES warrants further investigation into the potential endocrine-disrupting properties of DSBP. The lack of data highlights a significant knowledge gap regarding the safety of this widely used chemical.
Conclusion
A comprehensive comparison of the estrogenic potential of this compound sulfonate and estradiol is currently hampered by the absence of experimental data for DSBP. While estradiol is a well-characterized potent estrogen, the endocrine-disrupting potential of DSBP remains to be determined. The experimental protocols provided in this guide offer a framework for future studies to assess the estrogenic activity of DSBP and other compounds of concern. Such research is crucial for a thorough risk assessment of chemicals with potential endocrine-disrupting properties.
References
A Comparative Performance Analysis of Symmetrical and Unsymmetrical Distyrylbiphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Distyrylbiphenyl (DSB) derivatives are a significant class of organic compounds recognized for their remarkable photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as active agents in photodynamic therapy. A key determinant of their performance lies in their molecular structure, specifically the symmetry of the stilbene arms attached to the central biphenyl core. This guide provides a comprehensive comparison of the performance of symmetrical and unsymmetrical this compound compounds, supported by experimental data and detailed methodologies.
Introduction to Symmetrical and Unsymmetrical Distyrylbiphenyls
Symmetrical DSB compounds feature identical substituents on the terminal phenyl rings of the two styryl groups. This structural uniformity often leads to high fluorescence quantum yields and good thermal stability. In contrast, unsymmetrical DSBs possess different substituents on the terminal phenyl rings, breaking the molecular symmetry. This asymmetry can lead to unique photophysical properties, such as intramolecular charge transfer (ICT) character, which can be advantageous in specific applications. The choice between a symmetrical and an unsymmetrical design depends critically on the desired application and the specific performance metrics of interest.
Performance Comparison: Photophysical and Thermal Properties
Unsymmetrical distyrylbiphenyls (UDSBs) have been noted for their potential to exhibit longer device lifetimes in OLEDs by inhibiting intermolecular π-π stacking. The introduction of bulky groups, such as tert-butyl, in an unsymmetrical fashion can prevent the formation of planar structures, thereby reducing fluorescence quenching in the solid state.[1] Computational studies suggest that the optical properties of UDSBs can be finely tuned by the appropriate selection of donor and acceptor groups, affecting the HOMO and LUMO energy levels, ionization potentials, and electron affinities.[2][3]
Symmetrical distyrylbiphenyls, on the other hand, have been shown to possess high fluorescence quantum yields. For example, certain 4,4'-bis-(2-(substituted-styryl))biphenyl compounds exhibit quantum yields as high as 0.848 in DMF. The nature and position of electron-donating or electron-withdrawing substituents on the terminal phenyl rings play a crucial role in determining the absorption and emission wavelengths.
Below is a summary of key performance data for representative symmetrical and unsymmetrical this compound compounds, compiled from various studies. It is important to note that the experimental conditions, such as the solvent used, can influence the measured properties.
Table 1: Photophysical Properties of Symmetrical and Unsymmetrical this compound Derivatives
| Compound Type | Compound/Substituents | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Solvent | Reference |
| Symmetrical | 4,4'-bis(2-chlorostyryl)biphenyl | 363 | 413 | 0.801 | DMF | |
| Symmetrical | 4,4'-bis(4-chlorostyryl)biphenyl | 363 | 414 | 0.680 | DMF | |
| Symmetrical | 4,4'-bis(4-methoxystyryl)biphenyl | 370 | 419 | 0.565 | DMF | |
| Symmetrical | 4,4'-bis(4-N,N-dimethylaminostyryl)biphenyl | 408 | 473 | 0.848 | DMF | |
| Unsymmetrical | UDSB with tert-butyl groups | 360-380 (in solution) | 430-450 (in solid state) | Not Reported | Toluene/Solid | [1] |
| Unsymmetrical | (Z)-4-(2-p-tolylvinyl)-4′-[1-phenyl-2-(4-tert-butylphenyl)vinyl]biphenyl | Not Reported | Blue Emission | Not Reported | Device | |
| Unsymmetrical | (Z)-4-[2-(4-tert-butylphenyl) vinyl]-4′-[1-phenyl-2-(4-tert-butylphenyl)vinyl]biphenyl | Not Reported | Blue Emission | Not Reported | Device |
Table 2: Theoretical Optoelectronic Properties of Unsymmetrical Distyrylbiphenyls (UDSBs) from DFT/TD-DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| UDSB 1 | -5.24 | -2.15 | 3.09 | 5.41 | 1.98 |
| UDSB 2 | -5.13 | -2.09 | 3.04 | 5.31 | 1.91 |
| UDSB 3 | -5.02 | -2.11 | 2.91 | 5.21 | 1.92 |
| UDSB 4 | -5.33 | -2.28 | 3.05 | 5.51 | 2.11 |
| UDSB 5 | -5.23 | -2.23 | 3.00 | 5.41 | 2.05 |
| UDSB 6 | -5.11 | -2.24 | 2.87 | 5.30 | 2.06 |
| UDSB 13 | -5.87 | -2.80 | 3.07 | 6.04 | 2.65 |
| UDSB 14 | -6.00 | -2.90 | 3.10 | 6.17 | 2.75 |
Data adapted from computational studies on various unsymmetrical this compound derivatives.[2][3]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the meaningful comparison of chemical compounds. Below are detailed methodologies for key experiments cited in the characterization of this compound derivatives.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the compounds.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the this compound compounds in a spectroscopic grade solvent (e.g., toluene, DMF, or chloroform) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
UV-Visible Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm. The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.
-
Fluorescence Spectroscopy: Excite the sample at its λabs using a spectrofluorometer. Record the emission spectrum over a wavelength range sufficiently red-shifted from the excitation wavelength. The wavelength of maximum emission (λem) is identified from the corrected emission spectrum.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the blue-violet region.
-
Absorbance Measurements: Prepare a series of five concentrations for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 AU to ensure linearity.
-
Fluorescence Measurements: Record the fluorescence emission spectra for all prepared solutions of the sample and the standard under identical instrumental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the corrected emission spectra for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (nsample2 / nstandard2) where Φstandard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the compounds.
Methodology:
-
Sample Preparation: Place a small amount of the powdered sample (typically 5-10 mg) into a TGA crucible.
-
TGA Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Visualizing Key Concepts and Workflows
To further clarify the concepts and experimental procedures discussed, the following diagrams are provided.
Caption: Structure-Property-Application Relationship.
Caption: Photophysical Characterization Workflow.
Conclusion
The choice between symmetrical and unsymmetrical this compound compounds is a nuanced decision that depends on the specific performance requirements of the target application. Symmetrical DSBs often provide high fluorescence efficiency and thermal robustness, making them excellent candidates for applications where brightness and stability are paramount. Unsymmetrical DSBs, however, offer a powerful strategy for tuning optoelectronic properties and improving device longevity by mitigating aggregation-induced quenching. The data and protocols presented in this guide provide a foundational understanding for researchers to select and design the optimal this compound derivatives for their specific needs in drug development, materials science, and beyond. Further research focusing on direct, controlled comparisons of symmetrical and unsymmetrical analogues will be invaluable in further elucidating the subtle yet critical structure-property relationships in this important class of molecules.
References
- 1. Computational evaluation of optoelectronic and photophysical properties of unsymmetrical distyrylbiphenyls - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Distyrylbiphenyl Staining with Thioflavin T for Fibril Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and characterization of amyloid fibrils are crucial for advancing our understanding of neurodegenerative diseases and for the development of effective therapeutics. Thioflavin T (ThT) has long been the gold-standard fluorescent probe for this purpose, valued for its significant fluorescence enhancement upon binding to the cross-β-sheet structure of amyloid aggregates. However, a class of compounds known as distyrylbiphenyl (DSB) derivatives, and more broadly styrylbenzene derivatives, has emerged as a promising alternative, offering distinct photophysical properties that may provide advantages in certain experimental contexts.
This guide provides an objective comparison of the performance of this compound-based dyes and Thioflavin T for the in vitro detection of amyloid fibrils. We present a summary of their key quantitative characteristics, detailed experimental protocols for their use, and a logical framework for the cross-validation of staining results to ensure robust and reliable data.
Data Presentation: Quantitative Comparison of Fibril Probes
The selection of an appropriate fluorescent probe for amyloid fibril detection depends on various factors, including binding affinity, spectral properties, and quantum yield. The following table summarizes key quantitative data for Thioflavin T and a representative styrylbenzene derivative.
Disclaimer: The data presented below are compiled from multiple sources. Direct comparison should be approached with caution as experimental conditions such as fibril type, concentration, buffer composition, and instrumentation can influence the measured values.
| Parameter | Thioflavin T (ThT) | This compound/Styrylbenzene Derivatives (Representative) | Key Considerations |
| Binding Affinity (Kd) | Micromolar to high nanomolar range (e.g., ~0.5 µM - 10 µM for Aβ fibrils) | Can exhibit higher affinity, with some derivatives in the low nanomolar range (e.g., 24.25 ± 4.10 nM for AR-14 with Aβ fibrils)[1] | Higher affinity can be advantageous for detecting low concentrations of fibrils. |
| Excitation Max (λex) | ~450 nm (bound to fibrils) | Varies with specific derivative, often in the range of 380-450 nm. | The choice of excitation wavelength should be compatible with available light sources and minimize background fluorescence. |
| Emission Max (λem) | ~482 nm (bound to fibrils) | Varies, some derivatives show a larger Stokes shift with emission >500 nm (e.g., >600 nm for AR-14)[1] | A larger Stokes shift is beneficial for reducing spectral overlap in multiplexing experiments. |
| Fluorescence Enhancement | Significant (e.g., >100-fold) | Can be comparable to or greater than ThT. | A high signal-to-noise ratio is critical for sensitivity. |
| Quantum Yield (Φ) | ~0.02-0.4 (bound to fibrils, highly dependent on fibril type and binding mode) | Generally high upon binding to fibrils, but specific values are less commonly reported in comparative studies. | A higher quantum yield contributes to a brighter signal. |
Experimental Protocols
Robust and reproducible data necessitate well-defined experimental protocols. Below are detailed methodologies for the in vitro staining of amyloid fibrils with Thioflavin T and a representative protocol for a generic this compound/styrylbenzene derivative.
Thioflavin T Staining Protocol
This protocol is adapted from established methods for the in vitro quantification of pre-formed amyloid fibrils.[2][3]
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in distilled water, filtered through a 0.22 µm filter, and stored in the dark at 4°C).
-
Pre-formed amyloid fibril suspension.
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
96-well black, clear-bottom microplates.
-
Fluorometric microplate reader.
Procedure:
-
Preparation of ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-20 µM. For quantifying pre-formed fibrils, concentrations up to 50 µM can be used.[4]
-
Sample Preparation: Add 10 µL of the pre-formed amyloid fibril suspension to the wells of the 96-well plate. Include buffer-only controls.
-
Staining: Add 190 µL of the ThT working solution to each well containing the fibril sample and controls. Mix gently by pipetting.
-
Incubation: Incubate the plate at room temperature for 1-5 minutes in the dark to allow for binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set at approximately 450 nm and emission at approximately 482 nm.
-
Data Analysis: Subtract the fluorescence intensity of the buffer-only control (blank) from the sample readings. The resulting fluorescence intensity is proportional to the amount of amyloid fibrils.
This compound/Styrylbenzene Derivative Staining Protocol (Generic)
This protocol is a generalized procedure based on methods described for various styrylbenzene-based amyloid probes. Specific concentrations and incubation times may need to be optimized for different derivatives.
Materials:
-
This compound/styrylbenzene derivative stock solution (e.g., 1 mM in DMSO, stored protected from light).
-
Pre-formed amyloid fibril suspension.
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
96-well black, clear-bottom microplates.
-
Fluorometric microplate reader.
Procedure:
-
Preparation of Staining Solution: Dilute the stock solution of the styrylbenzene derivative in the assay buffer to the desired final concentration (typically in the low micromolar to nanomolar range, depending on the dye's affinity).
-
Sample Preparation: Add a defined volume of the pre-formed amyloid fibril suspension to the wells of the microplate. Include buffer-only and dye-only controls.
-
Staining: Add the staining solution to the wells containing the fibril samples and controls.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (this may range from minutes to an hour and should be empirically determined). Protect the plate from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific derivative.
-
Data Analysis: Correct the sample fluorescence by subtracting the fluorescence of the dye-only control.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Fibril Staining and Analysis
The following diagram illustrates the general experimental workflow for preparing amyloid fibrils and subsequently staining and analyzing them using fluorescent probes.
Caption: Experimental workflow for amyloid fibril staining.
Logical Flow for Cross-Validation of Staining Methods
Cross-validation is essential to confirm that the signals from different dyes are concordant and reflect the same underlying fibrillar structures. This diagram outlines the logical steps for such a validation.
Caption: Logical workflow for cross-validation of amyloid stains.
By employing a systematic approach that includes the use of well-characterized probes, standardized protocols, and rigorous cross-validation, researchers can enhance the reliability and accuracy of their findings in the critical field of amyloid research.
References
- 1. High-Affinity Fluorescent Probes for the Detection of Soluble and Insoluble Aβ Deposits in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Functional Groups on the Performance of Distyrylbiphenyl-Based OLEDs: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection and modification of organic molecules are paramount in the advancement of Organic Light-Emitting Diodes (OLEDs). Among the promising classes of materials, distyrylbiphenyl (DSB) derivatives have garnered significant attention as robust blue emitters. The performance of these materials, however, is intricately linked to the nature of the functional groups appended to their molecular framework. This guide provides a comparative analysis of how different functional groups impact the key performance metrics of DSB-based OLEDs, supported by experimental data and detailed protocols.
The introduction of functional groups onto the this compound backbone serves as a powerful tool to fine-tune the optoelectronic properties of the molecule. These modifications can influence the material's energy levels (HOMO and LUMO), photoluminescent quantum yield, charge carrier mobility, and solid-state morphology. Consequently, these molecular-level changes directly translate to the macroscopic performance of the OLED device, affecting its efficiency, brightness, color purity, and operational stability. This guide will delve into the effects of alkyl, electron-donating, and electron-withdrawing groups on the performance of DSB derivatives in OLEDs.
Performance Comparison of Functionalized this compound Derivatives
The following table summarizes the key performance data of OLEDs incorporating various this compound derivatives. The data has been compiled from different studies and serves as a comparative overview. It is important to note that direct comparison can be influenced by variations in device architecture and fabrication conditions.
| Functional Group(s) & Position | External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| Alkyl Groups | |||||
| Unsubstituted | - | - | - | - | - |
| Methyl (various positions) | - | - | - | - | [1] |
| tert-Butyl (various positions) | - | 1860 @ 150 mA/cm² | - | - | [1] |
| (Z)-4-(2-p-tolylvinyl)-4′-[1-phenyl-2-(4-tert-butylphenyl)vinyl]biphenyl (U-DSB-tBM) | - | - | - | (0.14-0.21, 0.15-0.28) | [2] |
| (Z)-4-[2-(4-tert-butylphenyl) vinyl]-4′-[1-phenyl-2-(4-tert-butylphenyl)vinyl]biphenyl (U-DSB-tBtB) | - | - | - | (0.14-0.21, 0.15-0.28) | [2] |
| Electron-Withdrawing Groups | |||||
| Cyano (α-CN-APV) | - | - | - | - | |
| Cyano (β-CN-APV) | Higher than α-CN-APV | Higher than α-CN-APV | - | - |
Note: "-" indicates data not available in the cited sources. The performance of OLEDs is highly dependent on the device structure.
The Impact of Different Functional Groups
Alkyl Groups: Enhancing Morphological Stability and Luminescence
The introduction of bulky alkyl groups, such as methyl and tert-butyl, has a pronounced effect on the solid-state morphology of this compound derivatives. These groups can disrupt intermolecular π–π stacking, which often leads to fluorescence quenching in the solid state. For instance, the presence of tert-butyl groups has been shown to inhibit the formation of a planar structure, thereby reducing chromophoric interactions and enhancing luminescence.[1] An OLED device utilizing a this compound derivative with two tert-butyl groups exhibited a high luminance of 1860 cd/m² at a current density of 150 mA/cm².[1] This highlights the effectiveness of sterically hindering groups in improving the solid-state emission of DSB materials.
Electron-Withdrawing Groups: Tuning Emission Color and Efficiency
Electron-withdrawing groups, such as the cyano (-CN) group, can significantly influence the electronic properties and, consequently, the emission characteristics of this compound derivatives. The position of the cyano substitution on the vinylene groups has been demonstrated to be a critical factor. In a comparative study of two isomeric distyrylbenzene compounds, the β-CN-APV isomer, with a specific spatial orientation of the cyano group, exhibited higher solid-state fluorescence quantum efficiency and greater exciton usage efficiency compared to the α-CN-APV isomer. This improvement was attributed to the formation of tight intermolecular stacking in the solid state, facilitated by hydrogen bonding. As a result, OLEDs based on β-CN-APV demonstrated significantly higher external quantum efficiency and brightness.
Experimental Protocols
A general understanding of the experimental procedures for the synthesis of functionalized distyrylbiphenyls and the fabrication of OLED devices is crucial for reproducing and building upon existing research.
Synthesis of Functionalized this compound Derivatives
The synthesis of unsymmetrical this compound compounds typically involves a multi-step process. A common approach is the Horner-Wadsworth-Emmons reaction, which is a reliable method for forming the carbon-carbon double bonds of the styryl groups. The synthesis generally involves the preparation of appropriate phosphonate ylides and their subsequent reaction with corresponding aldehydes. The functional groups are either present on the starting materials or are introduced at a later stage of the synthesis.
OLED Device Fabrication and Characterization
The fabrication of OLEDs is typically carried out in a high-vacuum environment to prevent contamination. The process involves the sequential deposition of various organic and inorganic layers onto a pre-cleaned indium tin oxide (ITO) coated glass substrate, which serves as the anode.
Typical Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
The this compound derivative is used as the emissive layer. The performance of the fabricated OLEDs is then characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency.
Visualizing the Workflow and Relationships
To better understand the processes and logical connections involved in the analysis of functionalized distyrylbiphenyls for OLEDs, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for functionalized this compound derivatives.
Caption: Step-by-step workflow for OLED device fabrication.
Caption: Relationship between molecular structure and OLED performance.
References
A Comparative Guide to the Photophysical Properties of Distyryl-BODIPY Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties of various distyryl-BODIPY derivatives, offering valuable insights for their application in bioimaging, sensing, and photodynamic therapy. The data presented is compiled from recent studies, highlighting the structure-property relationships that govern the unique spectral characteristics of these versatile fluorophores.
Introduction to Distyryl-BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are well-regarded for their sharp absorption and emission bands, high molar absorption coefficients, and excellent chemical and thermal stability.[1] The introduction of styryl groups at the 3 and 5 positions of the BODIPY core, creating distyryl-BODIPY derivatives, is a highly effective strategy for tuning their photophysical properties. This extension of the π-conjugated system typically leads to a significant red-shift in both absorption and emission spectra, pushing their operational window towards the far-red and near-infrared (NIR) regions, which is highly advantageous for biological applications due to reduced autofluorescence and deeper tissue penetration.[1][2]
Comparative Photophysical Data
The following table summarizes key photophysical parameters for a selection of distyryl-BODIPY derivatives from the literature. These parameters are crucial for evaluating their performance as fluorescent probes and photosensitizers.
| Compound/Derivative | λ_abs_ (nm) | λ_em_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) | Two-Photon Absorption Cross-Section (σ₂) (GM) | Solvent | Reference |
| Distyryl-BODIPY 1 | 630 | 650 | 1.0 x 10⁵ | - | - | - | THF | [3] |
| Distyryl-BODIPY 2 (Br on styryl) | 637 | 655 | - | 0.075 (¹O₂) | - | - | THF | [3][4] |
| Distyryl-BODIPY 3 | 650 | 670 | - | - | - | - | THF | [3] |
| Distyryl-BODIPY 4 (Br on core) | 672 | 690 | - | 0.44 (¹O₂) | - | - | THF | [3][4] |
| meso-phenol-distyryl-BODIPY | 639 | - | - | - | - | 74 | THF | [2][5] |
| meso-COOMe-distyryl-BODIPY | 653 | - | - | - | - | 81 | THF | [2][5] |
| Boronic acid distyryl-BODIPY | ~580 (in ACN) | ~600 (in ACN) | - | 0.008 (in ACN) | 0.8 (in ACN) | - | Acetonitrile | [6][7] |
Note: "-" indicates data not reported in the cited sources. Quantum yields for compounds 2 and 4 are for singlet oxygen generation (Φ_Δ_), indicating their potential as photosensitizers.
Key Structure-Property Relationships
The photophysical properties of distyryl-BODIPY derivatives are intricately linked to their molecular structure:
-
π-Conjugation Extension : The primary effect of adding styryl groups is the extension of the π-conjugated system, which consistently leads to a bathochromic (red) shift in both absorption and emission maxima.[2][5] This is evident in the shift of the main absorption peak from around 500 nm for the parent BODIPY core to over 630 nm for the distyryl derivatives.[2][3]
-
Substituent Effects : The electronic nature of substituents on the styryl moieties or the BODIPY core can further modulate the spectral properties. Electron-donating groups can enhance the red-shift.[3]
-
Heavy Atom Effect : The introduction of heavy atoms, such as bromine, can significantly influence the photophysical pathways. Bromination at the 2 and 6 positions of the BODIPY core (as in compound 4) has been shown to dramatically increase the singlet oxygen quantum yield, making these derivatives potent photosensitizers for photodynamic therapy.[3][4] In contrast, bromination on the peripheral styryl groups has a much smaller effect on singlet oxygen generation.[3][4]
-
Meso-Position Modification : Substitution at the meso-position (C8) of the BODIPY core also impacts the photophysical properties. For instance, attaching a -COOMe group can increase non-radiative decay pathways compared to a phenol substituent.[2]
Experimental Protocols
Accurate characterization of photophysical properties is essential for the reliable application of fluorescent dyes. Below are generalized methodologies for key experiments.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Objective : To determine the absorption and emission maxima (λ_abs_ and λ_em_) and the molar absorption coefficient (ε).
-
Instrumentation : A UV-Vis spectrophotometer and a spectrofluorometer.
-
Procedure :
-
Prepare stock solutions of the distyryl-BODIPY derivatives in a suitable solvent (e.g., THF, acetonitrile) of known concentration.
-
For absorption measurements, record the UV-Vis spectrum over a relevant wavelength range (e.g., 300-800 nm). The wavelength of maximum absorbance is λ_abs_.
-
The molar absorption coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
For fluorescence measurements, excite the sample at or near its λ_abs_. Record the emission spectrum to determine λ_em_. The absorbance of the solution for fluorescence measurements should be kept low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Quantum Yield (Φ_F_) Determination
-
Objective : To measure the efficiency of the fluorescence process.
-
Methodology : The comparative method using a standard dye with a known quantum yield is commonly employed.[8][9]
-
Procedure :
-
Select a suitable reference standard that absorbs and emits in a similar spectral region as the sample (e.g., Rhodamine 6G or Cresyl Violet).
-
Prepare a series of dilutions for both the sample and the reference standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the reference.
-
The quantum yield is calculated using the following equation: Φ_F,sample_ = Φ_F,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ_F_) Measurement
-
Objective : To determine the average time a molecule spends in the excited state before returning to the ground state.
-
Instrumentation : Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure :
-
The sample is excited by a pulsed laser source with a high repetition rate.
-
The time difference between the laser pulse and the detection of the first emitted photon is measured for a large number of excitation cycles.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_F_).
-
Two-Photon Absorption (TPA) Cross-Section (σ₂) Measurement
-
Objective : To quantify the two-photon absorption efficiency of a molecule.
-
Methodology : The open-aperture Z-scan technique is a common method.[2][5]
-
Instrumentation : A high-power pulsed laser (e.g., Ti:Sapphire) and a detector.
-
Procedure :
-
A solution of the sample is moved along the z-axis through the focal point of a focused laser beam.
-
The transmitted laser intensity is measured as a function of the sample's position.
-
In an open-aperture setup, a decrease in transmission is observed near the focal point due to two-photon absorption.
-
The TPA cross-section (σ₂) can be calculated by fitting the Z-scan data to the appropriate theoretical model.
-
Visualizations
The following diagrams illustrate the general structure of distyryl-BODIPY derivatives and a typical workflow for their photophysical characterization.
References
- 1. Spectral Properties of Functional Distyryl Derivatives of BODIPY - ProQuest [proquest.com]
- 2. Two-Photon Absorption Response of Functionalized BODIPY Dyes in Near-IR Region by Tuning Conjugation Length and Meso-Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photophysical/Chemistry Properties of Distyryl-BODIPY Derivatives: An Experimental and Density Functional Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of Disodium Distyrylbiphenyl Disulfonate in Consumer Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of Disodium Distyrylbiphenyl Disulfonate (DSBP), a common optical brightening agent found in various consumer products. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of its safety profile relative to available alternatives. This document summarizes key toxicity data, outlines experimental protocols for toxicological assessment, and visualizes relevant pathways and workflows.
Overview of Disodium this compound Disulfonate (DSBP)
Disodium this compound Disulfonate, also known as Tinopal CBS-X or Fluorescent Brightener 351, is a stilbene derivative widely used in laundry detergents, cosmetics, and paper products to enhance whiteness and brightness.[1][2][3] Its function is to absorb ultraviolet light and re-emit it in the blue spectrum, creating an optical illusion of a brighter appearance.[1][3] While effective in its primary role, concerns have been raised regarding its potential toxicological and environmental effects.[4]
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for Disodium this compound Disulfonate and a common alternative, C.I. Fluorescent Brightener 260. It is important to note that comprehensive toxicological data for DSBP, particularly regarding chronic, reproductive, and developmental effects, is limited in publicly accessible literature.
Table 1: Acute Toxicity Data
| Chemical | Test Species | Route | LD50/LC50 | Reference |
| Disodium this compound Disulfonate | Rat | Oral | > 2,000 mg/kg | [5] |
| Disodium this compound Disulfonate | Rat | Dermal | > 2,000 mg/kg | [5] |
| C.I. Fluorescent Brightener 260 | Rat | Oral | > 8,000 mg/kg | [6] |
Table 2: Chronic and Reproductive Toxicity Data
| Chemical | Study Type | Test Species | NOAEL | Key Findings | Reference |
| Disodium this compound Disulfonate | 2-Year Oral Toxicity | Rat | 190 mg/kg bw/day | The substance may cause liver damage after repeated high-dose ingestion. | [5][7] |
| C.I. Fluorescent Brightener 260 | Two-Generation Reproductive Toxicity | Rat | 1,000 mg/kg bw/day | No substance-related effects on reproductive performance were observed. | [7][8] |
Table 3: Irritation Potential
| Chemical | Test Type | Finding | Reference |
| Disodium this compound Disulfonate | Skin Irritation | Not irritating | [5] |
| Disodium this compound Disulfonate | Eye Irritation | Causes serious eye irritation | [5] |
| C.I. Fluorescent Brightener 260 | Eye Irritation | Mildly irritating | [9] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before substance administration.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next animal. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.
Dermal Irritation/Corrosion - OECD 404
This test determines the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored.
-
Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.
Aquatic Toxicity - OECD 203 (Fish, Acute Toxicity Test)
This test assesses the acute toxicity of a substance to fish.
-
Test Species: Freshwater fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.
-
Test Conditions: The test is conducted in a controlled environment with specified water quality parameters (temperature, pH, dissolved oxygen).
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.
-
Observation: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (the concentration of the substance that is lethal to 50% of the test fish) at 96 hours is determined.
Visualizations
Experimental Workflow for Toxicity Assessment
Caption: General workflow for assessing the toxicity of a chemical substance.
Hypothesized Signaling Pathway for Stilbene-Based Compounds
Caption: Hypothesized interaction of stilbene compounds with estrogenic pathways.
Conclusion
The available data suggests that Disodium this compound Disulfonate has low acute oral and dermal toxicity but is a serious eye irritant.[5] There is a notable lack of publicly available data on its chronic, reproductive, and developmental toxicity. In contrast, limited data on C.I. Fluorescent Brightener 260 suggests a lower toxicity profile in these areas.[7][8] The structural similarity of DSBP to stilbene raises the possibility of endocrine-disrupting activity, a hypothesis that warrants further investigation.[7] Researchers and developers should consider these data gaps and the potential for long-term effects when evaluating the use of DSBP in consumer products. The experimental protocols outlined provide a framework for generating the necessary data to perform a more comprehensive risk assessment.
References
- 1. Are Fluorescent Whitening Agents Harmful to Humans? A Scientific Analysis - Cnhile Group Co., Ltd. [cnhile-hl.com]
- 2. fobsourcify.com [fobsourcify.com]
- 3. Human body safety of adding Optical Brightener CBS-X in soap - tonexchem [tonexchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 6. Fluorescent brightener 71 MSDS CasNo.16090-02-1 [lookchem.com]
- 7. bfr.bund.de [bfr.bund.de]
- 8. Tinopal DMS | C40H38N12Na2O8S2 | CID 6433657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
comparison of hole mobility in different distyrylbiphenyl-based transistors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hole mobility in various distyrylbiphenyl-based organic field-effect transistors (OFETs). The performance of these materials is crucial for the development of next-generation organic electronics. This document summarizes key performance data, details the experimental methodologies used for device fabrication and characterization, and explores the structure-property relationships that govern charge transport in these compounds.
Performance Comparison of this compound-Based Transistors
The hole mobility of this compound derivatives is significantly influenced by factors such as the molecular structure, substituents, and the processing conditions of the semiconductor layer. The following table summarizes the performance of a key this compound-based transistor, highlighting the impact of different fabrication techniques on hole mobility.
| Compound Name | Abbreviation | Deposition Method | Solvent | Post-Treatment | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| α,ω-hexyl-distyryl-bithiophene | DH-DS2T | Vacuum Evaporation | - | - | 4.3 x 10-4 | 1 x 104 | 21 |
| α,ω-hexyl-distyryl-bithiophene | DH-DS2T | Drop-casting | Dichloromethane | Vacuum (3 hours) | 1.5 x 10-4 | 4.9 x 102 | 48 |
| α,ω-hexyl-distyryl-bithiophene | DH-DS2T | Drop-casting | Dichloromethane | - | 8.7 x 10-5 | 6.5 x 102 | 68 |
| α,ω-hexyl-distyryl-bithiophene | DH-DS2T | Drop-casting | Chlorobenzene | Heating (110°C) | 2.1 x 10-5 | 1.2 x 102 | 117 |
Data extracted from Didane et al., Journal of Optoelectronics and Advanced Materials, 2010.[1]
In addition to the data presented above, qualitative studies on unsymmetrical this compound compounds, such as (Z)-4-(2-p-tolylvinyl)-4′-[1-phenyl-2-(4-tert-butylphenyl)vinyl]biphenyl (U-DSB-tBM) and (Z)-4-[2-(4-tert-butylphenyl) vinyl]-4′-[1-phenyl-2-(4-tert-butylphenyl)vinyl]biphenyl (U-DSB-tBtB), suggest that the nature and position of substituent groups play a critical role in determining hole mobility. X-ray diffraction and atomic force microscopy imaging indicate that U-DSB-tBM possesses a higher hole mobility than U-DSB-tBtB.[2] This is attributed to differences in the molecular packing and thin-film morphology induced by the different substituents.[2]
Experimental Protocols
The accurate measurement of hole mobility is highly dependent on the fabrication process of the OFETs and the subsequent characterization methodology. Below are detailed protocols for the fabrication of both vacuum-deposited and solution-processed this compound-based transistors.
Fabrication of Vacuum-Deposited DH-DS2T Transistors
-
Substrate Preparation: Highly doped n-type silicon wafers with a 200 nm thick layer of thermally grown silicon dioxide (SiO₂) are used as the substrate. The substrates are cleaned sequentially in ultrasonic baths of acetone, isopropanol, and deionized water.
-
Electrode Patterning: Gold source and drain electrodes are patterned on the SiO₂ surface using standard photolithography techniques.
-
Semiconductor Deposition: A thin film of α,ω-hexyl-distyryl-bithiophene (DH-DS2T) is deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ mbar). The deposition rate and substrate temperature are critical parameters that influence the film morphology and, consequently, the device performance.
-
Device Configuration: The final device architecture is a bottom-gate, top-contact OFET.
Fabrication of Solution-Processed DH-DS2T Transistors
-
Substrate and Electrode Preparation: The substrate and electrode fabrication process is identical to that of the vacuum-deposited devices.
-
Solution Preparation: DH-DS2T is dissolved in a suitable organic solvent, such as dichloromethane or chlorobenzene, at a specific concentration (e.g., 0.82 mg/mL in dichloromethane or 3 mg/mL in chlorobenzene).[1]
-
Film Deposition: The semiconductor solution is deposited onto the substrate using a drop-casting method. The volume of the drop and the evaporation rate of the solvent are controlled to achieve a uniform film.
-
Post-Treatment: After deposition, the films undergo a post-treatment step, which can include vacuum drying or thermal annealing at a specific temperature (e.g., 110°C), to remove residual solvent and improve the molecular ordering within the film.[1]
Characterization of Transistor Performance
The electrical characteristics of the fabricated OFETs are measured in a controlled environment (e.g., in a vacuum or inert atmosphere) using a semiconductor parameter analyzer. The hole mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation:
IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)²
where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and Vth is the threshold voltage.
Structure-Property Relationships and Their Impact on Hole Mobility
The hole mobility in this compound-based transistors is intrinsically linked to the molecular structure of the semiconductor. The following diagram illustrates the key relationships between molecular design, processing, and the resulting charge transport properties.
Caption: Factors influencing hole mobility in this compound transistors.
The planarity of the this compound core is essential for efficient π-π stacking, which facilitates intermolecular charge hopping. The introduction of different substituent groups can significantly alter the molecular packing and ordering in the solid state. For instance, bulky substituents may disrupt close packing, leading to lower mobility, while carefully chosen functional groups can enhance intermolecular interactions and improve charge transport pathways.
The choice between vacuum deposition and solution processing profoundly impacts the thin-film morphology. Vacuum deposition often leads to more ordered crystalline films with larger grain sizes, which generally results in higher hole mobilities, as observed in the case of DH-DS2T.[1] In solution processing, the choice of solvent and post-deposition treatments like thermal annealing are critical for controlling the film's crystallinity and minimizing defects.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Distyrylbiphenyl
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like distyrylbiphenyl is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of your team and the integrity of your research environment.
Chemical and Toxicological Data
Understanding the properties of a chemical is the first step toward safe handling and disposal. Below is a summary of available data for this compound and its common derivative, disodium this compound disulfonate.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C28H22 | [1] |
| Molecular Weight | 358.5 g/mol | [1] |
| Disodium this compound Disulfonate | ||
| Molecular Formula | C28H20Na2O6S2 | [2][3][4] |
| Molecular Weight | 562.56 g/mol | [2][4] |
| Appearance | Pale yellow-green solid | [2] |
| Solubility | Soluble in water | [2][5] |
| Melting Point | >300°C (decomposes) | [6] |
| Toxicity Data (Disodium Salt) | ||
| Rat Oral LD50 | 5580 mg/kg | [2] |
| Rat Skin LD50 | > 1000 mg/kg | [2] |
| Mouse Oral LD50 | 4920 mg/kg | [2] |
| Rabbit Skin LD50 | 2500 mg/kg | [2] |
| Eye Irritation | Causes severe eye irritation | [4] |
| Skin Irritation | Irritating to skin | [4] |
| Inhalation Hazard | Harmful if inhaled | [4] |
Experimental Protocol: Waste Disposal Procedure
Due to the hazardous nature of this compound and its derivatives, direct treatment or neutralization in a standard laboratory setting is not recommended without specific, validated protocols. The primary and safest method of disposal is through a licensed hazardous waste management program.[7][8][9]
Objective: To safely collect, label, and prepare this compound waste for pickup by a certified hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy or a glass bottle in good condition with a secure cap).[9]
-
A hazardous waste tag.
-
Secondary containment (e.g., a plastic tub).
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][10]
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container for the waste. The container must have a tightly sealing lid. For liquid waste, do not fill the container more than three-quarters full to allow for vapor expansion.[8] For solid waste, ensure the container can be securely closed.
-
Label the Waste Container: Attach a hazardous waste tag to the container before adding any waste. Fill out the tag completely, including the chemical name ("this compound"), concentration, and any other components of the waste stream.
-
Segregate the Waste: Collect this compound waste separately from other chemical waste streams to avoid unintended reactions.[9] Do not mix with incompatible materials.
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container. Avoid creating dust if handling a solid powder. If transferring a solution, do so in a well-ventilated area or a fume hood to minimize inhalation exposure.
-
Secure and Store the Waste Container: Securely close the waste container.[9] Place the sealed container in a designated and clearly marked hazardous waste accumulation area. The storage area should be away from general laboratory traffic and incompatible chemicals. Utilize secondary containment to prevent the spread of material in case of a leak.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[11] Provide them with the information from the hazardous waste tag.
-
Decontaminate: Thoroughly decontaminate any equipment and surfaces that came into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of any contaminated cleaning materials (e.g., paper towels, gloves) as hazardous waste.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | C28H22 | CID 1737963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disodium this compound disulfonate - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. Disodium this compound disulfonate, (E,Z)- | C28H20Na2O6S2 | CID 11753335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. rawsource.com [rawsource.com]
- 6. Disodium 4,4'-bis(2-sulfostyryl)biphenyl | 27344-41-8 [chemicalbook.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. wholesalecleaningsupplies.com [wholesalecleaningsupplies.com]
- 11. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
